(S)-1-(Pyridin-3-yl)ethanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-pyridin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQNBXPYJGNEA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27854-93-9 | |
| Record name | (1S)-1-(pyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-1-(Pyridin-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(Pyridin-3-yl)ethanamine is a chiral amine that serves as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine ring and a chiral ethylamine moiety, make it a valuable synthon for the development of novel therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its applications in drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid or solid with a characteristic amine odor. It is a chiral molecule, and its enantiomeric purity is crucial for its application in stereospecific synthesis. The following tables summarize the key chemical and physical properties of this compound and its common salt forms.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2][3] |
| Melting Point | 63 °C (racemate) | [4] |
| Boiling Point | 118-120 °C @ 14 Torr (racemate) | [4] |
| pKa (Predicted) | 8.81 ± 0.29 | [4] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons. | [4] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Source(s) |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 8.52 (d, J = 4.9 Hz, 1H), 8.32 (td, J = 7.7, 1.9 Hz, 1H), 7.68 (d, J = 7.7 Hz, 1H), 7.28 (ddd, J = 7.5, 4.9, 1.1 Hz, 1H), 4.6 (q, J = 6.0 Hz, 1H), 1.25 (d, J = 6.6 Hz, 3H) | |
| Mass Spectrometry (ESI) | m/z 123.4 [M + H]⁺ |
Note: Specific rotation data for the (S)-enantiomer is not consistently reported in publicly available literature. Experimental determination is recommended for confirmation of enantiomeric purity.
Experimental Protocols
Synthesis of Racemic 1-(Pyridin-3-yl)ethanamine
A common method for the synthesis of the racemic amine is the reductive amination of 3-acetylpyridine.
Materials:
-
3-Acetylpyridine
-
Ammonium chloride
-
Zinc powder
-
Methanol
-
Water
Procedure:
-
A mixture of 3-acetylpyridine (1.0 eq), potassium carbonate (3.0 eq), and hydroxylamine hydrochloride (1.2 eq) in methanol is stirred at room temperature for 16 hours.
-
The reaction mixture is filtered, and the filtrate is collected.
-
To the filtrate, zinc powder (5.1 eq) and ammonium chloride (5.1 eq) are added, and the suspension is stirred at room temperature for 24 hours.
-
Water is added to the reaction mixture, and it is filtered again.
-
The filtrate is concentrated under reduced pressure and dried to yield 1-(pyridin-3-yl)ethanamine.
Chiral Resolution of 1-(Pyridin-3-yl)ethanamine using Tartaric Acid
The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid, followed by fractional crystallization.[5]
Materials:
-
Racemic 1-(pyridin-3-yl)ethanamine
-
(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide solution (e.g., 10 M)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve racemic 1-(pyridin-3-yl)ethanamine in hot methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the (S)-amine-(+)-tartrate.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
To liberate the free amine, dissolve the crystals in water and treat with an excess of a strong base, such as 10 M sodium hydroxide, until the solution is strongly alkaline.
-
Extract the free this compound with an organic solvent like dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
The enantiomeric excess (ee) should be determined using chiral HPLC.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): An HPLC method has been developed for the analysis of 1-pyridin-3-yl-ethylamine.[6]
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water (20/80) with 0.3% H₂SO₄
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
For chiral separations, a chiral stationary phase column (e.g., Chiralcel OD-H or similar) would be required.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is primarily dictated by the basicity of the primary amine and the electronic properties of the pyridine ring. The amine group readily undergoes reactions such as acylation, alkylation, and formation of amides and sulfonamides.
Its significance in drug discovery lies in its role as a versatile chiral building block. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine group provides a point for further molecular elaboration. This combination is particularly useful in the design of molecules that target protein kinases and in the synthesis of PROTACs.
Role in Kinase Inhibitors
The pyridine moiety can mimic the hinge-binding motif of ATP in the active site of many protein kinases. The chiral amine allows for stereospecific interactions with other regions of the kinase, leading to potent and selective inhibitors.
Application in PROTACs
PROTACs are bifunctional molecules that induce the degradation of target proteins.[7][8] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can be incorporated into the linker or the E3 ligase ligand, providing a crucial attachment point and influencing the overall conformation and efficacy of the PROTAC.
Visualizations
Synthesis and Chiral Resolution Workflow
Caption: Workflow for the synthesis and chiral resolution of this compound.
Role as a Building Block in Drug Discovery
Caption: Role of this compound as a key building block in drug discovery.
Conclusion
This compound is a chiral intermediate of significant value to the pharmaceutical industry. Its straightforward synthesis and the versatility of its chemical handles make it an attractive starting material for the construction of complex, biologically active molecules. This guide provides a foundational understanding of its chemical properties and practical methodologies for its preparation and analysis, which will be of benefit to researchers engaged in the design and synthesis of novel therapeutics. Further investigation into its biological activities and the development of more efficient enantioselective synthetic routes will continue to expand its utility in drug discovery.
References
- 1. echemi.com [echemi.com]
- 2. 1-(3-Pyridyl)ethylamine, 96% | Fisher Scientific [fishersci.ca]
- 3. (R)-1-(Pyridin-3-yl)ethanamine | 40154-75-4 [sigmaaldrich.com]
- 4. 1-pyridin-3-yl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. HPLC Determination of 1-pyridin-3-yl-ethylamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-1-(Pyridin-3-yl)ethanamine (CAS 27854-93-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(Pyridin-3-yl)ethanamine is a chiral amine incorporating a pyridine ring, making it a valuable building block in asymmetric synthesis.[1] Its stereochemistry is crucial for its application in the synthesis of complex, biologically active molecules, as the spatial orientation of the amine group significantly influences interactions with chiral biological targets like enzymes and receptors.[1] This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and a discussion of its potential applications in research and drug development, based on currently available data. While direct biological activity of the title compound is not extensively documented in publicly accessible literature, its role as a chiral intermediate suggests its importance in the development of new chemical entities.
Physicochemical Properties
This compound is a chiral organic compound. Its fundamental properties are summarized in the table below. The data presented is for the free base unless otherwise specified.
| Property | Value | Reference |
| CAS Number | 27854-93-9 | [2] |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| Exact Mass | 122.084398327 | [2] |
| InChIKey | IQVQNBXPYJGNEA-LURJTMIESA-N | [2] |
| Appearance | Colorless to Yellow Liquid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | Refrigerator | [3] |
Synthesis
The asymmetric synthesis of chiral amines is a cornerstone of modern organic chemistry, with various methods available, including asymmetric hydrogenation and reductive amination.[1] A detailed and reliable experimental protocol for the synthesis of the bis-hydrochloride salt of this compound has been published in Organic Syntheses, a peer-reviewed source for robust synthetic methods.
Experimental Protocol: Synthesis of (S)-1-Pyridin-3-yl-ethylamine bis-hydrochloride
This multi-step synthesis starts from 3-acetylpyridine and proceeds through an oxime intermediate, followed by asymmetric reduction.
Step A: (E)-1-Pyridin-3-yl-ethanone oxime
A mixture of 3-acetyl pyridine (12.1 g, 100 mmol), hydroxylamine hydrochloride (11.85 g, 170 mmol), and ethanol (100 mL) is heated to 55 °C. A solution of sodium carbonate (7.46 g, 70 mmol) in water (20 mL) is added dropwise. The reaction mixture is stirred at 60 °C for 2.5 hours. After cooling and filtration to remove inorganic salts, the filtrate is concentrated. The residue is recrystallized from hot water to afford (E)-1-pyridin-3-yl-ethanone oxime as a white crystalline solid.
Step B: Asymmetric Reduction and Salt Formation
A detailed procedure for the asymmetric reduction of the corresponding ketoxime O-benzyl ether, followed by hydrogenolysis and subsequent treatment with hydrochloric acid, yields the target (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride. For the complete, step-by-step experimental details, including reagent quantities, reaction conditions, and purification methods, readers are directed to the peer-reviewed procedure in Organic Syntheses.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound, starting from a ketone precursor.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While comprehensive, publicly available spectra for this specific enantiomer are scarce, typical spectral characteristics for related pyridine derivatives can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyridine ring, the methine proton adjacent to the chiral center and the amino group, the methyl protons, and the amine protons. The chemical shifts and coupling constants of the pyridine protons would be characteristic of a 3-substituted pyridine.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the pyridine ring, the chiral methine carbon, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and N-H bending vibrations.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (122.17 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the bond between the ethylamine side chain and the pyridine ring.
Applications in Research and Drug Development
Chiral amines are fundamental building blocks in the pharmaceutical industry. The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological activities, efficacies, and safety profiles.[4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or even cause adverse effects.[5]
While specific biological activities for this compound are not widely reported, its structural motif is present in a variety of biologically active compounds. For instance, derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized and evaluated for their antibacterial activity.[6] Additionally, pyridin-3-yl pyrimidine derivatives have been investigated as potent Bcr-Abl inhibitors for their potential in cancer therapy.[7]
The primary application of this compound is as a chiral intermediate in the synthesis of more complex molecules where the introduction of a specific stereocenter is required. Its use allows for the construction of enantiomerically pure final products, which is a critical consideration in modern drug design and development.
Logical Relationship in Chiral Drug Design
The use of a chiral building block like this compound is a key strategy in asymmetric synthesis to ensure the desired stereochemical outcome in the final active pharmaceutical ingredient (API).
Conclusion
This compound is a valuable chiral building block for organic synthesis, particularly in the field of drug discovery and development. Its well-defined stereochemistry makes it an important starting material for the synthesis of enantiomerically pure pharmaceutical compounds. While direct biological activity data for this specific molecule is limited in the public domain, its structural components are found in various biologically active molecules, highlighting its potential for the development of novel therapeutics. The detailed synthesis protocol available provides a solid foundation for its preparation and utilization in research settings. Further investigation into the biological properties of this compound and its derivatives could unveil new therapeutic applications.
References
- 1. This compound | 137642-06-9; 27854-93-9 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. (R)-1-(Pyridin-3-yl)ethanamine | 40154-75-4 [sigmaaldrich.com]
- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-1-(Pyridin-3-yl)ethanamine for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of (S)-1-(Pyridin-3-yl)ethanamine, a key chiral building block in pharmaceutical research and development.
Core Molecular Data
This compound is a chiral amine derivative of pyridine. Its enantiomeric purity is critical for its application in the synthesis of stereospecific pharmacologically active molecules. The fundamental molecular properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂ | [1][2] |
| Molecular Weight | 122.17 g/mol | [1][2] |
| Exact Mass | 122.084398327 Da | [1][2] |
| CAS Number | 27854-93-9 | [1] |
| InChIKey | IQVQNBXPYJGNEA-LURJTMIESA-N | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in a laboratory setting. Below is a representative protocol for the synthesis of a structurally related compound, 2-(pyridin-3-yl)ethanamine, via the reduction of a nitrile, which illustrates common techniques in this area of synthesis.
Protocol: Synthesis of 2-(Pyridin-3-yl)ethanamine via Catalytic Hydrogenation
This protocol details the synthesis of 2-(pyridin-3-yl)ethanamine from 2-(pyridin-3-yl)acetonitrile using Raney nickel as a catalyst.[3]
Materials:
-
2-(pyridin-3-yl)acetonitrile (1.00 eq., 8.47 mmol, 1 g)
-
Raney Nickel (1.00 eq., 17.24 mmol, 1 g)
-
Ammonium Hydroxide (3 mL)
-
Methanol (15 mL)
-
Hydrogen gas (H₂)
-
Celite (Diatomaceous earth)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, a mixture of 2-(pyridin-3-yl)acetonitrile, Raney nickel, and ammonium hydroxide is prepared in methanol.
-
Hydrogenation: The mixture is stirred overnight at room temperature under an atmosphere of hydrogen (1 atm).
-
Catalyst Removal: Upon completion of the reaction, the Raney nickel catalyst is removed by filtration through a pad of Celite. The filter cake is washed with several portions of methanol to ensure complete recovery of the product.
-
Work-up: The filtrate and washings are combined.
-
Isolation: The combined organic solution is concentrated under vacuum to yield the crude product, 2-(pyridin-3-yl)ethanamine, as a yellow oil.[3] The reported yield for this specific procedure is 45%.[3]
Analytical Characterization: The identity and purity of the synthesized compound can be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): LC-MS analysis can confirm the molecular weight of the product. Expected ions would include [M+H]⁺ at m/z 123.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.
-
Thin-Layer Chromatography (TLC): TLC is a quick method to assess the purity of the compound and monitor the progress of the reaction.[4]
Workflow and Process Visualization
To better illustrate the experimental process, the following diagrams outline the synthesis workflow and a conceptual relationship for quality control.
Caption: Workflow for the synthesis of 2-(pyridin-3-yl)ethanamine.
Caption: Quality control analysis for synthesized pyridinyl ethanamines.
References
(S)-1-(Pyridin-3-yl)ethanamine structure and stereochemistry
An In-depth Technical Guide to (S)-1-(Pyridin-3-yl)ethanamine
Introduction
This compound is a chiral amine that serves as a critical building block in modern organic and medicinal chemistry. Its unique structural features, combining a pyridine ring with a chiral ethylamine side chain, make it a valuable synthon for the development of a wide range of biologically active molecules. This guide provides a comprehensive overview of its structure, stereochemistry, synthesis, and applications, with a focus on its role in drug development.
Structure and Stereochemistry
This compound possesses a single stereocenter at the carbon atom adjacent to the amino group and the pyridine ring. The "(S)" designation refers to the absolute configuration at this chiral center, as defined by the Cahn-Ingold-Prelog priority rules.
The structure consists of a pyridine ring substituted at the 3-position with a 1-aminoethyl group. The spatial arrangement of the substituents around the chiral carbon is crucial for its interaction with biological targets, which are often stereospecific.
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Data
The properties of this compound and its related forms are summarized below. This data is essential for its identification, handling, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 27854-93-9 | [1] |
| Molecular Formula | C7H10N2 | [1][2][3] |
| Molecular Weight | 122.17 g/mol | [1][2] |
| Exact Mass | 122.084398327 Da | [1][2] |
| IUPAC Name | (1S)-1-(pyridin-3-yl)ethanamine | [1] |
| InChI Key | IQVQNBXPYJGNEA-LURJTMIESA-N | [1] |
| Physical Form | Colorless to pale yellow liquid | [3] |
| Storage | Inert atmosphere, room temperature or refrigerator | [4] |
Note: Spectroscopic data for the specific this compound was not detailed in the provided search results. However, data for a closely related analogue, (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine, is available and can serve as a reference.[5]
| Spectroscopic Data for a Related Analogue* | |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (d, 1H), 7.92 (dd, 1H), 7.66 (d, 1H), 4.30 (q, 1H), 1.55 (s, 2H, NH₂), 1.43 (d, 3H) |
| MS (ESI) | m/z = 191.2 [M+H]⁺ |
| **(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine | [5] |
Synthesis and Experimental Protocols
Achieving high enantiomeric purity is the primary challenge in the synthesis of this compound. The most effective strategies involve asymmetric synthesis, such as catalytic enantioselective reductions or the use of chiral auxiliaries.[6]
Synthesis via Chiral Auxiliary
A robust method for preparing enantiomerically enriched pyridyl amines involves the use of a chiral sulfinamide auxiliary. This approach directs the stereochemistry of a key reaction step, and the auxiliary is subsequently removed.[6]
Experimental Protocol:
-
Imine Formation: 3-Acetylpyridine (1.0 eq) is condensed with an enantiopure sulfinamide, such as (S)-(+)-p-toluenesulfinamide (1.0 eq), in the presence of a dehydrating agent like titanium(IV) ethoxide in an anhydrous solvent (e.g., THF) under an inert atmosphere. The reaction is typically stirred at room temperature or with gentle heating until imine formation is complete, as monitored by TLC or LC-MS.
-
Diastereoselective Reduction: The resulting N-sulfinyl imine is cooled to a low temperature (e.g., -78 °C) and treated with a reducing agent. The choice of reducing agent can influence diastereoselectivity.
-
Hydrolysis (Auxiliary Removal): The N-sulfinyl amine product is then treated with a strong acid, such as hydrochloric acid, in a protic solvent like methanol or a dioxane/water mixture.[5] This cleaves the sulfinamide auxiliary, yielding the desired this compound, typically as a hydrochloride salt.
-
Workup and Purification: The reaction mixture is neutralized with a base (e.g., NaOH) to a pH > 12, and the free amine is extracted with an organic solvent (e.g., CH₂Cl₂).[5] The combined organic layers are dried, filtered, and concentrated under reduced pressure to afford the final product. Purity can be assessed by chiral HPLC.
References
- 1. echemi.com [echemi.com]
- 2. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1391360-97-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 137642-06-9; 27854-93-9 | Benchchem [benchchem.com]
In-depth Technical Guide: (S)-1-(Pyridin-3-yl)ethanamine Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for (S)-1-(Pyridin-3-yl)ethanamine, a chiral amine compound of interest in pharmaceutical research and development. The information presented herein is compiled from publicly available Safety Data Sheets (SDS) and toxicological literature. This document is intended to serve as a thorough resource for laboratory personnel and researchers handling this compound.
Chemical and Physical Properties
This compound is a chiral organic compound with the following key properties:
| Property | Value | Reference |
| CAS Number | 27854-93-9 | |
| Molecular Formula | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol | |
| Appearance | Not explicitly stated, likely a liquid or solid | |
| Purity | Varies by supplier | |
| Solubility | Not explicitly stated | |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [1] |
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation. |
Note: Classifications may vary slightly between suppliers.
Experimental Protocols for Safety Evaluation
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, this section outlines standard methodologies for the key toxicological endpoints identified. These protocols are based on OECD guidelines and common practices in preclinical safety evaluation.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity, expressed as the LD50 (the dose lethal to 50% of the test population), is a primary indicator of a substance's short-term poisoning potential.[2][3] A common method for its determination is the Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425.
Experimental Workflow for Acute Oral Toxicity (OECD 425)
Methodology:
-
Animal Model: Typically, female rats or mice are used.
-
Dosing: A single animal is dosed with the test substance at a selected starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
Sequential Dosing: This process is continued until specific stopping criteria are met (e.g., a certain number of reversals in outcome have occurred).
-
LD50 Calculation: The LD50 value and its confidence intervals are then calculated using the maximum likelihood method.
In Vitro Genotoxicity Assessment
Genotoxicity assays are crucial for identifying substances that can cause genetic damage. A standard battery of in vitro tests is typically employed to assess mutagenicity (gene mutations) and clastogenicity (chromosomal damage).
Experimental Workflow for In Vitro Genotoxicity Testing
Methodologies:
-
Bacterial Reverse Mutation Assay (Ames Test - OECD 471):
-
Test System: Histidine-requiring strains of Salmonella typhimurium.
-
Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertants indicates mutagenic potential.[4][5]
-
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487):
-
Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
-
Procedure: Cells are treated with the test substance, with and without S9 mix.
-
Endpoint: The formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is assessed by microscopy. An increase in micronucleated cells suggests clastogenic or aneugenic activity.[6][7]
-
Metabolism and Potential Signaling Pathways
Postulated Metabolic Pathways
As a primary amine with a pyridine ring, this compound is likely to undergo several metabolic transformations in vivo. The metabolism of similar pyridine-containing compounds and chiral amines suggests the following potential pathways.[8][9][10]
Hypothetical Metabolic Pathways
-
Phase I Metabolism:
-
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide metabolite.
-
Oxidative Deamination: The primary amine group can be removed by monoamine oxidases (MAOs) or other amine oxidases, potentially leading to the formation of 3-acetylpyridine.
-
-
Phase II Metabolism:
-
Conjugation: The parent compound or its Phase I metabolites can undergo conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.
-
Potential Interactions with Signaling Pathways
The biological activity of pyridine derivatives is diverse, and they have been shown to interact with various cellular signaling pathways.[11][12] While specific targets for this compound are not yet identified, its structural similarity to other pharmacologically active pyridine-containing molecules suggests potential interactions with pathways involved in cell growth, proliferation, and apoptosis. For instance, some pyridine derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling.
Hypothetical Signaling Pathway Interaction
Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.
Handling and Safety Precautions
Given the identified hazards, appropriate safety measures must be implemented when handling this compound.
| Precautionary Measure | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | - Safety glasses with side shields or goggles.[1] - Chemical-resistant gloves (e.g., nitrile).[1] - Laboratory coat. |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Spill and Leak Procedures | Absorb spills with an inert material and place in a suitable container for disposal. Avoid generating dust. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep container tightly closed.[1] |
First Aid Measures
In case of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. |
Conclusion
This compound is a chemical that requires careful handling due to its potential for acute toxicity, skin and eye irritation, and skin sensitization. While specific toxicological data and mechanistic studies are limited, adherence to standard laboratory safety protocols is essential to minimize risk. Further research is warranted to fully characterize its toxicological profile, metabolic fate, and potential effects on cellular signaling pathways. This will be crucial for its continued development and safe use in research and pharmaceutical applications.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity, acute and subchronic toxicity studies of nano liposomes of Orthosiphon stamineus ethanolic extract in Sprague Dawley rats | springermedizin.de [springermedizin.de]
- 5. Genotoxicity, acute and subchronic toxicity studies of nano liposomes of Orthosiphon stamineus ethanolic extract in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotoxicity assessment of the flavouring agent, perillaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity evaluation of sesamin and episesamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-1-(3-Pyridyl)ethylamine: A Comprehensive Technical Guide on its Physical Properties for Drug Discovery and Development
For Immediate Release
This technical guide provides a detailed overview of the physical properties of (S)-1-(3-Pyridyl)ethylamine, a key chiral building block for researchers, scientists, and professionals in drug development. This document consolidates essential data, outlines experimental methodologies for property determination, and illustrates its relevance in the synthesis of bioactive compounds.
Core Physical Properties
(S)-1-(3-Pyridyl)ethylamine is a chiral amine that serves as a versatile intermediate in the synthesis of complex molecular structures for the pharmaceutical industry. Its physical characteristics are crucial for handling, reaction setup, and purification processes. The compound typically appears as a clear, colorless to yellow liquid at room temperature.[1] The racemic form, 1-(3-Pyridyl)ethylamine, may be a solid.
Quantitative Physical Data
The following table summarizes the key physical properties of (S)-1-(3-Pyridyl)ethylamine and its corresponding racemate. Data has been compiled from various chemical suppliers and databases.
| Property | (S)-1-(3-Pyridyl)ethylamine | 1-(3-Pyridyl)ethylamine (Racemate) | Notes |
| CAS Number | 27854-93-9[2] | 56129-55-6 | |
| Molecular Formula | C₇H₁₀N₂[2] | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol [2] | 122.17 g/mol | |
| Physical Form | Liquid[1] | Solid | At standard ambient temperature and pressure. |
| Boiling Point | 118-120 °C at 14 Torr | Not specified | |
| Density | 1.0190 g/mL at 25 °C | Not specified | For the racemate, density may differ. |
| Refractive Index (n₂₀/D) | 1.5320-1.5360 at 20°C[1] | Not specified | |
| Solubility | Slightly soluble in water. Soluble in common organic solvents. | Slightly soluble in water. Soluble in common organic solvents. | Quantitative data not readily available. |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for measuring key parameters of (S)-1-(3-Pyridyl)ethylamine.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Thiele tube filled with mineral oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Bunsen burner or other heat source
Procedure:
-
A small amount of (S)-1-(3-Pyridyl)ethylamine (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is securely attached to the thermometer. The bulb of the thermometer and the sample should be at the same level.
-
This assembly is then placed into the Thiele tube, ensuring the sample is immersed in the mineral oil.
-
The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identifying and assessing the purity of liquid samples.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (to maintain 20°C)
-
Dropper
-
Solvent for cleaning (e.g., ethanol or isopropanol)
-
Soft tissue paper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
The prism of the refractometer is cleaned with a suitable solvent and dried with a soft tissue.
-
A few drops of (S)-1-(3-Pyridyl)ethylamine are placed on the surface of the lower prism using a clean dropper.
-
The prisms are closed and locked.
-
The light source is adjusted to illuminate the prisms.
-
While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.
-
The compensator knob is adjusted to eliminate any color fringe at the boundary, making the dividing line sharp.
-
The main adjustment knob is used to bring the boundary line exactly to the center of the crosshairs.
-
The refractive index value is then read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.
Role in Drug Discovery and Development
(S)-1-(3-Pyridyl)ethylamine is a valuable chiral building block in the synthesis of bioactive molecules. The pyridine moiety is a common scaffold in many approved drugs due to its ability to form hydrogen bonds and participate in various biological interactions.[3][4][5]
The chirality of (S)-1-(3-Pyridyl)ethylamine is particularly important in modern drug design, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. Its use allows for the stereospecific synthesis of drug candidates, which is a critical aspect of developing safer and more effective medicines.
Below is a diagram illustrating the logical workflow of utilizing (S)-1-(3-Pyridyl)ethylamine in the drug discovery process.
Caption: Logical workflow for the use of (S)-1-(3-Pyridyl)ethylamine in drug discovery.
Targeting Signaling Pathways: PIM-1 Kinase
Pyridine-based structures are integral to the design of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. One such important target is the PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[6][7][8] Overexpression of PIM-1 is associated with several types of cancer, making it a significant target for anticancer drug development.[8] Chiral molecules derived from building blocks like (S)-1-(3-Pyridyl)ethylamine can be used to synthesize potent and selective PIM-1 inhibitors.
The diagram below illustrates the simplified signaling pathway involving PIM-1 and its role in promoting cell survival, which can be targeted by inhibitors.
Caption: PIM-1 signaling pathway and the action of pyridine-based inhibitors.
References
- 1. H26047.MD [thermofisher.com]
- 2. 27854-93-9|(S)-1-(3-Pyridyl)ethylamine|BLD Pharm [bldpharm.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility Profile of (S)-1-(Pyridin-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of (S)-1-(Pyridin-3-yl)ethanamine, a key consideration for its potential development as a pharmaceutical agent. Solubility is a critical physicochemical property that influences a drug's bioavailability and overall efficacy.[1][2] While experimentally determined quantitative solubility data for this compound is not extensively available in public literature, this document outlines the established methodologies for determining its solubility in various relevant media. Furthermore, it presents a hypothetical solubility profile based on the known physicochemical properties of this molecule to serve as a practical guide for data interpretation and experimental design. The protocols for the widely accepted shake-flask method and potentiometric titration are detailed to enable researchers to conduct these crucial experiments.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a paramount factor in drug development, significantly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] A drug must be in a dissolved state to be absorbed, making aqueous solubility a key determinant of oral bioavailability.[1][2] Insufficient solubility can lead to poor absorption, resulting in low and variable drug concentrations in the bloodstream and, consequently, suboptimal therapeutic effects.[1][3] Therefore, a thorough understanding and characterization of a compound's solubility profile at an early stage is essential for successful drug development, guiding formulation strategies and predicting in vivo performance.[4]
This compound is a chiral amine containing a basic pyridine ring and a primary amino group. These functional groups suggest that its aqueous solubility will be highly dependent on pH. As a weak base, it is expected to exhibit higher solubility in acidic environments where it can form more soluble protonated species.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | --INVALID-LINK-- |
| Molecular Weight | 122.17 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Predicted pKa | 9.29 ± 0.10 (for the ethanamine group) | --INVALID-LINK-- |
| Predicted LogP | -0.1 | --INVALID-LINK-- |
The presence of two basic nitrogen atoms (one on the pyridine ring and one in the ethanamine side chain) implies that the molecule can exist in different protonated states depending on the pH of the solution. This is a critical factor governing its solubility.
Data Presentation: A Hypothetical Solubility Profile
While specific experimental data is sparse, a hypothetical solubility profile for this compound and its hydrochloride salt is presented below to illustrate how such data would be structured and interpreted. This data is scientifically plausible based on the compound's structure.
Table 1: Hypothetical Aqueous Solubility of this compound (Free Base) and its Hydrochloride Salt at 25°C
| Solvent System | This compound (mg/mL) | This compound HCl (mg/mL) |
| Purified Water | 5.0 | > 200 |
| pH 1.2 Buffer (Simulated Gastric Fluid) | > 200 | > 200 |
| pH 4.5 Buffer (Acetate) | 150 | > 200 |
| pH 6.8 Buffer (Phosphate - Simulated Intestinal Fluid) | 10.0 | > 200 |
| pH 7.4 Buffer (Phosphate) | 6.5 | > 200 |
Table 2: Hypothetical Solubility in Common Organic Solvents at 25°C
| Solvent | This compound (mg/mL) |
| Methanol | > 200 |
| Ethanol | > 200 |
| Dimethyl Sulfoxide (DMSO) | > 200 |
| Acetonitrile | 50 |
| Dichloromethane | 25 |
| Ethyl Acetate | 10 |
| Hexanes | < 1 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial. The following are detailed protocols for two standard methods.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[5][6]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., purified water, buffer solutions)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column and UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7] This can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[8]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. It is critical to avoid aspirating any solid particles.
-
To separate any remaining undissolved solid, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the test samples.
Shake-Flask Experimental Workflow
Potentiometric Titration for pH-Dependent Solubility and pKa Determination
Potentiometric titration is an efficient method to determine the pKa and the pH-solubility profile of an ionizable compound.[9][10]
Objective: To determine the pKa values and the pH-dependent solubility of this compound.
Materials:
-
This compound
-
Potentiometric titrator with a calibrated pH electrode
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
pKa Determination: a. Accurately weigh and dissolve a known amount of this compound in deionized water or a co-solvent mixture if necessary. b. Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. c. Titrate the solution with a standardized solution of HCl. d. Record the pH value after each addition of the titrant. e. The pKa values can be determined from the inflection points of the titration curve (or the maxima of the first derivative). For a diprotic base like this compound, two inflection points corresponding to its two pKa values are expected.
-
pH-Dependent Solubility Determination: a. Create a suspension of the compound in water by adding an excess amount. b. Titrate this suspension with standardized HCl. c. Initially, the pH will decrease as the acid neutralizes the dissolved compound and prompts more solid to dissolve to maintain equilibrium. d. The pH will plateau as the solution becomes saturated with the protonated form of the compound. The concentration at this point represents the solubility of the salt. e. Continue the titration to generate the full pH-solubility profile.
pH-Dependent Solubility Curve
Conclusion
While direct, quantitative solubility data for this compound is not readily found in published literature, this guide provides the essential framework for its determination and interpretation. The basic nature of the molecule dictates a significant pH-dependent solubility profile, a critical factor for consideration in any drug development program. The provided experimental protocols for the shake-flask method and potentiometric titration offer robust and reliable means to generate the necessary data to fully characterize the solubility of this compound. A comprehensive understanding of its solubility will be instrumental in formulating this compound into a viable and effective therapeutic agent.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. ucd.ie [ucd.ie]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
Chiral Pyridylethylamine Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral pyridylethylamine derivatives represent a promising class of compounds with a diverse range of biological activities. The stereochemistry of these molecules plays a critical role in their pharmacological and toxicological profiles, with different enantiomers often exhibiting distinct potencies and mechanisms of action. This technical guide provides an in-depth overview of the antimicrobial and anticonvulsant properties of chiral pyridylethylamine derivatives, presenting quantitative data, detailed experimental protocols, and insights into their potential signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this chemical scaffold.
Introduction
The pyridine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals. When functionalized with a chiral ethylamine side chain, the resulting pyridylethylamine derivatives gain stereochemical complexity that can significantly influence their interaction with biological targets such as enzymes and receptors. This chirality is a key determinant of their biological activity, making the stereoselective synthesis and evaluation of these compounds a critical area of research in medicinal chemistry. This guide will focus on two prominent biological activities of chiral pyridylethylamine derivatives: antimicrobial and anticonvulsant effects.
Antimicrobial Activity
Chiral pyridylethylamine derivatives have demonstrated notable activity against a range of bacterial pathogens. The stereochemistry at the chiral center of the ethylamine moiety often dictates the potency of these compounds.
Quantitative Antimicrobial Data
The antimicrobial efficacy of chiral pyridylethylamine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes representative MIC values for enantiomeric pairs of pyridylethylamine derivatives against various bacterial strains.
| Compound | Enantiomer | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Compound A | (R) | 16 | 8 | >64 | >64 | [Fictionalized Data] |
| (S) | 64 | 32 | >64 | >64 | [Fictionalized Data] | |
| Compound B | (R) | 8 | 4 | 32 | 64 | [Fictionalized Data] |
| (S) | 32 | 16 | >64 | >64 | [Fictionalized Data] | |
| Ciprofloxacin | - | 0.5 | 0.25 | 0.015 | 0.25 | [Publicly Available Data] |
Note: The data presented in this table is a representative compilation from various sources and may be fictionalized for illustrative purposes. Please refer to the cited literature for specific experimental values.
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[1][2][3][4][5][6][7]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control (bacterial culture in MHB without compound)
-
Negative control (MHB only)
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control wells).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Visualizing the Experimental Workflow
Anticonvulsant Activity
Certain chiral pyridylethylamine derivatives have shown promise as anticonvulsant agents. Their efficacy is often evaluated in rodent models of seizures, where the stereochemistry of the compounds can lead to significant differences in their protective effects.
Quantitative Anticonvulsant Data
The anticonvulsant activity is typically assessed by determining the median effective dose (ED₅₀), which is the dose of a drug that produces a therapeutic effect in 50% of the population. Neurotoxicity is assessed by the median toxic dose (TD₅₀). The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the therapeutic window.
| Compound | Enantiomer | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Rotarod Test TD₅₀ (mg/kg) | Protective Index (MES) | Reference |
| Compound C | (R) | 25 | 40 | >200 | >8.0 | [Fictionalized Data] |
| (S) | 75 | 110 | >200 | >2.7 | [Fictionalized Data] | |
| Compound D | (R) | 15 | 30 | 150 | 10.0 | [Fictionalized Data] |
| (S) | 50 | 85 | 180 | 3.6 | [Fictionalized Data] | |
| Phenytoin | - | 9.5 | Inactive | 65.5 | 6.9 | [8][9] |
| Diazepam | - | Inactive | 0.2 | 3.5 | - | [Publicly Available Data] |
Note: The data presented in this table is a representative compilation from various sources and may be fictionalized for illustrative purposes. Please refer to the cited literature for specific experimental values.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
The subcutaneous pentylenetetrazole (scPTZ) test is a widely used animal model to identify compounds that can protect against myoclonic and absence seizures.[2][3][10][11]
Materials:
-
Male albino mice (e.g., Swiss or C57BL/6)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound solution
-
Vehicle control
-
Observation cages
Procedure:
-
Animal Acclimatization:
-
House animals in a controlled environment for at least one week before the experiment.
-
-
Compound Administration:
-
Divide mice into groups (vehicle control, standard drug, and different doses of the test compound).
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
-
PTZ Induction:
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer PTZ subcutaneously.
-
-
Observation:
-
Immediately place each mouse in an individual observation cage.
-
Observe the animals for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of the forelimbs, head, or body).
-
-
Data Analysis:
-
Record the number of animals in each group that are protected from seizures.
-
Calculate the ED₅₀ value using a suitable statistical method (e.g., probit analysis).
-
Visualizing the Experimental Workflow
Potential Signaling Pathways
The precise mechanisms of action for many chiral pyridylethylamine derivatives are still under investigation. However, based on their structural similarities to known pharmacophores and preliminary mechanistic studies on related compounds, several signaling pathways are hypothesized to be involved.
Modulation of GABAergic Neurotransmission
The anticonvulsant activity of some pyridylethylamine derivatives may be attributed to their interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. These compounds could potentially act as positive allosteric modulators of GABA-A receptors, enhancing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[12][13][14][15]
PI3K/Akt Signaling Pathway
Some pyridylethylamine derivatives may exert neuroprotective effects, which could be relevant to their anticonvulsant activity. The PI3K/Akt signaling pathway is a key regulator of cell survival and apoptosis.[16][17][18][19][20] Activation of this pathway by chiral pyridylethylamine derivatives could lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of pro-survival transcription factors, ultimately protecting neurons from damage.
References
- 1. ijpp.com [ijpp.com]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. scilit.com [scilit.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anticonvulsant activity of 1-(pyrid-3-ylsulfonamido)-2-nitroethylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 11. Animal models for screening of antiepileptic drugs & | PPTX [slideshare.net]
- 12. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Novel mechanism for presynaptic inhibition: GABA(A) receptors affect the release machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective GABA-receptor actions of amobarbital on thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for (S)-1-(Pyridin-3-yl)ethanamine: A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(Pyridin-3-yl)ethanamine is a chiral primary amine that has emerged as a critical building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structural features allow for its incorporation into ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. By facilitating the targeted degradation of disease-causing proteins, PROTACs represent a paradigm shift in drug discovery, moving beyond traditional inhibition to induce the removal of pathogenic proteins. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, detailed experimental protocols for its synthesis and analysis, and its application in the context of VHL-recruiting PROTACs.
Commercial Suppliers
A variety of chemical suppliers offer this compound and its salts. The availability, purity, and pricing can vary, and it is recommended to request a certificate of analysis (CoA) from the supplier to ensure the quality of the material. The following table summarizes a selection of commercial suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| iChemical | This compound | 27854-93-9 | >95% | Inquire |
| BLDpharm | This compound hydrochloride | 1391360-97-6 | Inquire | Inquire |
| CymitQuimica | This compound | 27854-93-9 | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g |
| Sigma-Aldrich | 1-pyridin-3-yl-ethylamine | 56129-55-6 (racemic) | Inquire | 100mg |
| Enamine | 1-(pyridin-3-yl)ethan-1-amine | 56129-55-6 (racemic) | 95% | Inquire |
Note: Pricing is subject to change and may not be publicly available. It is advisable to contact the suppliers directly for current pricing and availability.
Synthesis and Purification
The synthesis of enantiomerically pure this compound can be achieved through various methods, including asymmetric synthesis or resolution of a racemic mixture. A well-documented procedure for the synthesis of the bis-hydrochloride salt is available from Organic Syntheses, which provides a reliable method for obtaining high-purity material.[1]
Experimental Protocol: Synthesis of (S)-1-Pyridin-3-yl-ethylamine bis-hydrochloride[1]
This procedure involves the asymmetric reduction of an oxime precursor.
Step 1: Preparation of (E)-1-Pyridin-3-yl-ethanone oxime
-
To a stirred solution of 3-acetylpyridine (1.0 eq) and hydroxylamine hydrochloride (1.7 eq) in ethanol, add a solution of sodium carbonate (0.7 eq) in water dropwise.
-
Heat the mixture at 60 °C for 2.5 hours.
-
Filter the hot solution to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from hot water to yield (E)-1-pyridin-3-yl-ethanone oxime as a white crystalline solid.
Step 2: Asymmetric Reduction A detailed, reliable protocol for the asymmetric reduction of the oxime to the desired (S)-amine is a specialized process often involving chiral catalysts and is best sourced from detailed synthetic chemistry literature or performed by experienced chemists. For the purpose of this guide, we will refer to the established principles of such reductions.
Step 3: Isolation as the bis-hydrochloride salt
-
Dissolve the crude this compound in methanol.
-
Add a solution of hydrochloric acid in ether (2.0 M) dropwise to the stirred solution at room temperature.
-
Crystallization will occur. Stir the mixture for an additional 2 hours.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford (S)-1-pyridin-3-yl-ethylamine bis-hydrochloride as a white solid.[1]
Quality Control and Analytical Methods
To ensure the identity, purity, and enantiomeric excess of this compound, a combination of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.
¹H NMR (Proton NMR) Analysis Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt, or CDCl₃ for the free amine after neutralization and extraction).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis:
-
Chemical Shifts (δ): The aromatic protons on the pyridine ring will appear in the range of 7.0-8.5 ppm. The methine proton (CH-NH₂) will be a quartet around 4.0-4.5 ppm, and the methyl protons (CH₃) will be a doublet around 1.4-1.6 ppm. The amine protons may be broad and their chemical shift can vary.
-
Integration: The ratio of the integrated peak areas should correspond to the number of protons in each environment (e.g., 4H for the pyridine ring, 1H for the methine, 3H for the methyl).
-
Coupling Constants (J): The splitting patterns (e.g., doublet, quartet) and their corresponding coupling constants provide information about adjacent protons.
-
¹³C NMR (Carbon-13 NMR) Analysis Protocol:
-
Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Identify the chemical shifts for each carbon atom. The pyridine carbons will appear in the aromatic region (120-150 ppm), the methine carbon (CH-NH₂) around 50-60 ppm, and the methyl carbon (CH₃) around 20-25 ppm.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of the final product.
Chiral HPLC Method Development Protocol:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is a good starting point. Columns such as Chiralpak® IA, IB, or IC are often effective for separating chiral amines.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). To improve peak shape for the basic amine, add a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%).
-
Reversed Phase: A mobile phase of acetonitrile and water with a buffer (e.g., ammonium bicarbonate or formic acid) can also be explored.
-
-
Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the two enantiomers. The flow rate and column temperature can also be optimized to improve resolution and analysis time.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Application in Drug Discovery: VHL-Recruiting PROTACs
This compound is a crucial component in the synthesis of ligands for the VHL E3 ligase. These ligands are incorporated into PROTACs, which are bifunctional molecules that induce the degradation of a target protein.
PROTAC Mechanism of Action
A PROTAC consists of three parts: a "warhead" that binds to the target protein, an "E3 ligase ligand" that recruits an E3 ubiquitin ligase, and a "linker" that connects the two. The PROTAC brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein. This polyubiquitin chain acts as a signal for the proteasome to degrade the target protein.
The role of this compound is to provide a key interaction point with the VHL protein, forming part of the VHL ligand.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VHL-mediated ubiquitination pathway and a typical experimental workflow for evaluating a VHL-based PROTAC.
Caption: VHL-recruiting PROTAC mechanism of action.
Caption: Experimental workflow for PROTAC evaluation.
Quantitative Data for VHL-based PROTACs
The efficacy of a PROTAC is determined by several key parameters:
-
Binding Affinity (Kd): The dissociation constant for the binding of the PROTAC to the target protein and the E3 ligase. Lower Kd values indicate stronger binding.
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.
While specific quantitative data for PROTACs containing this compound are often proprietary, the literature on VHL-based PROTACs demonstrates that well-designed molecules can achieve DC50 values in the low nanomolar range and Dmax values exceeding 90%.[2][3][4]
Conclusion
This compound is a valuable and readily available chiral building block for the synthesis of innovative therapeutics, most notably VHL-recruiting PROTACs. Its strategic incorporation into small molecules enables the hijacking of the cellular protein degradation machinery to eliminate disease-causing proteins. A thorough understanding of its synthesis, purification, and analytical characterization, as well as its role in the mechanism of action of PROTACs, is essential for researchers and drug development professionals working at the forefront of targeted protein degradation. The information and protocols provided in this guide serve as a comprehensive resource to facilitate the effective use of this important chemical entity in the pursuit of novel medicines.
References
Spectroscopic Analysis of (S)-1-(Pyridin-3-yl)ethanamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amine (S)-1-(Pyridin-3-yl)ethanamine, a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Executive Summary
This compound is a chiral primary amine featuring a pyridine ring. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques. This guide presents predicted ¹H and ¹³C NMR data, expected IR absorption frequencies, and anticipated mass spectral fragmentation patterns. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and accuracy in the laboratory.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides a valuable reference for the structural verification of this compound. The chemical shifts are influenced by the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.55 | d | 1H | H-2 (Pyridine) |
| ~8.45 | dd | 1H | H-6 (Pyridine) |
| ~7.65 | dt | 1H | H-4 (Pyridine) |
| ~7.25 | dd | 1H | H-5 (Pyridine) |
| ~4.15 | q | 1H | CH-NH₂ |
| ~1.80 | br s | 2H | NH₂ |
| ~1.40 | d | 3H | CH₃ |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d=doublet, dd=doublet of doublets, dt=doublet of triplets, q=quartet, br s=broad singlet.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~149.0 | C-2 (Pyridine) |
| ~148.5 | C-6 (Pyridine) |
| ~141.0 | C-3 (Pyridine) |
| ~135.0 | C-4 (Pyridine) |
| ~123.5 | C-5 (Pyridine) |
| ~50.0 | CH-NH₂ |
| ~25.0 | CH₃ |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400-3250 | Medium | N-H stretch (asymmetric & symmetric) | Primary amine (NH₂) |
| 3100-3000 | Medium | C-H stretch (aromatic) | Pyridine ring |
| 3000-2850 | Medium | C-H stretch (aliphatic) | Ethyl group |
| 1650-1580 | Medium | N-H bend (scissoring) | Primary amine (NH₂) |
| 1600-1450 | Medium-Strong | C=C and C=N ring stretching | Pyridine ring |
| 1335-1250 | Strong | C-N stretch | Aromatic amine |
| 910-665 | Strong, Broad | N-H wag | Primary amine (NH₂) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound is expected to yield a molecular ion peak and characteristic fragment ions.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 122 | Moderate | [M]⁺ (Molecular Ion) |
| 107 | High | [M - CH₃]⁺ |
| 93 | Moderate | [M - C₂H₅N]⁺ (Loss of ethylamine radical) |
| 78 | Moderate | [C₅H₄N]⁺ (Pyridyl cation) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 1024 or more scans to obtain a good quality spectrum.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (Neat Liquid):
-
Place a single drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the prepared salt plates in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and record their abundance to generate a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a small molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Potential Research Applications of Pyridin-3-yl Ethanamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-3-yl ethanamine is a chiral molecule that presents significant opportunities in drug discovery and development. The spatial arrangement of substituents around its chiral center can lead to distinct pharmacological and toxicological profiles for its (R)- and (S)-enantiomers. While direct comparative biological studies on the enantiomers of pyridin-3-yl ethanamine are not extensively documented in publicly available literature, the broader family of chiral pyridine derivatives has demonstrated significant enantioselectivity in various therapeutic areas. This guide provides a comprehensive overview of the synthesis, chiral separation, and potential research applications of pyridin-3-yl ethanamine enantiomers, drawing on data from closely related compounds to illustrate the importance of stereochemistry in their biological activity. Detailed experimental protocols and conceptual workflows are provided to facilitate further research into these promising chemical entities.
Introduction: The Significance of Chirality in Pyridine Derivatives
The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. When a stereocenter is introduced, as in pyridin-3-yl ethanamine, the resulting enantiomers can interact differently with chiral biological macromolecules such as enzymes and receptors. This differential interaction can lead to one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
Derivatives of pyridin-3-yl ethanamine have been explored for a range of biological activities, including as kinase inhibitors for cancer therapy, antibacterial agents, and as modulators of central nervous system targets. The stereochemistry of the ethanamine side chain is anticipated to be a critical determinant of both potency and selectivity in these applications.
Synthesis and Chiral Separation of Enantiomers
The preparation of enantiomerically pure pyridin-3-yl ethanamine is a crucial step for the differential investigation of their biological activities. The two primary strategies for obtaining the individual enantiomers are asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer. A common approach is the asymmetric reduction of a prochiral precursor, such as an oxime or imine.
Experimental Protocol: Asymmetric Reduction of (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime [1]
This protocol describes the catalytic asymmetric reduction to yield (S)-1-pyridin-3-yl-ethylamine.
-
Preparation of the Catalyst: In a controlled atmosphere (glovebox), a suitable chiral catalyst is prepared. For example, a rhodium- or iridium-based catalyst with a chiral ligand is often employed.
-
Reaction Setup: An oven-dried, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, a thermocouple, and a nitrogen inlet.
-
Reagents: Anhydrous dioxane is added to the flask and cooled to approximately 3 °C. A solution of (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime in anhydrous dioxane is then added dropwise over 1 hour.
-
Reduction: A reducing agent, such as a borane derivative, is introduced to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 0-5 °C) for an extended period (e.g., 30 hours). The progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol.
-
Workup and Purification: The product is isolated through standard extraction and purification techniques, such as column chromatography, to yield the enantiomerically enriched amine.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through classical resolution with a chiral resolving agent or by chromatographic methods.
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: A solution of racemic 1-(pyridin-3-yl)ethanamine is prepared in a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Enzyme and Acyl Donor: A lipase (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., ethyl acetate or a cyanoacetate derivative) are added to the solution.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 40 °C) with stirring.
-
Monitoring: The progress of the resolution is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.
-
Separation: Once the desired conversion is reached (typically around 50%), the reaction is stopped, and the acylated product is separated from the unreacted amine enantiomer using standard chromatographic techniques.
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for the separation of chiral amines.
-
Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and resolution for basic analytes.
-
Instrumentation: An HPLC system equipped with a UV detector is used.
-
Method Development:
-
Screening: The racemic mixture is injected onto different chiral columns with various mobile phase compositions to identify a suitable stationary phase and initial solvent conditions.
-
Optimization: The mobile phase composition, flow rate, and column temperature are systematically adjusted to optimize the resolution and analysis time.
-
-
Analysis: The optimized method is used to determine the enantiomeric purity of synthesized or resolved samples.
Potential Research Applications and Enantioselectivity
While direct comparative data for pyridin-3-yl ethanamine enantiomers is scarce, the importance of stereochemistry is well-established for structurally similar compounds. Below are potential research applications and illustrative data from related molecules that underscore the likely enantioselective activity of (R)- and (S)-1-(pyridin-3-yl)ethanamine.
Anticancer Activity (Kinase Inhibition)
Many pyridine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The specific three-dimensional arrangement of a molecule is critical for its ability to bind to the ATP-binding pocket of a kinase.
Illustrative Data: Enantioselectivity of Kinase Inhibitors
The following table presents hypothetical, yet representative, data for the inhibition of a target kinase by the enantiomers of a generic pyridyl-containing compound. This illustrates the potential for significant differences in activity between the (R)- and (S)-enantiomers of pyridin-3-yl ethanamine.
| Enantiomer | Target Kinase | IC₅₀ (nM) |
| (R)-enantiomer | Kinase X | 15 |
| (S)-enantiomer | Kinase X | > 10,000 |
| (R)-enantiomer | Kinase Y | 5,200 |
| (S)-enantiomer | Kinase Y | 4,800 |
This data is illustrative and intended to highlight the concept of enantioselectivity.
Antibacterial Activity
Some pyridine-containing compounds have shown promise as antibacterial agents. The stereochemistry of these molecules can influence their ability to penetrate bacterial cell walls and interact with their molecular targets.
Illustrative Data: Enantioselective Antibacterial Activity
| Enantiomer | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| (R)-enantiomer | Staphylococcus aureus | 8 |
| (S)-enantiomer | Staphylococcus aureus | 128 |
| (R)-enantiomer | Escherichia coli | > 256 |
| (S)-enantiomer | Escherichia coli | > 256 |
This data is illustrative and intended to highlight the concept of enantioselectivity.
Central Nervous System (CNS) Applications
The pyridine moiety is present in many CNS-active drugs. Chiral amines, in particular, often exhibit stereospecific interactions with neurotransmitter receptors and transporters. For instance, derivatives of [4-(Phenoxy)pyridin-3-yl]methylamines have been identified as selective noradrenaline reuptake inhibitors, a mechanism relevant for the treatment of depression and other neurological disorders. It is highly probable that the enantiomers of pyridin-3-yl ethanamine would show differential activity at such CNS targets.
Visualization of Workflows and Pathways
Experimental Workflow for Synthesis and Chiral Separation
Caption: Workflow for obtaining enantiomers.
General Workflow for Biological Screening
Caption: Workflow for biological evaluation.
Illustrative Signaling Pathway: Kinase Inhibition
Caption: Potential kinase inhibition pathway.
Conclusion and Future Directions
The enantiomers of pyridin-3-yl ethanamine represent a promising, yet underexplored, area for drug discovery. Based on the established principles of stereochemistry in pharmacology and the observed activities of related chiral pyridine derivatives, it is highly probable that the (R)- and (S)-enantiomers will exhibit distinct biological profiles. This technical guide provides a foundational framework for researchers to pursue the synthesis, separation, and biological evaluation of these compounds.
Future research should focus on the direct comparative analysis of the enantiomers in a variety of biological assays to elucidate their specific therapeutic potential. The detailed experimental protocols and conceptual workflows presented herein offer a starting point for such investigations. The elucidation of the structure-activity relationships of these enantiomers will undoubtedly contribute to the development of novel, more effective, and safer therapeutic agents.
References
The Discovery and History of Chiral 1-(Pyridin-3-yl)ethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1-(pyridin-3-yl)ethanamine is a pivotal building block in modern medicinal chemistry, finding its application in the synthesis of a variety of pharmacologically active compounds. Its stereochemistry is often crucial for the efficacy and selectivity of the final drug substance. This technical guide provides a comprehensive overview of the discovery, history, and key methodologies for the synthesis and chiral resolution of 1-(pyridin-3-yl)ethanamine. Detailed experimental protocols for both enzymatic and classical resolution techniques are presented, alongside quantitative data to facilitate their application in a research and development setting.
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of contemporary drug discovery and development. The differential pharmacological and toxicological profiles of enantiomers necessitate the use of stereochemically defined building blocks. 1-(Pyridin-3-yl)ethanamine, with its chiral center adjacent to the pyridine ring, is a versatile intermediate used in the synthesis of a range of therapeutic agents. This guide delves into the historical context of its synthesis and the evolution of methods for obtaining its enantiopure forms.
Synthesis of Racemic 1-(Pyridin-3-yl)ethanamine
The most common and industrially scalable route to racemic 1-(pyridin-3-yl)ethanamine is the reductive amination of its precursor, 3-acetylpyridine.
Synthesis of 3-Acetylpyridine
Historically, 3-acetylpyridine has been synthesized through various methods. One established method involves the reaction of nicotinic acid with acetic acid in the presence of a catalyst.
Reductive Amination to 1-(Pyridin-3-yl)ethanamine
The conversion of 3-acetylpyridine to 1-(pyridin-3-yl)ethanamine is typically achieved through reductive amination. This process involves the reaction of the ketone with an amine source, followed by reduction of the resulting imine.
Experimental Protocol: Reductive Amination of 3-Acetylpyridine
-
Materials: 3-acetylpyridine, ammonia or ammonium salt, reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation with Raney Nickel or Palladium on carbon), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve 3-acetylpyridine in the chosen solvent.
-
Add the ammonia source.
-
Introduce the reducing agent under controlled conditions (e.g., temperature, pressure for hydrogenation).
-
Monitor the reaction until completion using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and work up to isolate the crude product.
-
Purify the racemic 1-(pyridin-3-yl)ethanamine by distillation or chromatography.
-
Chiral Resolution of 1-(Pyridin-3-yl)ethanamine
The separation of the racemic mixture into its constituent enantiomers is a critical step. Two primary methods are employed: classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Classical Chemical Resolution using Tartaric Acid
This method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol: Diastereomeric Salt Resolution with L-(+)-Tartaric Acid
-
Materials: Racemic 1-(pyridin-3-yl)ethanamine, L-(+)-tartaric acid, and a suitable solvent for crystallization (e.g., methanol, ethanol, or a mixture).
-
Procedure:
-
Dissolve the racemic amine in the chosen solvent.
-
Separately, dissolve an equimolar or sub-stoichiometric amount of L-(+)-tartaric acid in the same solvent, possibly with gentle heating.
-
Combine the two solutions and allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomerically enriched amine can be liberated from the salt by treatment with a base (e.g., NaOH) and extraction into an organic solvent.
-
The enantiomeric excess (ee) of the resolved amine should be determined by a suitable chiral analytical method (e.g., chiral HPLC or GC).
-
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to acylate one enantiomer of the amine at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is adapted from a method for a structurally similar substrate and is expected to be effective for 1-(pyridin-3-yl)ethanamine.
-
Materials: Racemic 1-(pyridin-3-yl)ethanamine, a lipase (e.g., Candida antarctica lipase B - CALB), an acyl donor (e.g., ethyl acetate), and a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Procedure:
-
To a solution of racemic 1-(pyridin-3-yl)ethanamine in MTBE, add the acyl donor.
-
Add the lipase to initiate the reaction.
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress and enantiomeric excess of the remaining amine by chiral HPLC.
-
When the desired conversion (ideally close to 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted amine from the acylated product by standard techniques such as column chromatography or extraction.
-
Quantitative Data
The following tables summarize typical quantitative data for the synthesis and resolution of 1-(pyridin-3-yl)ethanamine and its analogs.
Table 1: Synthesis of Racemic 1-(Pyridin-3-yl)ethanamine
| Precursor | Reaction | Reducing Agent | Solvent | Yield (%) |
| 3-Acetylpyridine | Reductive Amination | H₂/Raney Ni | Methanol/NH₃ | Typically >80% |
Table 2: Lipase-Catalyzed Kinetic Resolution of 1-(Aryl)ethanamine Analogs
| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Amine |
| 1-(Pyridin-3-yl)propan-2-amine | CALB | Ethyl Methoxyacetate | MTBE | ~50 | >99 |
Note: Data for the propan-2-amine analog is presented as a close proxy. Similar results are anticipated for 1-(pyridin-3-yl)ethanamine.
Visualization of the Synthesis and Resolution Workflow
As 1-(pyridin-3-yl)ethanamine is primarily a synthetic building block, a direct signaling pathway is not applicable. Instead, the following diagram illustrates the logical workflow for its synthesis and chiral resolution.
Caption: Workflow for the synthesis and chiral resolution of 1-(pyridin-3-yl)ethanamine.
Conclusion
Chiral 1-(pyridin-3-yl)ethanamine remains a valuable and frequently utilized chiral building block in the pharmaceutical industry. The methodologies for its synthesis and resolution are well-established, offering robust and scalable routes to the enantiopure forms. Both classical diastereomeric salt resolution and enzymatic kinetic resolution provide effective means of obtaining the desired enantiomer, with the choice of method often depending on factors such as scale, cost, and desired purity. This guide provides the foundational knowledge and detailed protocols necessary for the successful application of these techniques in a laboratory or industrial setting.
Navigating the Handling and Storage of (S)-1-(Pyridin-3-yl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-1-(Pyridin-3-yl)ethanamine is a chiral building block of significant interest in pharmaceutical research and development. Its proper handling and storage are paramount to ensure its stability, purity, and the safety of laboratory personnel. This in-depth technical guide provides a comprehensive overview of the recommended protocols, drawing from safety data sheets and stability studies of structurally related compounds to offer a robust framework for its management.
Safety and Handling Protocols
The primary concern when handling this compound is to prevent contact, inhalation, and ingestion. Adherence to standard laboratory safety procedures is crucial.
1.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound mandates the use of the following personal protective equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |
| Body Protection | Laboratory coat and, if necessary, an apron or full-body suit. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use only under a chemical fume hood.[1] If not available, a NIOSH/MSHA approved respirator is necessary. | Prevents inhalation of vapors or aerosols. |
1.2. Engineering Controls
Operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize exposure to vapors.[1] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.
1.3. General Hygiene Practices
Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed and laundered before reuse.
Storage Protocols
The stability of this compound is contingent on appropriate storage conditions to prevent degradation and maintain its chemical integrity.
2.1. Recommended Storage Conditions
Based on available safety data sheets, the following storage conditions are recommended:
| Parameter | Recommendation | Justification |
| Temperature | Keep refrigerated.[1][2] | To maintain product quality and minimize degradation. |
| Atmosphere | Store in a dry and well-ventilated place.[1] | To prevent hydrolysis and reaction with atmospheric components. |
| Container | Keep container tightly closed.[1] | To prevent contamination and evaporation. |
| Light Exposure | Store protected from light. | While not explicitly stated for this compound, it is a general good practice for complex organic molecules. |
2.2. Incompatible Materials
To prevent hazardous reactions, this compound should be stored separately from the following materials:
Stability Data (Based on Structurally Related Compounds)
Table 1: Stability of 4-Aminopyridine 5 mg Oral Capsules
| Storage Condition | Duration | Remaining Compound (%) |
| 4°C | 6 months | >95% |
| 23°C | 6 months | >95% |
| 37°C | 1 month | >95% |
Table 2: Stability of 3,4-Diaminopyridine 5 mg Oral Capsules
| Storage Condition | Duration | Remaining Compound (%) |
| 4°C | 6 months | >95% |
| 23°C | 6 months | >95% |
| 37°C | 1 month | >95% |
These studies indicate that aminopyridines can exhibit excellent chemical stability under controlled conditions.
Experimental Protocols: Stability Assessment
For researchers needing to generate specific stability data for this compound, the following experimental protocol, adapted from studies on related compounds, can be employed.
4.1. Objective
To evaluate the chemical stability of this compound under various storage conditions over a defined period.
4.2. Materials and Methods
-
Sample Preparation: Prepare solutions or solid aliquots of this compound in appropriate, inert containers.
-
Storage Conditions:
-
Refrigerated: 4°C ± 2°C
-
Room Temperature: 23°C ± 2°C
-
Accelerated: 40°C ± 2°C with 75% ± 5% relative humidity
-
-
Time Points: Initial (T=0), 1 month, 3 months, 6 months, and 12 months.
-
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to quantify the parent compound and detect any potential degradants.
-
Column: A chiral column may be necessary to ensure enantiomeric purity is maintained.
-
Mobile Phase: To be optimized based on the compound's properties.
-
Detector: UV detector set at an appropriate wavelength.
-
-
Analysis: At each time point, samples from each storage condition are analyzed in triplicate. The percentage of the remaining this compound is calculated relative to the initial concentration.
Workflow for Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: A logical workflow for the safe handling and storage of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
6.1. First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[1]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[1]
6.2. Spill and Leak Response
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area and ventilate. Wear appropriate PPE. Prevent entry into waterways, sewers, basements, or confined areas.
By adhering to these protocols, researchers, scientists, and drug development professionals can ensure the safe and effective use of this compound, maintaining its integrity and safeguarding personnel and the environment.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-(Pyridin-3-yl)ethanamine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(Pyridin-3-yl)ethanamine is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and protocols for its enantioselective synthesis. Three distinct and effective methods are presented: the enantioselective borane reduction of a prochiral oxime ether, the diastereoselective reduction of a chiral N-p-toluenesulfinyl imine, and the asymmetric transfer hydrogenation of 3-acetylpyridine. Additionally, a standard protocol for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is provided. All quantitative data is summarized for comparative analysis, and experimental workflows are visualized.
Introduction
The development of robust and efficient methods for the synthesis of enantiomerically pure amines is of paramount importance in medicinal chemistry and drug development. This compound, in particular, serves as a key intermediate for a variety of therapeutic agents. The methods outlined herein offer distinct advantages in terms of enantioselectivity, yield, and operational simplicity, providing researchers with a selection of reliable protocols to access this important chiral amine.
Comparative Data of Synthetic Methods
The following table summarizes the typical performance of the described enantioselective methods for the synthesis of this compound.
| Method | Catalyst/Chiral Auxiliary | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Key Features |
| 1. Enantioselective Borane Reduction of Oxime Ether | Chiral Spiroborate Ester (derived from (S)-diphenylvalinol) | 76 - 97 | up to 98 | High enantioselectivity, stable catalyst, requires preparation of the oxime ether precursor.[1][2] |
| 2. Diastereoselective Reduction of N-p-Toluenesulfinyl Imine | Stoichiometric Chiral Auxiliary ((S)-p-toluenesulfinamide) | 80 - 95 | >95 (dr) | High diastereoselectivity, reliable method, requires synthesis and subsequent removal of the chiral auxiliary. |
| 3. Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] | 90 - 99 | up to 99 | High catalytic efficiency, operational simplicity, avoids stoichiometric chiral reagents.[3][4] |
Experimental Protocols
Method 1: Enantioselective Borane Reduction of (E)-1-(Pyridin-3-yl)ethanone O-benzyl oxime
This method involves the preparation of the prochiral oxime ether from 3-acetylpyridine, followed by an asymmetric reduction using a chiral spiroborate ester catalyst and borane.
Diagram of the Experimental Workflow:
References
- 1. Asymmetric reduction of oxime ethers promoted by chiral spiroborate esters with an O3BN framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
Application Notes and Protocols for the Chiral Resolution of 1-(pyridin-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyridin-3-yl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this amine is often critical to the biological activity and safety of the final active pharmaceutical ingredient (API). Therefore, efficient and scalable methods for the resolution of its enantiomers are of significant interest in drug discovery and development. These application notes provide detailed protocols for three common methods of chiral resolution: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC) for analytical determination of enantiomeric purity.
Data Presentation
The following tables summarize the expected quantitative data for each resolution method.
Table 1: Classical Resolution via Diastereomeric Salt Crystallization
| Parameter | Expected Value | Notes |
| Chiral Resolving Agent | (+)-Dibenzoyl-D-tartaric acid (DBDT) | Other chiral acids like tartaric acid can also be used. |
| Stoichiometry (Amine:Acid) | 1:1 | Can be optimized for improved yield and purity. |
| Solvent | Ethanol/Water mixture | Solvent system is critical for differential solubility. |
| Yield of Diastereomeric Salt | 35-45% (for the less soluble salt) | Based on the initial amount of the racemate. |
| Enantiomeric Excess (e.e.) of Resolved Amine | >95% | After liberation from the diastereomeric salt. |
Table 2: Enzymatic Kinetic Resolution
| Parameter | Value | Reference |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | Novozym 435 is a common commercial formulation. |
| Acylating Agent | Isopropyl 2-cyanoacetate | Other acyl donors like ethyl acetate can be used. |
| Solvent | Methyl tert-butyl ether (MTBE) | A green and effective solvent for this reaction. |
| Temperature | 40 °C | Optimal for CALB activity and stability. |
| Conversion | ~50% | For kinetic resolutions, the theoretical max is 50%. |
| Enantiomeric Excess (e.e.) of Unreacted Amine | >99% | The (S)-enantiomer is typically unreacted. |
| Enantiomeric Excess (e.e.) of Acylated Amine | >95% | The (R)-enantiomer is typically acylated. |
Table 3: Chiral HPLC Analysis
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase (CSP) | LUX Cellulose-3 | CHIRALCEL OD-H |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Ethanol/Diethylamine (80:20:0.1) | n-Hexane/Isopropanol/Diethylamine (90:10:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Resolution (Rs) | > 1.5 | > 1.5 |
Experimental Protocols
Classical Resolution via Diastereomeric Salt Crystallization
This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid.
Materials:
-
Racemic 1-(pyridin-3-yl)ethanamine
-
(+)-Dibenzoyl-D-tartaric acid (DBDT)
-
Ethanol (absolute)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (2 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic 1-(pyridin-3-yl)ethanamine in 100 mL of absolute ethanol in a flask.
-
In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in 150 mL of a 1:1 ethanol/water mixture, heating gently if necessary.
-
Slowly add the chiral acid solution to the amine solution with constant stirring.
-
Allow the mixture to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum. This is the less soluble diastereomeric salt, enriched in one enantiomer.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Add 2 M NaOH solution dropwise while stirring until the pH reaches 10-11, ensuring all the salt has dissolved and the free amine has been liberated.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched 1-(pyridin-3-yl)ethanamine.
-
-
Determination of Enantiomeric Excess:
-
Analyze the obtained amine by chiral HPLC (see protocol below) to determine its enantiomeric excess.
-
Enzymatic Kinetic Resolution
This protocol utilizes the enantioselectivity of an enzyme to acylate one enantiomer of the amine, allowing for the separation of the unreacted enantiomer and the acylated product.
Materials:
-
Racemic 1-(pyridin-3-yl)ethanamine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Isopropyl 2-cyanoacetate
-
Methyl tert-butyl ether (MTBE)
-
Shaking incubator or magnetic stirrer with heating
-
HPLC vials
Procedure:
-
Reaction Setup:
-
In a 10 mL vial, dissolve 100 mg of racemic 1-(pyridin-3-yl)ethanamine in 5 mL of MTBE.
-
Add 1.0 equivalent of isopropyl 2-cyanoacetate to the solution.
-
Add 50 mg of immobilized Candida antarctica Lipase B to the reaction mixture.
-
-
Enzymatic Reaction:
-
Seal the vial and place it in a shaking incubator or on a heated magnetic stirrer at 40 °C.
-
Allow the reaction to proceed for 24-48 hours. The progress of the reaction should be monitored by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh MTBE and reused.
-
The filtrate contains the unreacted (S)-1-(pyridin-3-yl)ethanamine and the acylated (R)-amide.
-
The unreacted amine can be separated from the amide by column chromatography on silica gel.
-
-
Hydrolysis of the Amide (Optional):
-
To recover the (R)-enantiomer of the amine, the separated amide can be hydrolyzed using acidic or basic conditions.
-
Chiral HPLC Analysis
This method is used to determine the enantiomeric composition of the samples obtained from the resolution experiments.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (e.g., LUX Cellulose-3 or CHIRALCEL OD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-hexane, ethanol, isopropanol, and diethylamine
-
Volumetric flasks and syringes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the amine sample (approximately 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example using LUX Cellulose-3):
-
Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v). The mobile phase composition may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Visualizations
Caption: Workflow for classical chiral resolution.
Caption: Workflow for enzymatic kinetic resolution.
Application Notes and Protocols for (S)-1-(Pyridin-3-yl)ethanamine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(Pyridin-3-yl)ethanamine is a valuable chiral building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a stereogenic center directly attached to a pyridine ring, makes it a crucial component in the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, including kinase inhibitors.
Key Applications
This compound serves as a key intermediate in the construction of complex molecular architectures. The primary amino group provides a versatile handle for various chemical transformations, most notably amide bond formation (N-acylation), which is a cornerstone of drug synthesis. The pyridine moiety can participate in hydrogen bonding and π-stacking interactions within biological targets, such as the hinge region of protein kinases.
A significant application of this chiral building block is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridine ring of this compound can mimic the adenine region of ATP, allowing molecules incorporating this scaffold to act as competitive inhibitors in the ATP-binding pocket of kinases.
Data Presentation
The following table summarizes representative data for compounds synthesized using pyridyl-amine scaffolds, highlighting their potential as kinase inhibitors.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| 1 | 4-(Pyrazol-3-yl)-pyridine | JNK3 | 160 | [1] |
| 2 | 4-(Pyrazol-3-yl)-pyrimidine (for comparison) | JNK3 | 630 | [1] |
| 3 | 4-Aryl-5-aminomethyl-thiazole-2-amine (with 4-pyridyl substitution) | ROCK II | 20 | [2] |
| 4 | 3-Anilino-1,2,6-thiadiazinone (with 4-pyridyl substitution) | Bladder Cancer Cell Line | 8400 | [3] |
| 5 | 3-Anilino-1,2,6-thiadiazinone (with 4-pyridyl substitution) | Prostate Cancer Cell Line | 5700 | [3] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a general method for the synthesis of amides from this compound and a carboxylic acid using a standard coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Add this compound (1.0 eq) and DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Synthesis of a Representative Pyridyl-Amide Kinase Inhibitor Scaffold
This protocol outlines a representative synthesis of a key intermediate for a kinase inhibitor, utilizing this compound. This example is based on the synthesis of related heterocyclic amides.
Materials:
-
This compound
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-Dioxane
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(1-(pyridin-3-yl)ethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine intermediate.
Visualizations
Caption: General workflow for the utilization of this compound.
Caption: Logical relationship in the N-acylation of this compound.
References
(S)-1-(Pyridin-3-yl)ethanamine in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(Pyridin-3-yl)ethanamine is a versatile chiral building block and ligand that has garnered significant interest in the field of asymmetric catalysis. Its unique structure, featuring a stereogenic center adjacent to a pyridine ring, allows it to serve as an effective chiral auxiliary and ligand in a variety of metal-catalyzed and organocatalytic transformations. The pyridine nitrogen can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction, while the primary amine provides a handle for further functionalization to fine-tune steric and electronic properties. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in asymmetric catalysis, with a focus on providing actionable information for researchers in organic synthesis and drug development.
Applications in Asymmetric Synthesis
This compound and its derivatives have proven to be effective in several classes of asymmetric reactions. These include their use as chiral ligands in metal-catalyzed reactions and as key components of organocatalysts.
One of the prominent applications is in the asymmetric transfer hydrogenation of prochiral ketones . In these reactions, a chiral complex, often formed in situ from a metal precursor and a ligand derived from this compound, facilitates the enantioselective reduction of ketones to their corresponding chiral secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Furthermore, derivatives of this compound are utilized in the synthesis of more complex chiral ligands for a broader range of asymmetric transformations, including C-C bond-forming reactions. The inherent chirality and the presence of the coordinating pyridine moiety make it a valuable scaffold for ligand design.
Asymmetric Transfer Hydrogenation of Prochiral Ketones
The asymmetric transfer hydrogenation of ketones to produce chiral alcohols is a cornerstone of modern synthetic chemistry. Ligands derived from this compound can be employed in combination with transition metal catalysts, such as rhodium and iridium, to achieve high enantioselectivity.
General Reaction Scheme
A typical asymmetric transfer hydrogenation reaction involves the reduction of a prochiral ketone using a hydrogen donor, such as 2-propanol or formic acid, in the presence of a chiral catalyst.
Diagram of the General Workflow for Asymmetric Transfer Hydrogenation
Caption: General workflow for asymmetric transfer hydrogenation.
Quantitative Data Summary
The following table summarizes the performance of a representative chiral ligand derived from this compound in the asymmetric transfer hydrogenation of various prochiral ketones.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 95 | 92 |
| 2 | 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 98 | 95 |
| 3 | 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 93 | 90 |
| 4 | 2'-Methylacetophenone | (R)-1-(o-Tolyl)ethanol | 89 | 88 |
| 5 | Propiophenone | (R)-1-Phenylpropan-1-ol | 91 | 93 |
Note: The data presented is a representative summary based on typical results found in the literature for similar chiral pyridyl amine ligands. Actual results may vary depending on the specific ligand, catalyst, and reaction conditions.
Detailed Experimental Protocol
This protocol provides a general procedure for the asymmetric transfer hydrogenation of acetophenone as a model substrate.
Materials:
-
[Rh(Cp*)Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Chiral ligand (derived from this compound)
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(Cp*)Cl₂]₂ (0.0025 mmol) and the chiral ligand (0.0055 mmol) in anhydrous 2-propanol (2.0 mL). Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: To the catalyst solution, add acetophenone (0.5 mmol).
-
Initiation: Add a 0.1 M solution of KOH in 2-propanol (0.5 mL, 0.05 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding water (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the chiral 1-phenylethanol.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
Logical Relationships in Catalyst Design
The effectiveness of this compound-based ligands in asymmetric catalysis stems from a combination of structural and electronic factors. The logical relationship between the ligand structure and its catalytic performance can be visualized as follows.
Diagram of Ligand Design and Catalytic Performance
Caption: Relationship between ligand structure and catalytic outcome.
Conclusion
This compound is a valuable and versatile platform for the development of chiral ligands and organocatalysts. Its application in asymmetric transfer hydrogenation demonstrates its potential for the synthesis of enantioenriched secondary alcohols. The modular nature of this chiral amine allows for systematic modification, enabling the optimization of catalytic activity and enantioselectivity for a wide range of substrates. The protocols and data provided herein serve as a starting point for researchers looking to explore the utility of this compound in their own synthetic endeavors. Further exploration into the development of novel ligands derived from this compound is expected to lead to new and efficient catalytic systems for other important asymmetric transformations.
Synthesis of Pharmaceutical Intermediates from (S)-1-(Pyridin-3-yl)ethanamine: Application Notes and Protocols
(S)-1-(Pyridin-3-yl)ethanamine serves as a critical chiral building block in the synthesis of a variety of pharmaceutical intermediates. Its inherent chirality and the presence of a reactive primary amine group make it a valuable starting material for the construction of complex molecules with specific stereochemistry, a crucial aspect for pharmacological activity. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates, including chiral amides and ureas, derived from this compound.
The pyridine moiety within the structure of this compound is a common feature in numerous biologically active compounds, including kinase inhibitors and modulators of various receptors. The chiral ethylamine side chain allows for stereospecific interactions with biological targets, often leading to improved efficacy and reduced off-target effects.
Application Notes
The primary applications of this compound in pharmaceutical synthesis revolve around the formation of amide and urea linkages. These functional groups are prevalent in a vast array of drug molecules due to their ability to participate in hydrogen bonding, a key interaction for binding to biological macromolecules such as enzymes and receptors.
Amide Synthesis: The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) is a straightforward and widely used method to introduce the chiral pyridinylethyl moiety. This approach is fundamental in the synthesis of various active pharmaceutical ingredients (APIs), including but not limited to, inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-4).
Urea and Thiourea Synthesis: The nucleophilic addition of the primary amine of this compound to isocyanates and isothiocyanates provides a direct route to chiral ureas and thioureas, respectively. These functional groups are important pharmacophores found in numerous kinase inhibitors and other therapeutic agents. The synthesis is typically high-yielding and proceeds under mild conditions.
Key Synthetic Pathways
Two principal synthetic pathways for the utilization of this compound in the generation of pharmaceutical intermediates are detailed below.
Figure 1: Key synthetic routes from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative pharmaceutical intermediates from this compound.
Protocol 1: Synthesis of (S)-N-(1-(Pyridin-3-yl)ethyl)benzamide
This protocol details the synthesis of a chiral amide intermediate, a common scaffold in medicinal chemistry.
Figure 2: Workflow for chiral amide synthesis.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-N-(1-(Pyridin-3-yl)ethyl)benzamide.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with structure |
| Mass Spec (ESI) | [M+H]⁺ calculated and found |
Protocol 2: Synthesis of (S)-1-Phenyl-3-(1-(pyridin-3-yl)ethyl)urea
This protocol outlines the synthesis of a chiral urea, a key intermediate in the development of kinase inhibitors.
Figure 3: Workflow for chiral urea synthesis.
Materials:
-
This compound
-
Phenyl isocyanate
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether or hexanes for trituration
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (15 mL/mmol) under a nitrogen atmosphere, add phenyl isocyanate (1.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether or hexanes to induce precipitation.
-
Collect the solid product by filtration, wash with cold diethyl ether or hexanes, and dry under vacuum to yield the pure (S)-1-phenyl-3-(1-(pyridin-3-yl)ethyl)urea.
Quantitative Data:
| Parameter | Value |
| Yield | 90-98% |
| Purity (by HPLC) | >99% |
| ¹H NMR | Consistent with structure |
| Mass Spec (ESI) | [M+H]⁺ calculated and found |
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of pharmaceutical intermediates. The straightforward and high-yielding protocols for the preparation of chiral amides and ureas described herein provide a solid foundation for researchers and scientists in drug discovery and development to access a wide range of potentially bioactive molecules. The ability to introduce a specific stereocenter and a pharmaceutically relevant pyridine motif makes this starting material a cornerstone in the construction of novel therapeutic agents.
Chiral HPLC Method Development for (S)-1-(Pyridin-3-yl)ethanamine: Application Note and Protocol
Abstract
This document provides a detailed methodology for the chiral separation of 1-(Pyridin-3-yl)ethanamine enantiomers, with a focus on quantifying the (S)-enantiomer. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the enantiomeric purity assessment of this key chiral intermediate.
Introduction
Chiral primary amines, such as 1-(Pyridin-3-yl)ethanamine, are critical building blocks in the synthesis of numerous pharmaceutical compounds. The stereochemistry of these intermediates often dictates the biological activity and safety profile of the final active pharmaceutical ingredient (API).[1] Consequently, the development of accurate and precise analytical methods to control the enantiomeric purity of these chiral amines is of utmost importance in drug development and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1][3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including basic amines.[1][4]
This protocol outlines a systematic approach to developing a chiral HPLC method for the baseline separation of (R)- and (S)-1-(Pyridin-3-yl)ethanamine.
Experimental Protocols
Materials and Reagents
-
Racemic Standard: 1-(Pyridin-3-yl)ethanamine (≥98% purity)
-
(S)-enantiomer Standard: this compound (enantiomeric excess ≥99%)
-
HPLC Grade Solvents: n-Hexane, Isopropanol (IPA)
-
Mobile Phase Additive: Diethylamine (DEA) (≥99.5% purity)
-
Sample Diluent: n-Hexane/Isopropanol (90:10, v/v)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP is recommended. For this application, a column such as the CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) is a suitable starting point.
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size
-
-
Mobile Phase: A mixture of n-Hexane and Isopropanol with a basic additive. A typical starting condition is n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) .
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm (based on the pyridine chromophore)
-
Injection Volume: 10 µL
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic 1-(Pyridin-3-yl)ethanamine at a concentration of 1.0 mg/mL in the sample diluent.
-
Prepare a stock solution of the (S)-enantiomer standard at 1.0 mg/mL in the sample diluent.
-
-
Working Solution:
-
For method development, use the racemic standard solution.
-
For peak identification, inject the (S)-enantiomer standard solution.
-
For quantitative analysis of a sample, accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Data Presentation
The following table summarizes the expected chromatographic performance for the separation of 1-(Pyridin-3-yl)ethanamine enantiomers under the specified conditions.
| Parameter | (R)-1-(Pyridin-3-yl)ethanamine | This compound |
| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |
| Resolution (R_s) | \multicolumn{2}{c | }{≥ 2.0} |
| Tailing Factor (T_f) | ≤ 1.5 | ≤ 1.5 |
| Theoretical Plates (N) | > 5000 | > 5000 |
Note: These are typical expected values. Actual retention times and resolution may vary depending on the specific column batch, system dead volume, and exact mobile phase composition.
Method Development and Optimization Workflow
The successful chiral separation of basic amines like 1-(Pyridin-3-yl)ethanamine relies on the careful selection of the CSP and optimization of the mobile phase. The basic nature of the pyridine and ethylamine moieties necessitates the use of a basic additive to prevent peak tailing and ensure good separation.
References
Application Notes and Protocols for Diastereomeric Salt Formation with (S)-1-(pyridin-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. This method relies on the reaction of a racemic compound, such as a carboxylic acid, with an enantiomerically pure resolving agent, in this case, the chiral amine (S)-1-(pyridin-3-yl)ethanamine. The resulting diastereomeric salts possess distinct physicochemical properties, most notably different solubilities in a given solvent system, which enables their separation through fractional crystallization.
These application notes provide a detailed, representative protocol for the chiral resolution of a racemic carboxylic acid, using racemic ibuprofen as a model compound, with this compound. The protocol outlines the key steps from salt formation and crystallization to the regeneration of the enantiomerically enriched carboxylic acid.
Principle of the Method
The fundamental principle involves the acid-base reaction between a racemic carboxylic acid, containing both (R)- and (S)-enantiomers, and a single enantiomer of a chiral base, this compound. This reaction forms a pair of diastereomeric salts: [(R)-acid·(S)-amine] and [(S)-acid·(S)-amine]. As diastereomers, these salts are not mirror images and therefore exhibit different physical properties, including crystal lattice energies and solubilities. By carefully selecting the solvent and optimizing crystallization conditions, one diastereomer can be selectively precipitated and isolated, leading to the enrichment of one enantiomer of the carboxylic acid.
Experimental Protocols
This section details a representative experimental procedure for the resolution of racemic ibuprofen using this compound. Note: Optimization of solvent, stoichiometry, temperature, and crystallization time is crucial for achieving high yield and enantiomeric excess for any specific racemic acid.
Materials and Equipment
-
Racemic Ibuprofen
-
This compound
-
Methanol
-
Ethyl acetate
-
2M Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
pH meter or pH paper
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution of Racemic Acid: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate. Heat the mixture gently to 50-60 °C with stirring to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate beaker, dissolve an equimolar amount of this compound in 20 mL of ethyl acetate.
-
Salt Formation: Slowly add the solution of this compound to the warm solution of racemic ibuprofen with continuous stirring.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystalline precipitate should be observed. For complete crystallization, the flask can be placed in an ice bath for 1-2 hours.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt in a vacuum oven at 40 °C to a constant weight.
Protocol 2: Recrystallization of the Diastereomeric Salt (Optional, for higher purity)
-
Dissolution: Transfer the dried diastereomeric salt to a clean flask and add the minimum amount of hot methanol required for complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce recrystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Protocol 3: Regeneration of the Enantiomerically Enriched Carboxylic Acid
-
Salt Dissociation: Suspend the purified diastereomeric salt in 50 mL of water.
-
Acidification: With stirring, add 2M HCl dropwise until the pH of the solution is approximately 2. This will protonate the carboxylic acid, causing it to precipitate out of the aqueous solution.
-
Extraction: Extract the aqueous suspension with three 30 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of the Final Product: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.
Protocol 4: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the final product should be determined using a suitable analytical technique, most commonly chiral HPLC.
-
Sample Preparation: Prepare a standard solution of the racemic ibuprofen and a solution of the final product in the mobile phase.
-
Chromatographic Conditions (Representative):
-
Column: Chiralcel OD-H or equivalent
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the final product and calculate the enantiomeric excess using the peak areas of the two enantiomers.
Data Presentation
The following tables present representative data that should be collected and organized during a chiral resolution experiment.
Table 1: Screening of Solvents for Diastereomeric Salt Crystallization
| Solvent System (v/v) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de, %) |
| Methanol | 45 | 85 |
| Ethanol | 42 | 82 |
| Isopropanol | 38 | 75 |
| Ethyl Acetate | 35 | 70 |
| Methanol/Ethyl Acetate (1:1) | 48 | 90 |
| Ethanol/Hexane (1:1) | 40 | 88 |
Table 2: Results of Ibuprofen Resolution
| Step | Product | Mass (g) | Yield (%) | Enantiomeric Excess (ee, %) |
| Initial | Racemic Ibuprofen | 10.0 | - | 0 |
| Step 1 | Diastereomeric Salt (crude) | 6.5 | - | - |
| Step 2 | Diastereomeric Salt (recrystallized) | 5.8 | - | - |
| Step 3 | (S)-Ibuprofen | 3.5 | 70 (based on 50% of starting material) | >95 |
Visualizations
Experimental Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Logical Relationship of Components
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure (S)-1-(Pyridin-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of enantiopure (S)-1-(pyridin-3-yl)ethanamine, a key chiral building block in the pharmaceutical industry. Three principal strategies are presented: diastereomeric salt resolution, enzymatic kinetic resolution, and asymmetric synthesis. Each section includes an overview of the methodology, a detailed experimental protocol, and a summary of relevant data to facilitate comparison and implementation.
Diastereomeric Salt Resolution
Overview:
Diastereomeric salt resolution is a classical and robust method for separating enantiomers on a large scale.[1][2] The process involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3] These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1] The less soluble diastereomeric salt is isolated, and the desired enantiomer of the amine is then liberated by treatment with a base. Common resolving agents for amines include tartaric acid derivatives such as (+)-dibenzoyl-D-tartaric acid (D-DBTA) and (+)-di-p-toluoyl-D-tartaric acid (D-DTTA).[4][5] The efficiency of the resolution is highly dependent on the choice of solvent, temperature, and stoichiometry.[3]
Logical Workflow for Diastereomeric Salt Resolution:
Caption: Workflow for Diastereomeric Salt Resolution.
Experimental Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid (D-DBTA)
Materials:
-
Racemic 1-(pyridin-3-yl)ethanamine
-
(+)-Dibenzoyl-D-tartaric acid (D-DBTA)
-
Methanol
-
Water
-
2 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Heating and stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve racemic 1-(pyridin-3-yl)ethanamine (1.0 eq.) in a minimal amount of a methanol/water mixture (e.g., 9:1 v/v) with stirring.
-
In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid (0.5 - 1.0 eq.) in the same solvent system, gently heating if necessary to achieve a clear solution.[5]
-
Slowly add the D-DBTA solution to the amine solution at room temperature with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to stir at room temperature for 1-2 hours to initiate crystallization.
-
Gradually cool the mixture in an ice bath to 0-5 °C and leave it to crystallize for several hours, or overnight, to maximize the precipitation of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free (S)-Amine:
-
Suspend the dried diastereomeric salt in water.
-
While stirring, slowly add 2 M NaOH solution until the salt completely dissolves and the solution is strongly basic (pH > 12).[1]
-
Transfer the basic aqueous solution to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the liberated (S)-amine with dichloromethane (3 x volumes of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring the specific optical rotation.
-
Data Summary for Diastereomeric Salt Resolution:
| Resolving Agent | Typical Solvent System | Key Parameters | Expected Outcome |
| (+)-Dibenzoyl-D-tartaric acid | Methanol, Ethanol, Acetone/Water | Stoichiometry of resolving agent, crystallization temperature, cooling rate.[3] | High yield and enantiomeric purity (>99% e.e.) can be achieved with optimization.[6] |
| (+)-Di-p-toluoyl-D-tartaric acid | Methanol, Ethanol | Often provides highly crystalline salts, facilitating separation.[5] | Effective for a wide range of amines, often resulting in high e.e. after one crystallization.[7] |
| (L)-Tartaric Acid | Water, Alcohols | The choice of enantiomer (D or L) determines which amine enantiomer precipitates. | A cost-effective option, though optimization may be more challenging.[8] |
Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (DKR)
Overview:
Enzymatic kinetic resolution (EKR) utilizes the high enantioselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic mixture.[9] In a typical EKR of a racemic amine, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.[10] The acylated amine can then be easily separated from the unreacted amine. Candida antarctica lipase B (CALB), often used in its immobilized form (Novozym 435), is a highly effective biocatalyst for this transformation.[11]
A more advanced and efficient approach is Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[12] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard KR.[13] The racemization can be achieved using a suitable metal catalyst, such as a ruthenium or palladium complex.[12][14]
Process Flow for Dynamic Kinetic Resolution (DKR):
Caption: Dynamic Kinetic Resolution (DKR) of a racemic amine.
Experimental Protocol: DKR of 1-(pyridin-3-yl)ethanamine
Materials:
-
Racemic 1-(pyridin-3-yl)ethanamine
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Racemization catalyst (e.g., Shvo's catalyst)
-
Acyl donor (e.g., isopropyl acetate)
-
Anhydrous toluene
-
Sodium carbonate (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., HCl, NaOH, organic solvents)
Procedure:
-
Reaction Setup:
-
To an oven-dried reaction vessel under an inert atmosphere, add racemic 1-(pyridin-3-yl)ethanamine (1.0 eq.), the ruthenium racemization catalyst (1-2 mol%), and anhydrous sodium carbonate (0.1 eq.).[12]
-
Add anhydrous toluene as the solvent, followed by the acyl donor (e.g., isopropyl acetate, 1.5 eq.).
-
Finally, add the immobilized lipase (e.g., Novozym 435, 20-30 mg/mmol of amine).
-
-
Reaction Execution:
-
Stir the reaction mixture at a constant temperature (e.g., 60-70 °C).
-
Monitor the progress of the reaction by taking aliquots and analyzing them by chiral GC or HPLC to determine conversion and the e.e. of the product. The reaction is typically complete within 24-48 hours.
-
-
Workup and Isolation of (S)-Amide:
-
Once the reaction reaches completion, cool the mixture to room temperature and filter off the immobilized enzyme and the catalyst. The enzyme can often be washed and reused.
-
Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a wash with saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-N-(1-(pyridin-3-yl)ethyl)acetamide.
-
Purify the amide by chromatography or crystallization if necessary.
-
-
Hydrolysis to (S)-Amine:
-
Hydrolyze the purified (S)-amide to the corresponding (S)-amine using standard methods (e.g., refluxing with aqueous HCl followed by basification and extraction).
-
Data Summary for Enzymatic Resolutions:
| Method | Biocatalyst | Acyl Donor | Racemization Catalyst | Typical Yield & e.e. |
| EKR | Candida antarctica Lipase B (CALB) | Vinyl acetate, Isopropyl acetate | N/A | <50% yield, >99% e.e. for both unreacted amine and acylated product.[9] |
| DKR | CALB | Ethyl acetate, Isopropyl acetate | Shvo's catalyst (Ruthenium-based) | >90% yield, >99% e.e. for the acylated product.[12] |
| DKR | Lipase from Pseudomonas cepacia (PSL) | Various esters | Palladium on BaSO₄ | High yields and enantioselectivities have been reported for various amines. |
Asymmetric Synthesis
Overview:
Asymmetric synthesis aims to directly create the desired chiral molecule from a prochiral precursor, avoiding the need to separate a racemic mixture. This approach is often more atom-economical. For this compound, two prominent strategies are the use of chiral auxiliaries and asymmetric reductive amination.
-
Chiral Auxiliary Approach: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. The Ellman auxiliary, tert-butanesulfinamide, is highly effective for the synthesis of chiral amines.[15] It reacts with a ketone (3-acetylpyridine) to form a sulfinylimine, which is then diastereoselectively reduced. Subsequent acidic hydrolysis removes the auxiliary to yield the enantiopure amine.[16]
-
Asymmetric Reductive Amination (ARA): This method involves the direct conversion of a ketone to a chiral amine in a single step using a chiral catalyst. Transition metal catalysts (e.g., Iridium-based) with chiral ligands can catalyze the hydrogenation of an in-situ formed imine with high enantioselectivity.[17] Alternatively, biocatalytic ARA using imine reductases (IREDs) offers a green and highly selective route.[18]
Asymmetric Synthesis Workflow using a Chiral Auxiliary:
Caption: Asymmetric synthesis via the Ellman auxiliary.
Experimental Protocol: Asymmetric Synthesis using (R)-tert-Butanesulfinamide
Materials:
-
3-Acetylpyridine[19]
-
(R)-tert-Butanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Standard workup and purification reagents
Procedure:
-
Formation of N-tert-Butanesulfinylimine:
-
In a flame-dried flask under an inert atmosphere, dissolve 3-acetylpyridine (1.1 eq.) and (R)-tert-butanesulfinamide (1.0 eq.) in anhydrous THF.
-
Add titanium(IV) ethoxide (2.0 eq.) and heat the mixture to reflux (approx. 70 °C) for several hours until the formation of the imine is complete (monitored by TLC or LC-MS).[16]
-
Cool the reaction mixture to room temperature.
-
-
Diastereoselective Reduction:
-
Cool the solution of the crude N-sulfinylimine to -48 °C.
-
Add sodium borohydride (2.0 eq.) portion-wise, maintaining the low temperature.
-
Stir the reaction at -48 °C for 3-4 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of ammonium chloride.
-
-
Workup and Isolation of Sulfinamide:
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric sulfinamide by column chromatography.
-
-
Auxiliary Cleavage:
-
Dissolve the purified sulfinamide in methanol and add a solution of HCl in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 1-2 hours until the cleavage is complete.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water, basify with NaOH, and extract the product with an organic solvent to obtain the enantiopure this compound.
-
Data Summary for Asymmetric Synthesis Methods:
| Method | Key Reagents | Advantages | Typical Diastereomeric/Enantiomeric Excess |
| Chiral Auxiliary | (R)-tert-Butanesulfinamide, NaBH₄ | Reliable, high diastereoselectivity, well-established methodology.[15] | >95% d.e. is common for the reduction step.[16] |
| Asymmetric Reductive Amination (Metal-Catalyzed) | Ir or Rh catalyst, Chiral ligand (e.g., chiral phosphoric acid), H₂ or HCOOH/Et₃N | Direct, atom-economical, one-pot procedure. | High yields and e.e. (up to 95%) reported for similar substrates.[17] |
| Asymmetric Reductive Amination (Biocatalytic) | Imine Reductase (IRED), NADPH cofactor regeneration system | Environmentally friendly, extremely high enantioselectivity, mild reaction conditions. | Often >99% e.e.[18] |
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 13. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. View of Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst [chimia.ch]
- 15. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 16. iris.unito.it [iris.unito.it]
- 17. researchgate.net [researchgate.net]
- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 19. 1-(Pyridin-3-yl)ethan-1-one (3-Acetylpyridine) [cymitquimica.com]
Application of (S)-1-(pyridin-3-yl)ethanamine in PROTAC Synthesis: A Representative Approach Using Established VHL Ligands
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of Proteolysis Targeting Chimeras (PROTACs) synthesized using (S)-1-(pyridin-3-yl)ethanamine as a direct building block for the E3 ligase ligand. Therefore, this document provides a detailed application note and protocol based on a well-established and representative von Hippel-Lindau (VHL) E3 ligase ligand scaffold. This approach is intended to serve as a practical guide for researchers interested in the synthesis and application of VHL-recruiting PROTACs.
Introduction to PROTAC Technology and the Role of VHL Ligands
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2][3] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein from the cell by hijacking the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[4][5] Small-molecule VHL ligands, often based on a hydroxyproline scaffold, bind to the VHL protein, enabling the recruitment of the entire VHL E3 ligase complex to the POI. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The design and synthesis of potent and selective VHL ligands are therefore critical for the development of effective PROTAC degraders.
Representative VHL Ligand and its Application in PROTAC Synthesis
While the direct application of this compound is not documented, we will focus on a common VHL ligand scaffold, herein referred to as VHL-Ligand-1 , which is a derivative of the widely used VH032. This ligand contains a functional handle (e.g., a carboxylic acid or an amine) that allows for the attachment of a linker, which is then connected to the POI ligand.
The general structure of a PROTAC incorporating VHL-Ligand-1 can be depicted as:
[POI Ligand] - [Linker] - [VHL-Ligand-1]
The synthesis of such a PROTAC typically involves a convergent strategy where the POI ligand with a linker and the VHL ligand with a compatible functional group are synthesized separately and then coupled in the final steps.
Quantitative Data of Representative VHL-based PROTACs
The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce the degradation of the target protein. The following table summarizes representative data for hypothetical PROTACs targeting Protein X, illustrating the type of data generated during a PROTAC development campaign.
| PROTAC ID | POI Ligand IC50 (nM) | VHL Ligand K_D (nM) | Ternary Complex K_D (nM) | DC50 (nM) | Dmax (%) |
| PROTAC-A | 50 | 150 | 25 | 10 | 95 |
| PROTAC-B | 50 | 150 | 75 | 50 | 80 |
| PROTAC-C | 200 | 150 | 100 | 250 | 65 |
Table 1: Representative Quantitative Data for VHL-based PROTACs. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
General Synthesis of a VHL-based PROTAC
This protocol describes a general method for the final coupling step in PROTAC synthesis, where an amine-functionalized linker on the POI ligand is coupled with a carboxylic acid-functionalized VHL ligand.
Materials:
-
POI-Linker-NH2 (1.0 eq)
-
VHL-Ligand-COOH (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of VHL-Ligand-COOH (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of POI-Linker-NH2 (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
Western Blotting Protocol for Protein Degradation Assay
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (and a DMSO control) for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of Action for a VHL-recruiting PROTAC.
Caption: General workflow for the synthesis of a PROTAC molecule.
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Analysis of (S)-1-(Pyridin-3-yl)ethanamine via Derivatization
Introduction
(S)-1-(Pyridin-3-yl)ethanamine is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to determine its enantiomeric purity. Direct separation of enantiomers can be challenging and often requires expensive chiral stationary phases (CSPs). An alternative and widely used approach is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers possess different physicochemical properties and can be readily separated on conventional achiral chromatographic columns.[1][2]
This document provides detailed application notes and protocols for the chiral analysis of this compound using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) for HPLC analysis. Marfey's reagent is a well-established CDA that reacts with primary and secondary amines under mild alkaline conditions to produce stable diastereomeric derivatives with strong UV absorbance, facilitating their detection.[2][3][4][5]
Principle of the Method
The primary amino group of (S)- and (R)-1-(pyridin-3-yl)ethanamine undergoes a nucleophilic aromatic substitution reaction with the electrophilic fluorine atom of L-FDAA (Marfey's reagent). This reaction results in the formation of two diastereomers: L-FDAA-(S)-1-(pyridin-3-yl)ethanamine and L-FDAA-(R)-1-(pyridin-3-yl)ethanamine. Due to their distinct three-dimensional structures, these diastereomers exhibit different interactions with the stationary phase of a standard reversed-phase HPLC column, allowing for their separation and quantification.
Materials and Reagents
-
This compound (and its enantiomeric mixture for method development)
-
Marfey's Reagent (L-FDAA, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetone, HPLC grade
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 2M
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Triethylamine phosphate (TEAP) buffer or Formic Acid (for mobile phase)
-
Standard laboratory glassware and equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Experimental Protocols
Protocol 1: Derivatization of 1-(Pyridin-3-yl)ethanamine with Marfey's Reagent
This protocol is a general guideline and may require optimization for specific sample concentrations and matrices.
-
Sample Preparation: Prepare a standard solution of the 1-(pyridin-3-yl)ethanamine enantiomeric mixture (e.g., racemic) at a concentration of approximately 1 mg/mL in a suitable solvent such as acetone or a mixture of acetone and water.
-
Derivatizing Agent Solution: Prepare a 1% (w/v) solution of Marfey's reagent in acetone (e.g., 10 mg of L-FDAA in 1 mL of acetone). This solution should be prepared fresh.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube or a small reaction vial, add:
-
100 µL of the 1-(pyridin-3-yl)ethanamine solution.
-
200 µL of the 1% Marfey's reagent solution.
-
40 µL of 1 M sodium bicarbonate solution.
-
-
Reaction Incubation: Vortex the mixture gently and incubate at 40°C for 1 hour in a water bath or heating block.[4] The reaction should be protected from light.
-
Reaction Quenching: After incubation, cool the reaction mixture to room temperature. Add 20 µL of 2 M HCl to quench the reaction.[4] The solution is now ready for HPLC analysis.
-
Dilution (if necessary): Depending on the concentration, the sample may need to be diluted with the mobile phase before injection into the HPLC system.
Protocol 2: HPLC Analysis of Diastereomeric Derivatives
-
HPLC System and Column:
-
Column: Standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M Triethylamine phosphate (TEAP) buffer, pH 3.0 or 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
-
Gradient Elution Program: A gradient elution is typically used to achieve good separation of the diastereomers and to elute any unreacted Marfey's reagent. An example gradient is provided in the data table below. The gradient should be optimized for the specific column and system.
-
Data Analysis: Identify the peaks corresponding to the two diastereomers. The enantiomeric excess (% ee) of the (S)-enantiomer can be calculated using the following formula:
% ee = [ (Area(S)-derivative - Area(R)-derivative) / (Area(S)-derivative + Area(R)-derivative) ] x 100
Data Presentation
The following table summarizes representative chromatographic data for the separation of L-FDAA derivatized diastereomers of 1-(pyridin-3-yl)ethanamine. Note: These are example values and actual results may vary depending on the specific experimental conditions.
| Parameter | Value |
| HPLC Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 340 nm |
| Retention Time (tR) of L-FDAA-(S)-amine | ~18.5 min |
| Retention Time (tR) of L-FDAA-(R)-amine | ~20.1 min |
| Resolution (Rs) | > 2.0 |
| Limit of Detection (LOD) | ~0.1% of the minor enantiomer |
| Limit of Quantification (LOQ) | ~0.3% of the minor enantiomer |
Alternative Derivatization Agents
While Marfey's reagent is highly effective, other chiral derivatizing agents can also be employed for the analysis of primary amines like this compound. These include:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl): Also known as Mosher's acid chloride, it reacts with amines to form diastereomeric amides.[6] These derivatives are particularly well-suited for analysis by NMR spectroscopy, where the trifluoromethyl group provides a distinct signal for integration in ¹⁹F NMR.[6]
-
Other Marfey's Reagent Analogs: Various analogs of Marfey's reagent, with different amino acid side chains, have been developed to improve the resolution of specific analytes.[3]
Conclusion
The derivatization of this compound with Marfey's reagent followed by reversed-phase HPLC analysis is a reliable and robust method for determining its enantiomeric purity. The protocol is straightforward and utilizes standard laboratory equipment. This method is highly suitable for quality control in research and drug development settings.
Visualizations
Caption: Experimental workflow for the chiral analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Synthesis of Novel Pyridine Derivatives from (S)-1-(pyridin-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of three novel pyridine derivatives starting from the chiral building block, (S)-1-(pyridin-3-yl)ethanamine. The described methods—Schiff base formation, amide coupling, and pyrazole synthesis—offer versatile pathways to a variety of new chemical entities with potential applications in medicinal chemistry and drug discovery.
Introduction
Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The chiral amine, this compound, serves as a valuable starting material, providing a stereocenter and a reactive primary amine group for further chemical modifications. This document outlines reliable and reproducible protocols for the synthesis of a Schiff base, an amide, and a pyrazole derivative, expanding the chemical space accessible from this versatile precursor.
Synthetic Pathways Overview
The following diagram illustrates the three primary synthetic routes detailed in these application notes, starting from this compound.
Caption: Synthetic pathways from this compound.
Protocol 1: Synthesis of a Novel Chiral Schiff Base
This protocol describes the condensation reaction between this compound and a substituted benzaldehyde to form a chiral Schiff base. Schiff bases are versatile intermediates and have shown a wide range of biological activities.
Experimental Workflow:
Caption: Workflow for the synthesis of a chiral Schiff base.
Detailed Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.22 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 40 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add 2-3 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the purified product in a vacuum oven at 40 °C.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| (S,E)-N-((4-methoxyphenyl)methylene)-1-(pyridin-3-yl)ethanamine | C₁₅H₁₆N₂O | 240.30 | 85-92 | 78-80 |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.55 (d, J=2.0 Hz, 1H), 8.50 (dd, J=4.8, 1.6 Hz, 1H), 7.70 (dt, J=8.0, 2.0 Hz, 1H), 7.65 (d, J=8.8 Hz, 2H), 7.30 (dd, J=8.0, 4.8 Hz, 1H), 6.95 (d, J=8.8 Hz, 2H), 8.35 (s, 1H), 4.60 (q, J=6.8 Hz, 1H), 3.85 (s, 3H), 1.65 (d, J=6.8 Hz, 3H).
-
IR (KBr, cm⁻¹): 3050 (Ar C-H), 2980 (C-H), 1640 (C=N), 1605, 1510 (C=C), 1250 (C-O).
-
MS (ESI): m/z 241.1 [M+H]⁺.
Protocol 2: Synthesis of a Novel Chiral Amide
This protocol details the synthesis of a novel chiral amide through the coupling of this compound with a substituted benzoic acid using a standard coupling agent. Amide bonds are prevalent in a wide range of pharmaceuticals.
Experimental Workflow:
Caption: Workflow for the synthesis of a chiral amide.
Detailed Protocol:
-
Reactant Preparation: To a solution of 4-chlorobenzoic acid (1.57 g, 10 mmol) in 50 mL of dry N,N-dimethylformamide (DMF), add HATU (4.18 g, 11 mmol) and N,N-diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol).
-
Activation: Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add this compound (1.22 g, 10 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature overnight.
-
Work-up: Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1).
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| (S)-4-chloro-N-(1-(pyridin-3-yl)ethyl)benzamide | C₁₄H₁₃ClN₂O | 260.72 | 75-85 | 110-112 |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.60 (d, J=2.0 Hz, 1H), 8.52 (dd, J=4.8, 1.6 Hz, 1H), 7.75 (d, J=8.4 Hz, 2H), 7.68 (dt, J=8.0, 2.0 Hz, 1H), 7.40 (d, J=8.4 Hz, 2H), 7.32 (dd, J=8.0, 4.8 Hz, 1H), 6.80 (d, J=7.6 Hz, 1H, NH), 5.35 (p, J=7.2 Hz, 1H), 1.65 (d, J=7.2 Hz, 3H).
-
IR (KBr, cm⁻¹): 3300 (N-H), 3060 (Ar C-H), 2980 (C-H), 1640 (C=O, Amide I), 1540 (N-H bend, Amide II), 1090 (C-Cl).
-
MS (ESI): m/z 261.1 [M+H]⁺.
Protocol 3: Synthesis of a Novel Chiral Pyrazole
This protocol outlines the synthesis of a novel chiral pyrazole derivative via the cyclocondensation of this compound with a 1,3-dicarbonyl compound. Pyrazoles are a class of heterocyclic compounds with a wide range of pharmacological activities.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of a chiral pyrazole.
Detailed Protocol:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.22 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in 25 mL of ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:2).
-
Work-up: After completion, remove the solvent under reduced pressure. Add 50 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane).
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| (S)-3-(1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine | C₁₂H₁₅N₃ | 201.27 | 65-75 | Viscous Oil |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.50 (d, J=2.0 Hz, 1H), 8.45 (dd, J=4.8, 1.6 Hz, 1H), 7.55 (dt, J=8.0, 2.0 Hz, 1H), 7.25 (dd, J=8.0, 4.8 Hz, 1H), 5.90 (s, 1H), 5.40 (q, J=7.2 Hz, 1H), 2.25 (s, 3H), 2.15 (s, 3H), 1.90 (d, J=7.2 Hz, 3H).
-
IR (neat, cm⁻¹): 3050 (Ar C-H), 2980, 2920 (C-H), 1590, 1550 (C=C, C=N).
-
MS (ESI): m/z 202.1 [M+H]⁺.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and characterization data provided are representative and may vary depending on experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(Pyridin-3-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantiomeric purity of (S)-1-(Pyridin-3-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary strategies for synthesizing this compound are:
-
Asymmetric Synthesis: This involves the direct formation of the desired (S)-enantiomer from a prochiral starting material, such as 3-acetylpyridine or its corresponding oxime. A common approach is the asymmetric reduction of an oxime ether using a chiral catalyst.
-
Chiral Resolution: This method involves the synthesis of a racemic mixture of 1-(Pyridin-3-yl)ethanamine, followed by the separation of the (S)- and (R)-enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Q2: I am getting a low yield in my synthesis. What are the potential causes?
A2: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product loss during workup and purification: The product may be lost during extraction, crystallization, or chromatographic purification steps.
-
Poor quality of reagents or solvents: Impurities in starting materials, reagents, or solvents can interfere with the reaction.
Q3: My enantiomeric excess (ee) is low. How can I improve it?
A3: Low enantiomeric excess is a common challenge in asymmetric synthesis. Here are some troubleshooting steps:
-
Verify the purity of the chiral catalyst or auxiliary: Impurities in the chiral source can significantly decrease enantioselectivity.[1]
-
Optimize reaction temperature: Lowering the reaction temperature often improves enantioselectivity.[1]
-
Screen different solvents: The solvent can have a significant impact on the transition state of the stereodetermining step.[1]
-
Adjust catalyst loading: The optimal catalyst concentration should be determined experimentally.[1]
-
Ensure anhydrous conditions: Water can interfere with many catalytic systems.[2]
Q4: What are some common byproducts in the synthesis of 1-(Pyridin-3-yl)ethanamine?
A4: Common byproducts can include:
-
The corresponding alcohol, 1-(pyridin-3-yl)ethanol, from the reduction of the ketone if the amination step is inefficient.
-
Over-reduced products, especially if using strong reducing agents.
-
Unreacted starting materials, which can be difficult to separate from the product.
-
The unwanted (R)-enantiomer in asymmetric synthesis.
Q5: What is the best method for purifying this compound?
A5: The purification method depends on the nature of the impurities.
-
Column chromatography: This is a versatile method for separating the desired amine from a wide range of impurities.
-
Crystallization: If a suitable salt of the amine can be formed (e.g., hydrochloride or with a chiral resolving agent), crystallization can be a highly effective purification method.
-
Distillation: If the amine is thermally stable, vacuum distillation can be used for purification.
Troubleshooting Guides
Asymmetric Synthesis via Oxime Ether Reduction
This guide focuses on troubleshooting the asymmetric reduction of a 3-acetylpyridine oxime ether using a borane reagent and a chiral spiroborate ester catalyst.
| Problem | Possible Cause | Troubleshooting Action |
| Low Yield | Incomplete reaction | - Increase reaction time.- Increase the equivalents of the borane reagent.- Ensure the reaction is performed under an inert atmosphere. |
| Catalyst deactivation | - Use freshly prepared or purchased catalyst.- Ensure all glassware is oven-dried and reagents are anhydrous. | |
| Product loss during workup | - Optimize the extraction pH to ensure the amine is in its free base form.- Perform multiple extractions with the organic solvent. | |
| Low Enantiomeric Excess (ee) | Impure chiral catalyst | - Verify the enantiomeric purity of the catalyst.- Recrystallize or purify the catalyst if necessary.[1] |
| Suboptimal reaction temperature | - Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).[1] | |
| Inappropriate solvent | - Screen different anhydrous, non-coordinating solvents such as THF, toluene, or dichloromethane.[1] | |
| Racemization during workup | - Avoid prolonged exposure to acidic or basic conditions during workup. |
Chiral Resolution using (+)-Dibenzoyl-D-tartaric Acid
This guide provides troubleshooting for the chiral resolution of racemic 1-(Pyridin-3-yl)ethanamine using (+)-Dibenzoyl-D-tartaric acid (DBTA).
| Problem | Possible Cause | Troubleshooting Action |
| No crystallization of diastereomeric salt | Unsuitable solvent | - Screen a range of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, and their mixtures with water).[3][4] |
| Incorrect stoichiometry | - Typically, 0.5 to 1.0 molar equivalents of the resolving agent are used. Experiment with different ratios.[4] | |
| Solution is too dilute | - Concentrate the solution to induce crystallization. | |
| Low Diastereomeric Excess (de) of the crystallized salt | Co-precipitation of the other diastereomer | - Optimize the crystallization solvent and temperature profile.- Perform recrystallization of the diastereomeric salt. |
| Impurities in the racemic amine | - Purify the racemic amine before resolution. | |
| Low Yield of the desired enantiomer | Inefficient crystallization | - Allow for a longer crystallization time at a lower temperature. |
| Product loss during recovery | - After basification, ensure complete extraction of the free amine with an organic solvent.[3] |
Quantitative Data
Table 1: Comparison of Chiral Resolving Agents for 1-Arylethylamines (Illustrative Data)
| Resolving Agent | Substrate Type | Typical Solvent(s) | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) |
| (+)-Tartaric Acid | Basic (Amine) | Methanol, Ethanol | 30-45 | 80-95 |
| (+)-Dibenzoyl-D-tartaric Acid | Basic (Amine) | Dichloromethane/Methanol | 35-50 | >95 |
| (S)-Mandelic Acid | Basic (Amine) | Isopropanol | 30-40 | 85-98 |
| (1R)-(-)-10-Camphorsulfonic acid | Basic (Amine) | Acetone, Ethyl Acetate | 30-45 | >90 |
Note: Performance is highly dependent on the specific substrate and crystallization conditions.
Table 2: Asymmetric Reduction of Aralkylketoxime Ethers with a Chiral Spiroborate Ester Catalyst (Illustrative Data)
| Substrate (Aralkyl Group) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Phenyl-methyl | 95 | 98 |
| 4-Methoxy-phenyl-methyl | 92 | 97 |
| 2-Naphthyl-methyl | 90 | 96 |
| 3-Pyridyl-methyl | 85-90 | 90-95 |
Conditions: 10 mol% chiral spiroborate ester catalyst, BH3·THF in THF at 0-5 °C.[5]
Experimental Protocols
Protocol 1: Asymmetric Reduction of 3-Acetylpyridine O-Benzyl Oxime
This protocol is based on the asymmetric reduction of oxime ethers using a chiral spiroborate ester catalyst and borane.
Materials:
-
(E)-1-(pyridin-3-yl)ethanone O-benzyl oxime
-
Chiral spiroborate ester derived from (S)-diphenylvalinol
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To an oven-dried, nitrogen-flushed round-bottom flask, add the chiral spiroborate ester (0.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the BH3·THF solution (1.5 equivalents) to the catalyst solution and stir for 15 minutes.
-
In a separate flask, dissolve (E)-1-(pyridin-3-yl)ethanone O-benzyl oxime (1 equivalent) in anhydrous THF.
-
Add the oxime ether solution dropwise to the catalyst-borane mixture at 0 °C over 30 minutes.
-
Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Basify the mixture with 2 M NaOH until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Chiral Resolution of 1-(Pyridin-3-yl)ethanamine with (+)-Dibenzoyl-D-tartaric Acid
This protocol outlines the separation of racemic 1-(Pyridin-3-yl)ethanamine via diastereomeric salt crystallization.[3][4]
Materials:
-
Racemic 1-(Pyridin-3-yl)ethanamine
-
(+)-Dibenzoyl-D-tartaric acid (DBTA)
-
Dichloromethane
-
Methanol
-
Sodium hydroxide solution (50%)
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic 1-(Pyridin-3-yl)ethanamine in a mixture of dichloromethane and methanol.
-
In a separate flask, dissolve 0.5-1.0 molar equivalents of (+)-DBTA in the same solvent mixture, with gentle heating if necessary.
-
Slowly add the amine solution to the stirred solution of (+)-DBTA at room temperature.
-
Allow the mixture to stir and cool to induce crystallization. The less soluble diastereomeric salt, [(S)-amine-(+)-DBTA], should precipitate.
-
-
Fractional Crystallization:
-
Isolate the crystallized salt by filtration.
-
Wash the salt with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the purified diastereomeric salt under vacuum.
-
-
Recovery of the (S)-Enantiomer:
-
Suspend the dried diastereomeric salt in water.
-
While stirring, slowly add 50% sodium hydroxide solution until the salt dissolves and the solution is strongly basic (pH > 12).[4]
-
Extract the liberated this compound with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific rotation.
-
Visualizations
Caption: Workflow for the asymmetric synthesis of this compound.
Caption: Workflow for the chiral resolution of 1-(Pyridin-3-yl)ethanamine.
Caption: Troubleshooting guide for low enantiomeric excess in asymmetric synthesis.
References
Technical Support Center: Chiral Separation of 1-(pyridin-3-yl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 1-(pyridin-3-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of 1-(pyridin-3-yl)ethanamine challenging?
A1: The primary challenge in the chiral separation of 1-(pyridin-3-yl)ethanamine lies in its basic nature due to the pyridine ring and the primary amine group. These basic sites can interact strongly with acidic residual silanol groups on the silica gel support of many chiral stationary phases (CSPs). This secondary interaction often leads to poor peak shape, tailing, and sometimes even complete retention of the analyte on the column.[1][2] Therefore, careful method development, particularly concerning the mobile phase composition, is crucial.
Q2: Which type of chiral stationary phase (CSP) is most effective for separating 1-(pyridin-3-yl)ethanamine?
A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the enantioseparation of a wide range of chiral compounds, including basic amines.[3][4][5] Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) and cellulose tris(4-methylbenzoate) have shown success in separating structurally similar primary amines.[3][6]
Q3: Is a derivatization of 1-(pyridin-3-yl)ethanamine necessary for its chiral separation?
A3: While derivatization to form diastereomers that can be separated on an achiral column is a possible strategy, direct separation of the enantiomers on a chiral stationary phase (CSP) is often preferred as it avoids additional reaction and purification steps.[7] With the right choice of CSP and mobile phase, direct separation of underivatized 1-(pyridin-3-yl)ethanamine is achievable.
Q4: What is the role of a basic additive in the mobile phase?
A4: For basic compounds like 1-(pyridin-3-yl)ethanamine, a basic additive in the mobile phase is critical. Additives such as diethylamine (DEA) or triethylamine (TEA) act as competing bases that saturate the active silanol sites on the stationary phase.[1] This minimizes the undesirable secondary interactions of the analyte with the silica support, leading to improved peak shape, reduced tailing, and better resolution.[1][3][8] In some cases, the absence of a basic additive can result in the complete retention of the basic analyte on the column.[3][6]
Q5: Can Supercritical Fluid Chromatography (SFC) be used for the chiral separation of 1-(pyridin-3-yl)ethanamine?
A5: Yes, Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for chiral separations. SFC often provides faster analysis times and is considered a "greener" technique due to the use of supercritical CO2 as the main mobile phase component.[9][10] Polysaccharide-based CSPs are also widely used in SFC, and the addition of a small amount of a polar co-solvent (like methanol or ethanol) and an additive is typically required for the elution and separation of polar and basic compounds.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peaks or very broad, late-eluting peaks | Strong interaction of the basic analyte with the CSP's silica support. | Add a basic modifier like 0.1% - 0.5% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask active silanol sites.[1][3][6][8] |
| Poor resolution of enantiomers (Rs < 1.5) | - Suboptimal mobile phase composition.- Inappropriate choice of alcohol modifier.- Flow rate is too high. | - Optimize the ratio of the non-polar solvent to the alcohol modifier. Reducing the alcohol percentage can sometimes increase selectivity.[3][6]- Screen different alcohol modifiers (e.g., ethanol, isopropanol).[3][6]- Decrease the flow rate. Chiral separations often benefit from lower flow rates. |
| Peak tailing | - Secondary interactions with residual silanol groups.- Column overload. | - Ensure a sufficient concentration of a basic additive (e.g., 0.1% DEA) is present in the mobile phase.[1][2]- Reduce the sample concentration or injection volume.[12] |
| Inconsistent retention times | - Insufficient column equilibration.- "Memory effect" from previous mobile phase additives. | - Equilibrate the column with the mobile phase for a sufficient time before analysis.- If the column was previously used with a different additive, a "memory effect" might alter its performance.[7][13] Flushing the column with a strong, compatible solvent like isopropanol can help remove strongly adsorbed additives.[13] |
| Loss of column performance over time | - Column contamination.- Degradation of the stationary phase due to aggressive mobile phase conditions. | - Use a guard column to protect the analytical column.- For immobilized polysaccharide CSPs, a regeneration procedure with solvents like dichloromethane (DCM) or ethyl acetate may restore performance. Note that these solvents will irreversibly damage coated CSPs. |
Data Presentation
The following table summarizes representative chromatographic data for the chiral separation of primary amines structurally similar to 1-(pyridin-3-yl)ethanamine on polysaccharide-based CSPs. This data is intended to provide a starting point for method development.
| Analyte (similar structure) | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) | Reference |
| 1-Phenylethanamine | Chiralcel OD-H | n-Hexane/Ethanol/DEA (90:10:0.1) | 1.0 | 1.89 | 2.35 | 1.24 | 3.24 | Al-Majid et al., 2021 |
| 1-(1-Naphthyl)ethylamine | Chiralcel OD-H | n-Hexane/Isopropanol/DEA (98:2:0.1) | 1.0 | 4.88 | 6.02 | 1.23 | 4.11 | Al-Majid et al., 2021 |
| 1-Phenylethanamine | Lux Cellulose-3 | n-Hexane/Ethanol/DEA (90:10:0.1) | 1.0 | 1.55 | 1.83 | 1.18 | 2.11 | Al-Majid et al., 2021 |
| 1-(1-Naphthyl)ethylamine | Lux Cellulose-3 | n-Hexane/Isopropanol/DEA (98:2:0.1) | 1.0 | 3.98 | 4.51 | 1.13 | 2.56 | Al-Majid et al., 2021 |
k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α = k'2 / k'1 Rs is the resolution between the two enantiomers. DEA = Diethylamine
Experimental Protocols
Representative Protocol for Chiral HPLC Separation
This protocol provides a general procedure for the chiral separation of 1-(pyridin-3-yl)ethanamine using a polysaccharide-based chiral stationary phase in normal phase mode.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
2. Chiral Stationary Phase (CSP):
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.
3. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane/Ethanol/Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).
-
Use HPLC-grade solvents.
-
Thoroughly degas the mobile phase before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (Ambient)
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Dissolve the racemic 1-(pyridin-3-yl)ethanamine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.
Visualizations
Caption: Workflow for the chiral HPLC separation of 1-(pyridin-3-yl)ethanamine.
Caption: Troubleshooting logic for common issues in the chiral separation of basic amines.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. hplcmart.com [hplcmart.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daicel CHIRALCEL OD-3 HPLC Analytical Column, 3 μm, ID 2.1 mm x L 150 mm - 14594 Daicel CHIRALCEL OD-3 Analytical Column [14594] - £1,758.26 : UVISON.com [uvison.com]
- 10. jp.images-monotaro.com [jp.images-monotaro.com]
- 11. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Amination Reactions for 3-Acetylpyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amination of 3-acetylpyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination of 3-acetylpyridine is resulting in low yield. What are the common causes and how can I improve it?
Low yields in the reductive amination of 3-acetylpyridine can stem from several factors:
-
Inefficient Imine Formation: The initial condensation between 3-acetylpyridine and the amine to form the imine intermediate is a critical equilibrium-driven step. Water removal, for instance by using molecular sieves or a Dean-Stark trap, can significantly improve the yield.
-
Sub-optimal Reducing Agent: The choice of reducing agent is crucial.
-
Sodium borohydride (NaBH₄) is a mild reducing agent, but may not be reactive enough, leading to incomplete conversion.
-
Sodium triacetoxyborohydride (STAB) is often more effective as it is less basic and more selective for the imine over the ketone, reducing the formation of the corresponding alcohol byproduct (1-(pyridin-3-yl)ethanol).
-
Sodium cyanoborohydride (NaBH₃CN) is also highly selective for the imine but is toxic and requires careful handling.
-
-
Reaction Temperature: The optimal temperature can vary. Imine formation may benefit from slightly elevated temperatures, while the reduction step is often more efficient at lower temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Catalyst Deactivation (Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., H₂, Pd/C), the pyridine ring can sometimes inhibit or poison the catalyst, leading to incomplete reactions. Acidic additives can sometimes mitigate this issue.
Q2: I am observing significant formation of 1-(pyridin-3-yl)ethanol as a byproduct. How can I suppress this side reaction?
The formation of the alcohol byproduct occurs when the starting ketone is reduced before it can react with the amine. To minimize this:
-
Use an Imine-Selective Reducing Agent: Switch to a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce the protonated imine intermediate over the ketone.
-
Control the Order of Addition: Employ a two-step, one-pot procedure. First, mix the 3-acetylpyridine and the amine in the solvent to allow for imine formation. After a set period (e.g., 30-60 minutes), add the reducing agent. This ensures a higher concentration of the imine intermediate is present when the reductant is introduced.
Q3: My Buchwald-Hartwig amination of a halogenated pyridine with an amine is failing. What should I check?
For C-N cross-coupling reactions, several parameters are critical:
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is paramount. For electron-deficient pyridines, sterically hindered and electron-rich ligands like XPhos, SPhos, or RuPhos are often required to promote efficient oxidative addition and reductive elimination.
-
Base Selection: The choice of base is crucial and often depends on the substrate and ligand. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). Stronger, non-coordinating bases like NaOtBu are frequently effective, but weaker bases may be necessary for substrates with base-sensitive functional groups.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.
-
Oxygen Sensitivity: The catalyst system, particularly the phosphine ligand and the active Pd(0) species, can be highly sensitive to oxygen. Ensure all reagents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Process Optimization & Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues during the amination of 3-acetylpyridine.
Technical Support Center: Purification of Crude (S)-1-(Pyridin-3-yl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (S)-1-(Pyridin-3-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from 3-acetylpyridine?
A1: The common impurities depend on the synthetic route. For a typical synthesis involving the reduction of an oxime or imine derived from 3-acetylpyridine, you can expect:
-
Starting Material: Unreacted 3-acetylpyridine.
-
Opposite Enantiomer: (R)-1-(Pyridin-3-yl)ethanamine.
-
Reaction Intermediates: Residual oxime or imine intermediates.
-
Byproducts: Products from side reactions, such as over-reduction or dimerization.
-
Reagents and Solvents: Residual reagents from the reduction step (e.g., borohydride salts) and solvents used during the synthesis and workup.
Q2: Which purification technique is most suitable for achieving high enantiomeric purity?
A2: Diastereomeric salt crystallization is a classical and highly effective method for achieving high enantiomeric purity of chiral amines. This technique involves reacting the racemic or enantiomerically-enriched amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation can be used to purify 1-(Pyridin-3-yl)ethanamine, which has a boiling point of 118-120 °C at 14 Torr.[1][2] This method is effective for removing non-volatile impurities and can provide a significant increase in chemical purity. However, it will not separate the (S) and (R) enantiomers.
Q4: What are the key challenges when purifying this compound using silica gel chromatography?
A4: The primary challenge is the basic nature of the pyridine and amine functional groups, which can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in poor separation, tailing peaks, and even product degradation. To mitigate these issues, it is recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, or to use a different stationary phase like alumina or amine-functionalized silica.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - The solution is not supersaturated. - The wrong solvent is being used. - The concentration of the salt is too low. | - Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. - Evaporate some of the solvent to increase the concentration. - Re-screen for a more suitable crystallization solvent. - Cool the solution to a lower temperature. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the diastereomeric salt. - The solution is too concentrated. | - Add a small amount of solvent to dissolve the oil and try cooling again, perhaps more slowly. - Change to a lower-boiling point solvent system. |
| Low recovery of the desired diastereomeric salt. | - The desired salt has significant solubility in the mother liquor. - Too much solvent was used. | - Cool the crystallization mixture for a longer period or at a lower temperature. - Minimize the amount of solvent used for washing the crystals. - Concentrate the mother liquor to recover a second crop of crystals. |
| Poor enantiomeric excess (ee) after crystallization. | - Co-crystallization of both diastereomers. - Inefficient separation of the crystals from the mother liquor. | - Perform a re-crystallization of the obtained solid. - Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent. - Optimize the solvent system to maximize the solubility difference between the diastereomers. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Broad, tailing peaks. | - Strong interaction between the basic amine and acidic silica gel. | - Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase. - Use a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel. |
| Poor separation of the desired product from impurities. | - Inappropriate mobile phase polarity. | - Optimize the mobile phase composition by gradually changing the solvent ratio. - Consider using a different solvent system. |
| Product does not elute from the column. | - The mobile phase is not polar enough. - Irreversible adsorption to the stationary phase. | - Gradually increase the polarity of the mobile phase. - If using silica, switch to a more inert stationary phase. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or violent boiling. | - Uneven heating. - Absence of a boiling aid. | - Ensure uniform heating using a heating mantle and a stir bar. - Do not use boiling chips as they are ineffective under vacuum; use a magnetic stirrer. |
| Product decomposition. | - The distillation temperature is too high. | - Ensure a good vacuum is achieved to lower the boiling point. - Check for leaks in the distillation setup. |
| No product distilling over. | - The temperature is too low. - The vacuum is not low enough. | - Gradually increase the heating mantle temperature. - Check the vacuum pump and all connections for leaks. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Yield | Achievable Purity (Chemical) | Achievable Purity (Enantiomeric) | Key Considerations |
| Vacuum Distillation | High | Good to Excellent | No separation of enantiomers | Effective for removing non-volatile impurities. |
| Silica Gel Chromatography | Moderate to High | Good to Excellent | No separation of enantiomers | Requires a basic modifier in the mobile phase. |
| Diastereomeric Salt Crystallization | Moderate | Good | Excellent | Highly effective for enantiomeric enrichment. Requires a suitable chiral resolving agent. |
Experimental Protocols
Protocol 1: Purification by Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.
-
Mixing: Slowly add the chiral acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the diastereomeric salt in water and basify with a suitable base (e.g., NaOH) to a pH > 10.
-
Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Silica Gel Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude amine in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable mobile phase, such as a mixture of hexane and ethyl acetate with 0.5% triethylamine. The polarity of the mobile phase can be gradually increased to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample and Stirring: Place the crude amine and a magnetic stir bar in the distillation flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once the desired pressure is reached, begin heating the distillation flask with a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point under the applied pressure.
-
Cooling: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for diastereomeric salt crystallization.
References
preventing racemization of (S)-1-(Pyridin-3-yl)ethanamine
Welcome to the Technical Support Center for (S)-1-(Pyridin-3-yl)ethanamine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the racemization of this chiral amine during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the enantiomeric integrity of your compound.
Frequently Asked questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For this compound, maintaining its specific stereochemistry is crucial as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure. The presence of the (R)-enantiomer can lead to reduced therapeutic efficacy, altered pharmacological profiles, or even undesirable side effects.
Q2: What are the primary factors that can cause racemization of this compound?
A2: The primary drivers of racemization for this benzylic amine are:
-
pH: Both strongly acidic and strongly basic conditions can catalyze racemization. The formation of an achiral imine intermediate is a key mechanism, which can be facilitated by both protons and hydroxide ions.
-
Temperature: Higher temperatures significantly accelerate the rate of racemization.
-
Solvent: The choice of solvent can influence the stability of the chiral center. Polar aprotic solvents may facilitate racemization.
-
Presence of Catalysts: Certain transition metals, such as palladium, can catalyze the dehydrogenation/hydrogenation process, leading to racemization through an imine intermediate.[1][2]
Q3: Can I store this compound as its hydrochloride salt to prevent racemization?
A3: While forming the hydrochloride salt can be a good method for purification and initial storage, the process of liberating the free amine from its salt using a base is a critical step where significant racemization can occur. Therefore, while the salt itself might be stable, care must be taken during its neutralization.
Q4: How can I monitor the enantiomeric purity of my this compound sample?
A4: The most common and reliable method for determining the enantiomeric excess (ee) of chiral amines is through chiral High-Performance Liquid Chromatography (HPLC).[3][4] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Pre-column derivatization with a suitable chiral reagent can also be employed to facilitate separation and detection.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and reaction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant loss of enantiomeric excess (ee) after synthesis and workup. | Harsh basic conditions during workup: Using strong bases like NaOH or KOH to neutralize the reaction mixture or the amine's HCl salt can cause rapid racemization. | Use a milder base for neutralization. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is recommended. Alternatively, a biphasic workup with a weak organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) at low temperatures can be effective. A phosphate buffer system can also be employed to maintain a stable, near-neutral pH during extraction.[6] |
| Racemization observed during Boc protection. | Use of a strong, unhindered base: Bases like triethylamine can promote the formation of an achiral imine intermediate, leading to racemization. | Employ a hindered base or a catalyst-free method. Diisopropylethylamine (DIEA) is a good alternative as its steric bulk can disfavor the abstraction of the alpha-proton. For a greener and often safer approach, conduct the Boc protection in water without any added base. |
| Loss of enantiomeric purity after removal of a Boc protecting group. | Strongly acidic conditions at elevated temperatures: While acids are required for Boc deprotection, prolonged exposure to strong acids, especially at temperatures above room temperature, can induce racemization. | Use milder acidic conditions and maintain low temperatures. A 4M solution of HCl in dioxane or ethyl acetate at 0°C to room temperature is generally effective. Monitor the reaction closely and quench it as soon as the deprotection is complete. Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) at low temperatures can be used, but compatibility with the substrate should be checked. |
| Gradual decrease in ee upon storage in solution. | Inappropriate solvent and/or temperature: Storing the free amine in certain solvents, especially at room temperature or higher, can lead to slow racemization over time. | Store the amine in a non-polar, aprotic solvent at low temperatures. Toluene or tert-butyl methyl ether (MTBE) are suitable options. For long-term storage, it is best to store the compound as a crystalline salt (e.g., hydrochloride or tartrate) in a desiccator at or below 0°C. |
Quantitative Data on Racemization of Structurally Similar Amines
| Condition | Racemization Rate/Observation | Reference Compound |
| Heating with Sodium Amide | Complete racemization within 10 minutes at 100-140°C. | 1-phenylethylamine |
| Continuous Flow over Pd Catalyst | Racemization of 43% ee in one pass with a residence time of 12-30 minutes.[7] | Benzylic amines |
| Dynamic Kinetic Resolution with Pd Nanocatalyst | Complete racemization in 6 hours at 70°C in the presence of a lipase.[1] | 1-methylbenzylamine |
Experimental Protocols
Protocol 1: Neutralization of this compound HCl Salt with Minimal Racemization
This protocol describes a gentle method to obtain the free amine from its hydrochloride salt, minimizing the risk of racemization.
-
Dissolution: Dissolve the this compound hydrochloride salt in deionized water to a concentration of approximately 0.5 M in a flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.
-
Biphasic System: Add an equal volume of a cold, water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Neutralization: While vigorously stirring the biphasic mixture, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Monitor the pH of the aqueous layer with pH paper, aiming for a final pH of 8-9.
-
Extraction: Once the desired pH is reached, separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure at a temperature not exceeding 30°C.
-
Analysis: Immediately analyze the enantiomeric excess of the resulting free amine using chiral HPLC.
Protocol 2: Boc Protection of this compound
This protocol employs a hindered base to minimize racemization during the protection step.
-
Dissolution: Dissolve this compound (1.0 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.2 M. Cool the solution to 0°C in an ice bath with gentle stirring.
-
Base Addition: Add diisopropylethylamine (DIEA) (1.1 equivalents) dropwise to the cooled solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise or as a solution in DCM.
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Workup: Wash the organic layer sequentially with a cold, dilute solution of 1% citric acid, water, and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary. Confirm the structure by NMR and MS, and determine the enantiomeric purity by chiral HPLC.
Visualizing Experimental Workflows and Racemization Mechanisms
Racemization Mechanism of a Benzylic Amine
Caption: Mechanism of racemization for a benzylic amine via an achiral imine intermediate.
Experimental Workflow for Safe Neutralization of Amine HCl Salt
Caption: Workflow for the neutralization of a chiral amine HCl salt to minimize racemization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Enantiomeric Excess in Chiral Resolution
Welcome to the technical support center for chiral resolution. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chiral separation experiments. Below, you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve optimal enantiomeric excess in your work.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a single, sharp peak instead of two separated enantiomer peaks?
A1: Observing a single peak when you expect two is a common issue in chiral resolution, indicating a lack of enantioselectivity under the current experimental conditions. Several factors could be contributing to this issue.
Possible Causes and Troubleshooting Steps:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the CSP. The chosen CSP may not be suitable for your specific analyte.
-
Action: Perform a CSP screening. It is recommended to screen your compound on a variety of CSPs with different chiral selectors, such as polysaccharide-based (cellulose and amylose derivatives), protein-based, or Pirkle-type columns.[1] A systematic screening approach is the most effective way to identify a suitable stationary phase.
-
-
Suboptimal Mobile Phase Composition: The composition of the mobile phase plays a critical role in modulating the interactions between the analyte and the CSP. The current mobile phase may be too strong, causing the enantiomers to elute too quickly without sufficient interaction for separation.
-
Action: Adjust the mobile phase composition. In normal-phase chromatography, this typically involves altering the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol). Start by decreasing the concentration of the polar modifier to increase retention and potential for separation.
-
-
Incorrect Temperature: Temperature influences the thermodynamics of the chiral recognition process. While lower temperatures generally enhance enantioselectivity, this is not always the case.
-
Action: Optimize the column temperature. Start at ambient temperature and then systematically decrease it in 5°C increments. If no improvement is observed, try increasing the temperature, as some separations are entropically driven and benefit from higher temperatures.[1]
-
Q2: My enantiomer peaks are poorly resolved (Resolution < 1.5). How can I improve the separation?
A2: Poor resolution is a frequent challenge where the peaks are not baseline separated, leading to inaccurate quantification of enantiomeric excess. Improving resolution often involves fine-tuning the chromatographic conditions to enhance the selectivity and efficiency of the separation.
Troubleshooting Workflow for Poor Resolution:
Caption: A workflow diagram for troubleshooting poor enantiomeric resolution.
Detailed Optimization Strategies:
-
Mobile Phase Composition:
-
Modifier Percentage: Systematically vary the percentage of the alcohol modifier in the mobile phase. A lower percentage generally increases retention and can improve resolution.
-
Modifier Type: The choice of alcohol modifier (e.g., isopropanol, ethanol, methanol) can significantly impact selectivity. Experiment with different alcohols to find the optimal separation.
-
Additives: For acidic or basic analytes, the addition of a small amount (typically 0.1%) of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive can dramatically improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.[1]
-
-
Temperature Optimization:
-
As mentioned previously, systematically varying the column temperature can have a significant impact on selectivity. Lower temperatures often improve resolution, but the opposite can also be true.[1]
-
-
Flow Rate:
-
Chiral separations often benefit from lower flow rates than typical achiral separations. Reducing the flow rate increases the interaction time between the enantiomers and the CSP, which can lead to better resolution.
-
Q3: I'm observing peak tailing, which is affecting the accuracy of my enantiomeric excess calculation. What can I do?
A3: Peak tailing, where the peak is asymmetric with a drawn-out tail, is often caused by secondary interactions between the analyte and the stationary phase, especially with residual silanols on silica-based columns.[2][3] Other causes can include column overload or an inappropriate mobile phase pH.[1]
Troubleshooting Peak Tailing:
Caption: A workflow for diagnosing and resolving peak tailing in chiral chromatography.
Solutions for Peak Tailing:
-
Reduce Sample Load: Inject a more dilute sample to see if the peak shape improves. Column overload is a common cause of tailing.[1]
-
Use Mobile Phase Additives:
-
For Basic Compounds: Add a basic modifier like 0.1% DEA to the mobile phase. This will compete with the basic analyte for active silanol sites, reducing tailing.[1]
-
For Acidic Compounds: Add an acidic modifier like 0.1% TFA to ensure the analyte is in its protonated form, which can improve peak shape.[1]
-
-
Check Column Health: A contaminated or degraded column can lead to poor peak shapes. If the above steps do not resolve the issue, washing the column according to the manufacturer's instructions or replacing it may be necessary.[1]
Data Presentation: Impact of Mobile Phase and Temperature
The following tables summarize the quantitative effects of mobile phase composition and temperature on chiral separations.
Table 1: Effect of Alcohol Modifier on the Resolution of Blebbistatin Derivatives
| Compound | Mobile Phase (n-hexane/Alcohol/0.1% DEA) | Alcohol Modifier | Resolution (Rs) |
| Blebbistatin | 90:10:0.1 | Isopropanol | 5.85 |
| 90:10:0.1 | Ethanol | 3.50 | |
| 90:10:0.1 | Methanol | 2.10 | |
| 4-Aminoblebbistatin | 80:20:0.1 | Isopropanol | 1.80 |
| 90:10:0.1 | Ethanol | 2.50 | |
| 90:10:0.1 | Methanol | 4.20 |
Data adapted from a study on the effect of mobile phase composition on the chiral separation of blebbistatin derivatives. This data illustrates that for the less polar Blebbistatin, the least polar alcohol (Isopropanol) provides the best resolution. Conversely, for the more polar 4-Aminoblebbistatin, the most polar alcohol (Methanol) yields the highest resolution.
Table 2: Effect of Temperature on the Enantiomeric Excess (ee) of a Chiral Amine
| Temperature (°C) | Enantiomeric Excess (ee) of Product (%) |
| 10 | 95 |
| 20 | 92 |
| 30 | 88 |
| 40 | 83 |
Illustrative data based on general observations that lower temperatures often lead to higher enantioselectivity.[1]
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
This protocol outlines a systematic approach to selecting an appropriate CSP for a new chiral compound.
Objective: To identify a CSP that shows baseline or partial separation of the enantiomers of interest.
Materials:
-
Racemic standard of the analyte.
-
A selection of chiral columns with different stationary phases (e.g., cellulose-based, amylose-based, Pirkle-type).
-
HPLC-grade solvents for mobile phase preparation (e.g., n-hexane, isopropanol, ethanol, acetonitrile, water).
-
Mobile phase additives (e.g., TFA, DEA).
Procedure:
-
Sample Preparation: Prepare a stock solution of the racemic standard at a concentration of approximately 1 mg/mL in a solvent compatible with the initial mobile phase.
-
Initial Screening Conditions:
-
Normal Phase:
-
Mobile Phase A: 90:10 (v/v) n-hexane/isopropanol.
-
Mobile Phase B: 90:10 (v/v) n-hexane/ethanol.
-
-
Reversed Phase:
-
Mobile Phase C: 60:40 (v/v) acetonitrile/water with 0.1% TFA.
-
-
-
Column Equilibration: For each column, equilibrate with the initial mobile phase for at least 20-30 column volumes, or until a stable baseline is achieved.
-
Injection and Analysis: Inject the racemic standard onto each column with each mobile phase combination.
-
Evaluation: Examine the chromatograms for any signs of separation, including peak shoulders or partial resolution. The CSP and mobile phase combination that provides the best initial separation should be selected for further optimization.
Protocol 2: Mobile Phase Optimization
This protocol details the steps for fine-tuning the mobile phase to improve a partial separation.
Objective: To achieve baseline resolution (Rs ≥ 1.5) of the enantiomers.
Procedure:
-
Modifier Percentage Optimization:
-
Using the best CSP and alcohol modifier identified in the screening, prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., 5%, 10%, 15%, 20%).
-
Inject the sample with each mobile phase and record the resolution.
-
-
Additive Optimization (if necessary):
-
If peak shape is poor, add 0.1% of an appropriate additive (TFA for acidic compounds, DEA for basic compounds) to the optimal mobile phase from the previous step.
-
If necessary, the concentration of the additive can be varied (e.g., 0.05%, 0.1%, 0.2%) to find the best peak shape and resolution.
-
-
Flow Rate Optimization:
-
Once a good separation is achieved, the flow rate can be optimized. Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and then decrease it (e.g., to 0.8 mL/min or 0.5 mL/min) to see if resolution improves.
-
Protocol 3: Temperature Optimization
This protocol describes how to investigate the effect of temperature on the chiral separation.
Objective: To determine the optimal temperature for maximizing resolution.
Procedure:
-
Initial Analysis: Using the optimized CSP and mobile phase, perform an injection at ambient temperature (e.g., 25°C).
-
Temperature Variation:
-
Decrease the column temperature in 5°C increments (e.g., 20°C, 15°C, 10°C) and perform an injection at each temperature after allowing the system to equilibrate.
-
If resolution does not improve, increase the temperature in 5°C increments from the initial temperature (e.g., 30°C, 35°C, 40°C).
-
-
Evaluation: Compare the resolution at each temperature to determine the optimal setting. Be mindful that very low temperatures can increase viscosity and backpressure, while high temperatures can potentially degrade the column or analyte.[1]
Visualization of Key Processes
References
Technical Support Center: Scaling Up (S)-1-(Pyridin-3-yl)ethanamine Resolution Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 1-(Pyridin-3-yl)ethanamine. Our goal is to offer practical solutions to common challenges encountered when scaling up these critical separation processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of racemic 1-(Pyridin-3-yl)ethanamine on a large scale?
A1: For large-scale production, the most common and economically viable methods are diastereomeric salt crystallization and enzymatic kinetic resolution.[1] Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are excellent for small-scale purification and analytical purposes, but can become prohibitively expensive at multi-kilogram scales.[1]
Q2: How do I select the best chiral resolving agent for diastereomeric salt crystallization?
A2: The selection of a resolving agent is largely an empirical process.[2] It is advisable to screen a variety of commercially available chiral acids. For a basic amine like 1-(Pyridin-3-yl)ethanamine, common choices include tartaric acid derivatives (e.g., (+)-tartaric acid, (+)-di-p-toluoyl-D-tartaric acid), mandelic acid derivatives, and camphorsulfonic acid.[2][3] An ideal resolving agent will form a diastereomeric salt with the desired (S)-enantiomer that has significantly lower solubility in a specific solvent system compared to the salt formed with the (R)-enantiomer, allowing for selective crystallization.[2]
Q3: What is the role of the solvent in diastereomeric salt resolution?
A3: The solvent is a critical parameter as it directly influences the solubilities of the two diastereomeric salts.[2] A suitable solvent or solvent mixture will maximize the solubility difference, leading to the precipitation of the desired diastereomeric salt while the other remains in the mother liquor.[4]
Q4: How can the theoretical 50% yield of a classical resolution be surpassed?
A4: To achieve a yield greater than 50% for the desired enantiomer, the unwanted (R)-enantiomer must be recycled. This is accomplished by racemizing the unwanted enantiomer recovered from the mother liquor and re-introducing it into the resolution process.[2] This Resolution-Racemization-Recycle (RRR) strategy is essential for creating a cost-effective and environmentally friendly industrial process.[5]
Q5: What are the key considerations when scaling up a resolution protocol?
A5: When moving from laboratory to pilot or production scale, it is crucial to consider changes in heat and mass transfer, mixing dynamics, and crystallization kinetics. Parameters such as the cooling profile, agitation rate, and seeding strategy that were effective on a small scale may need to be re-optimized for larger vessels.[2]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Enantiomeric Excess (ee) of the Crystallized Salt | - The solubility difference between the two diastereomeric salts is insufficient in the chosen solvent. - Crystallization occurred too rapidly, leading to the co-precipitation of the more soluble diastereomer. - The molar ratio of the resolving agent to the amine is not optimal. | - Screen different solvents or solvent mixtures: The goal is to maximize the solubility difference between the two diastereomeric salts. - Optimize the cooling profile: A slower cooling rate can improve the selectivity of the crystallization. - Implement a seeding strategy: Adding a small amount of the desired diastereomerically pure salt can promote selective crystallization. - Vary the molar ratio of the resolving agent: Ratios other than 1:1, such as using a sub-stoichiometric amount of the resolving agent, can sometimes improve the outcome.[6] |
| Low Yield of the Crystallized Salt | - The desired diastereomeric salt is too soluble in the chosen solvent. - The crystallization time was insufficient. | - Use an anti-solvent: Add a solvent in which the desired salt is less soluble to induce further precipitation. - Increase the concentration of the reactants. - Extend the crystallization time or lower the final temperature. |
| Oil Formation Instead of Crystals | - The melting point of the diastereomeric salt is lower than the crystallization temperature. - The concentration of the salt in the solution is too high. | - Lower the crystallization temperature. - Dilute the solution. - Screen for alternative solvents. |
Enzymatic Kinetic Resolution
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Enantiomeric Excess (ee) of the Product or Unreacted Substrate | - The enzyme's enantioselectivity (E-value) is low under the reaction conditions. - The reaction has proceeded past 50% conversion, leading to a decrease in the ee of the remaining substrate. | - Screen different lipases: Enzymes like Candida antarctica lipase B (CALB) are often effective for amine resolution.[7] - Optimize the acyl donor: The choice of acylating agent can significantly impact enantioselectivity. - Vary the solvent: The nature of the solvent can influence enzyme activity and selectivity. - Control the temperature: Lower temperatures often lead to higher enantioselectivity. - Monitor the reaction closely: Stop the reaction at approximately 50% conversion to maximize the ee of both the product and the remaining substrate. |
| Slow or No Reaction | - The enzyme is inactive. - The reaction conditions are not optimal for the enzyme. | - Ensure proper enzyme storage and handling. - Check the pH of the reaction mixture if applicable (for aqueous systems). - Confirm that the chosen solvent does not denature the enzyme. |
| Difficulty in Separating the Product from the Unreacted Amine | - The product and substrate have similar physical properties. | - Optimize the purification method: This may involve distillation, crystallization, or column chromatography. - Consider derivatization: In some cases, derivatizing the product or remaining substrate can facilitate separation. |
Chiral HPLC/SFC Separation
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Poor or No Resolution of Enantiomers | - The chiral stationary phase (CSP) is not suitable for the analyte. - The mobile phase composition is not optimal. | - Screen a variety of CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for many chiral separations.[8] - Modify the mobile phase: Adjust the ratio of the organic modifier to the non-polar solvent (in normal phase) or the aqueous buffer (in reversed-phase). - Additives can be crucial: For a basic compound like 1-(Pyridin-3-yl)ethanamine, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can significantly improve peak shape and resolution.[9] |
| Broad or Tailing Peaks | - Secondary interactions between the basic amine and acidic silanol groups on the column support. - Column overload. | - Add a basic modifier to the mobile phase (see above). [10] - Reduce the injection volume or sample concentration. - Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Inconsistent Retention Times | - The column is not properly equilibrated. - Fluctuations in temperature. | - Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. - Use a column thermostat to maintain a constant temperature. |
Experimental Protocols
Diastereomeric Salt Resolution with (+)-Tartaric Acid
This protocol provides a general procedure for the resolution of racemic 1-(Pyridin-3-yl)ethanamine using (+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry will be necessary.
Materials:
-
Racemic 1-(Pyridin-3-yl)ethanamine
-
(+)-Tartaric acid
-
Methanol (or other suitable solvent)
-
2 M Sodium Hydroxide (NaOH)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
Dissolve racemic 1-(Pyridin-3-yl)ethanamine (1.0 eq.) in methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq.) in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Gently heat the mixture to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be required.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Dissolve the crystallized diastereomeric salt in water.
-
Cool the solution in an ice bath and add 2 M NaOH dropwise until the pH is >10.
-
Extract the liberated (S)-1-(Pyridin-3-yl)ethanamine with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or by measuring the optical rotation.
-
Lipase-Catalyzed Kinetic Resolution
This protocol describes a general procedure for the enzymatic kinetic resolution of racemic 1-(Pyridin-3-yl)ethanamine via acylation.
Materials:
-
Racemic 1-(Pyridin-3-yl)ethanamine
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., ethyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)
Procedure:
-
Reaction Setup:
-
To a solution of racemic 1-(Pyridin-3-yl)ethanamine in an anhydrous organic solvent, add the immobilized lipase.
-
Add the acyl donor to initiate the reaction.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess.
-
-
Work-up:
-
When the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Separate the resulting acylated product from the unreacted this compound by column chromatography, distillation, or acid-base extraction.
-
-
Analysis:
-
Determine the enantiomeric excess of the unreacted amine and the acylated product by chiral HPLC.
-
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the different resolution methods. These should be used as a starting point for experimental design and optimization.
Table 1: Diastereomeric Salt Resolution Screening
| Resolving Agent | Solvent | Yield of Salt (%) | ee of Amine (%) |
| (+)-Tartaric Acid | Methanol | 42 | 95 |
| (+)-Tartaric Acid | Ethanol | 38 | 92 |
| (+)-Di-p-toluoyl-D-tartaric Acid | Acetone | 45 | >99 |
| (S)-(+)-Mandelic Acid | Isopropanol | 35 | 88 |
Table 2: Enzymatic Kinetic Resolution Optimization
| Lipase | Acyl Donor | Solvent | Conversion (%) | ee of Amine (%) |
| Novozym 435 | Ethyl Acetate | Toluene | 51 | 98 |
| Novozym 435 | Isopropenyl Acetate | MTBE | 49 | >99 |
| Pseudomonas cepacia Lipase | Ethyl Acetate | Toluene | 52 | 90 |
| Novozym 435 | Ethyl Acetate | Hexane | 48 | 96 |
Table 3: Chiral HPLC Method Development
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |
| Chiralcel OD-H | Hexane/Ethanol/DEA (80:20:0.1) | 1.0 | 2.5 |
| Chiralpak AD-H | Hexane/Isopropanol/DEA (90:10:0.1) | 1.0 | 2.1 |
| Lux Cellulose-1 | Methanol/DEA (100:0.1) | 0.8 | 1.8 |
Visualizations
Caption: General workflow for chiral resolution and recycling.
Caption: Troubleshooting logic for addressing low enantiomeric excess.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
stability issues of (S)-1-(Pyridin-3-yl)ethanamine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-1-(Pyridin-3-yl)ethanamine in various reaction conditions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is an air-sensitive compound. The free base should be stored as a liquid under an inert atmosphere, such as argon or nitrogen, at temperatures between 2-8°C.[1] It is often supplied and can be more stably stored as its hydrochloride salt, which is a solid and can be kept at room temperature under an inert atmosphere.[2]
Q2: What are the common signs of degradation of this compound?
A2: Degradation of this compound can be indicated by a change in color of the liquid from colorless to yellow or brown, the formation of solid precipitates, or a noticeable change in odor. In-process monitoring by techniques such as TLC, LC-MS, or NMR can reveal the appearance of new, unexpected peaks corresponding to degradation products.
Q3: Is this compound prone to racemization?
A3: While specific data on the racemization of this compound is not extensively documented in publicly available literature, chiral amines can be susceptible to racemization under certain conditions, such as elevated temperatures or in the presence of specific catalysts. Monitoring the enantiomeric excess (ee) of the material before and after the reaction is crucial if stereochemical integrity is critical.
Q4: What general incompatibilities should be considered when using this compound?
A4: As a primary amine, this compound is incompatible with strong oxidizing agents and strong acids (unless salt formation is intended).[3] It can react with aldehydes and ketones to form imines, which is an intended reaction in reductive aminations but an incompatibility in other contexts. It is also sensitive to heat.[3]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in Acylation Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of the amine | Use a freshly opened bottle of the amine or purify stored material before use. Ensure the reaction is run under an inert atmosphere. | Improved reaction yield and purity of the product. |
| Formation of stable acylpyridinium intermediate | In cases where the amine acts as a nucleophilic catalyst, the acylpyridinium ion might be too stable, slowing down the acyl transfer. Consider using a different solvent or adding a non-nucleophilic base to facilitate the reaction. | Increased reaction rate and conversion. |
| Side reactions with solvent or reagents | Ensure the solvent is dry and deoxygenated. Verify the compatibility of all reagents with the amine under the reaction conditions. | Minimized byproduct formation and improved yield of the desired product. |
Issue 2: Formation of Unexpected Byproducts in Reductive Amination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-alkylation | Control the stoichiometry of the aldehyde/ketone and the amine carefully. Add the aldehyde/ketone slowly to the reaction mixture. | Reduced formation of tertiary amines or other over-alkylated products. |
| Reaction of reducing agent with carbonyl compound | Choose a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are less likely to reduce the aldehyde/ketone directly.[4] | Preferential reduction of the imine intermediate, leading to higher yields of the desired secondary amine. |
| Impure starting materials | Analyze the purity of the amine and the carbonyl compound before the reaction. Purify if necessary. | Cleaner reaction profile with fewer byproducts. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual amine in the product | Use an acidic wash (e.g., dilute HCl) during workup to protonate and remove the basic amine into the aqueous layer. | A purer product with no starting amine contamination. |
| Emulsion formation during workup | Add brine or a small amount of a different organic solvent to break the emulsion. | Efficient separation of organic and aqueous layers. |
| Product instability on silica gel | If the product is suspected to be unstable on silica gel, consider alternative purification methods like crystallization, distillation, or using a different stationary phase (e.g., alumina). | Successful purification of the product without degradation. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary, and dilute the aliquot with the HPLC mobile phase to a suitable concentration.
-
HPLC Conditions (Illustrative):
-
Column: Chiral column (e.g., Chiralpak AD-H) for enantiomeric purity analysis, or a standard C18 column for general stability.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Monitor the peak area of this compound over time to assess its consumption and degradation. The appearance of new peaks can indicate the formation of byproducts. For racemization studies, monitor the ratio of the (S) and (R) enantiomers.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: A workflow for troubleshooting reactions with this compound.
References
Technical Support Center: Enhancing Selectivity in the Enzymatic Resolution of Pyridylethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic resolution of pyridylethylamine. Our aim is to help you overcome common challenges and enhance the enantioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: My enzymatic resolution is showing low or no enantioselectivity. What are the potential causes and how can I improve it?
A1: Low enantioselectivity is a common hurdle. Several factors can contribute to this issue. Here is a troubleshooting guide to help you enhance the selectivity of your reaction:
-
Enzyme Choice: The enzyme you are using may have inherently low selectivity for pyridylethylamine.
-
Solution: Screen a variety of enzymes, such as different lipases (e.g., Candida antarctica Lipase B - CALB), esterases, or proteases, to find one with higher enantioselectivity for your substrate.[1]
-
-
Reaction Conditions: Suboptimal reaction conditions can negatively impact enzyme performance.
-
Solution: Systematically optimize parameters like temperature, pH, and solvent.[1]
-
-
Substrate and Acyl Donor: The nature of the acyl donor used in the reaction can significantly influence selectivity.
-
Enzyme Conformation: The enzyme's structure in the reaction medium might not be ideal for chiral recognition.
Q2: How does temperature affect the enantioselectivity of my enzymatic reaction?
A2: Temperature is a critical parameter that can have a significant impact on enantioselectivity.
Generally, increasing the reaction temperature boosts the reaction rate but may lead to a decrease in enantioselectivity. Conversely, lowering the temperature can often enhance enantioselectivity, though this will likely slow down the reaction rate.[1] For example, a study on the reduction of ethyl 4-chloro-3-oxobutanoate showed a substantial increase in enantioselectivity when the temperature was decreased from 40 °C to -3 °C.[1] The relationship between temperature and the enantiomeric ratio (E) is influenced by the differences in activation enthalpy (ΔΔH‡) and activation entropy (ΔΔS‡) between the two enantiomers.[1]
Troubleshooting Temperature Effects:
-
If enantioselectivity is low: Try conducting the reaction at a lower temperature. Be prepared for a longer reaction time.
-
If the reaction is too slow: Gradually increase the temperature while carefully monitoring the enantioselectivity to find an optimal balance.
Q3: Can the choice of solvent influence the outcome of my enzymatic resolution?
A3: Absolutely. The solvent plays a crucial role in modulating enzyme activity and enantioselectivity, a concept often referred to as "solvent engineering."
The hydrophobicity of the solvent (often measured by its log P value) can significantly affect enzyme activity.[1] For instance, reactions with Novozym 435 have shown slower rates in more polar solvents.[1] Solvents can interact with the enzyme, affecting its conformation and flexibility, which in turn influences substrate binding and enantioselectivity.
Troubleshooting Solvent Choice:
-
Screen a range of organic solvents with varying polarities, such as toluene, hexane, tert-butyl methyl ether (MTBE), and ionic liquids.[1]
-
For enzymes prone to aggregation in organic solvents, consider using them in an immobilized form.
Q4: My kinetic resolution yield is plateauing at around 50%. Is this expected?
A4: Yes, for a standard kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%.[5] This is because the enzyme selectively reacts with one enantiomer from the racemic mixture, leaving the other unreacted. To achieve yields greater than 50%, you need to implement a Dynamic Kinetic Resolution (DKR).
Dynamic Kinetic Resolution (DKR): DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This is often achieved by using a metal catalyst, such as a palladium nanocatalyst, to continuously convert the unreacted enantiomer back into the racemic mixture, allowing the enzyme to eventually resolve the entire substrate into a single desired enantiomer.[6][7][8] This approach can theoretically achieve a 100% yield.[5]
Q5: I am observing substrate or product inhibition. What can I do?
A5: Substrate and product inhibition are common phenomena in enzymatic reactions and can decrease the reaction rate.
-
Substrate Inhibition: At very high concentrations, more than one substrate molecule may bind to the enzyme, forming a non-productive complex and reducing the reaction rate.
-
Solution: Run the reaction at a lower substrate concentration or add the substrate gradually over time.[2]
-
-
Product Inhibition: The product of the reaction can bind to the enzyme's active site, competing with the substrate and inhibiting the reaction.
-
Solution: In some cases, the inhibitory product can be removed during the reaction, for example, by using a membrane contactor.[2]
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Enantioselectivity (E-value) | Inappropriate enzyme | Screen a panel of different lipases or other hydrolases. |
| Suboptimal temperature | Decrease the reaction temperature; be aware of a potential decrease in reaction rate.[1] | |
| Unsuitable solvent | Screen various organic solvents with different polarities (e.g., hexane, toluene, MTBE).[1] | |
| Inefficient acyl donor | Test different acyl donors, including activated esters like ethyl methoxyacetate.[3] | |
| Low Reaction Rate | Low enzyme activity | Increase enzyme loading. Ensure the enzyme is not denatured. |
| Suboptimal temperature | Gradually increase the temperature, monitoring the effect on enantioselectivity.[1] | |
| Substrate/Product inhibition | Lower the initial substrate concentration or feed the substrate over time.[2] Consider in-situ product removal if feasible. | |
| Yield Stuck at ~50% | Standard kinetic resolution | Implement a Dynamic Kinetic Resolution (DKR) by adding a suitable racemization catalyst.[5][6] |
| Inconsistent Results | Poor substrate solubility | Dissolve the substrate in a small amount of a co-solvent like DMSO before adding it to the reaction mixture.[9] |
| Inaccurate measurements | Ensure all components are accurately measured and that the reaction is well-mixed. | |
| Enzyme instability | Use a fresh batch of enzyme or consider enzyme immobilization to improve stability. |
Experimental Protocols
Protocol 1: General Screening of Reaction Conditions for Enhancing Enantioselectivity
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of racemic pyridylethylamine in a suitable organic solvent.
-
If using a commercial immobilized enzyme (e.g., Novozym 435), use it directly. For free enzymes, prepare a solution in an appropriate buffer.[1]
-
-
Solvent Screening:
-
Set up a series of reactions in different organic solvents (e.g., hexane, toluene, MTBE, THF, acetonitrile).[1]
-
Maintain a constant substrate concentration, enzyme loading, and temperature for all reactions.
-
Run the reactions for a predetermined time.
-
Analyze the conversion and enantiomeric excess (ee) of the substrate and product using chiral chromatography (HPLC or GC).
-
Calculate the enantiomeric ratio (E) for each solvent to identify the most suitable one.
-
-
Temperature Optimization:
-
Using the optimal solvent from the previous step, set up reactions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).[1]
-
Monitor the reactions over time to determine the initial reaction rates and enantioselectivity at each temperature.
-
-
Acyl Donor Screening:
-
With the best solvent and temperature, screen a variety of acyl donors (e.g., ethyl acetate, isopropyl acetate, ethyl methoxyacetate).
-
Analyze the results to find the acyl donor that provides the highest enantioselectivity.
-
-
Data Analysis:
-
Compare the E-values obtained under the different conditions to determine the optimal set of parameters for your enzymatic resolution.
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-(3-Pyridyl)ethylamine (A General Guideline)
This protocol is a general starting point and should be optimized for your specific experimental setup.
Materials:
-
(±)-1-(3-Pyridyl)ethylamine
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Methyl tert-butyl ether (MTBE)
-
Ethyl methoxyacetate (acyl donor)
-
4 mL screw-cap vials
-
Shaker incubator
Procedure:
-
To a 4 mL screw-cap vial, add 20 mg of immobilized Novozym 435.
-
Add 200 µL of MTBE to the vial.
-
Add 0.5 mmol of (±)-1-(3-Pyridyl)ethylamine.
-
Add 0.5 mmol of ethyl methoxyacetate.
-
Seal the vial and place it in a shaker incubator at 40°C with shaking at 200 rpm.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., 1, 2, 4, and 6 hours) and analyzing them by chiral GC or HPLC.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
The remaining unreacted amine and the formed amide can be separated using standard techniques such as chromatography or acid-base extraction.
Visualizations
Caption: Troubleshooting workflow for enhancing enantioselectivity.
Caption: Systematic workflow for optimizing enzymatic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
overcoming poor crystallization in diastereomeric salt resolution
Welcome to the Technical Support Center for Diastereomeric Salt Resolution. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome challenges related to poor crystallization in your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during diastereomeric salt resolution experiments.
Q1: Why am I not getting any crystals? My solution remains clear even after cooling.
A1: The failure to form crystals, or nucleation, is typically due to either high solubility of the diastereomeric salts in the chosen solvent or conditions that do not favor nucleation.
Possible Causes and Solutions:
-
High Solubility: The diastereomeric salts may be too soluble in the selected solvent system. The difference in solubility between the two diastereomers is the fundamental basis for separation.[1][2]
-
Solution 1: Change Solvent/Solvent System. Experiment with different solvents or solvent mixtures. A good solvent system is one where the desired diastereomeric salt has low solubility, while the other salt is significantly more soluble.[1] Screening various solvents is a primary tool for finding a system with a large solubility ratio between the diastereomers.[1]
-
Solution 2: Use an Anti-solvent. Introduce an anti-solvent (a solvent in which the salts are poorly soluble) to the solution to induce precipitation. The addition rate and solvent-to-antisolvent ratio can be optimized for better results.[3]
-
Solution 3: Increase Concentration. Your solution may be undersaturated. Try increasing the initial concentration of the racemate and resolving agent.
-
-
Insufficient Supersaturation: Crystallization requires a supersaturated solution.
-
Solution 1: Lower the Temperature. If the salts' solubility is temperature-dependent, cooling the solution further can create the necessary supersaturation.[4] Cooling crystallization is a preferred method when the solute has a steep temperature-based solubility curve.[4]
-
Solution 2: Evaporate Solvent. Slowly evaporating the solvent will increase the concentration and can lead to supersaturation and crystallization.
-
-
Nucleation Inhibition: Sometimes, even in a supersaturated state, crystal nucleation is kinetically hindered.
-
Solution 1: Seeding. Introduce a small amount of the pure, desired diastereomeric salt crystal (a seed crystal) to the supersaturated solution.[5] This bypasses the difficult primary nucleation step and promotes crystal growth on the seed surface.
-
Solution 2: Scratching. Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections that act as nucleation sites.
-
Q2: My crystallization has resulted in an oil or gum instead of solid crystals. What should I do?
A2: Oiling out, or the formation of a liquid phase instead of a solid, is a common problem in crystallization. It often occurs when the level of supersaturation is too high, or the temperature is above the melting point of the solvated solid.
Possible Causes and Solutions:
-
Excessive Supersaturation: Rapidly creating a very high level of supersaturation can lead to the separation of a liquid-liquid phase instead of a solid-liquid phase.
-
Solution 1: Reduce Cooling Rate. Employ a slower cooling rate. A gradual decrease in temperature helps maintain a controlled level of supersaturation, favoring orderly crystal growth over oiling out.[4]
-
Solution 2: Use a More Dilute Solution. Starting with a lower concentration can prevent the system from reaching the supersaturation levels that lead to oiling.
-
-
Solvent Choice: The solvent plays a critical role in mediating the interactions that lead to a stable crystal lattice.
-
Solution 1: Change the Solvent. A different solvent might promote better crystal packing and stability. Solvents that form solvates can sometimes stabilize the crystal structure and prevent oiling.[1]
-
Solution 2: Add a Co-solvent. Introducing a co-solvent can alter the solvation properties of the medium and may favor crystallization.
-
-
Temperature: The temperature of the experiment might be too high.
-
Solution: Lower Crystallization Temperature. Try to perform the crystallization at a lower temperature, which may be below the melting point of the undesired oily phase.
-
Q3: I have crystals, but the diastereomeric excess (de) and yield are very low. How can I improve this?
A3: Low diastereomeric excess (de) and poor yield indicate that the separation is inefficient. This could be due to a small difference in solubility between the two diastereomers or co-precipitation.
Possible Causes and Solutions:
-
Small Solubility Difference: The efficiency of the separation is directly proportional to the difference in solubility between the two diastereomeric salts.[1]
-
Solution 1: Screen More Resolving Agents. The choice of resolving agent is critical. A different chiral resolving agent can lead to diastereomeric salts with vastly different physical properties, including a larger solubility gap.[6]
-
Solution 2: Optimize the Solvent. The solvent can dramatically influence the solubility of each diastereomer. A systematic screening of solvents can identify one that maximizes the solubility difference.[1][2]
-
-
Sub-optimal Stoichiometry: The ratio of the racemate to the resolving agent can affect the equilibrium and the final outcome.
-
Solution: Vary the Molar Ratio. Experiment with different molar equivalents of the resolving agent (e.g., 0.5-1.5 equivalents).[4] Sometimes using a sub-stoichiometric amount of the resolving agent can lead to a higher purity of the crystallized salt.
-
-
Equilibrium Issues: The system may have reached an equilibrium where both diastereomers are present in the solid phase.
-
Solution 1: Kinetic Resolution. If the desired salt crystallizes faster, the process can be stopped before it reaches equilibrium to obtain a product with high 'de'.[5] This involves carefully monitoring the crystallization time.
-
Solution 2: Recrystallization. Purify the obtained crystals through one or more recrystallization steps. This process will progressively enrich the less-soluble diastereomer.[7]
-
Q4: The presence of impurities seems to be affecting my crystallization. What is their impact and how can I mitigate it?
A4: Impurities can have a significant impact on crystallization by affecting solubility, nucleation kinetics, and crystal morphology.[8][9]
Possible Causes and Solutions:
-
Inhibition of Nucleation/Growth: Impurities can adsorb onto the crystal surface, blocking growth sites and inhibiting or altering the crystal habit.[9] They can also increase the metastable zone width, making nucleation more difficult.[8]
-
Solution: Purify the Starting Material. Ensure the initial racemic mixture is of high purity. Purification via methods like column chromatography or recrystallization before attempting the resolution can remove problematic impurities.
-
-
Co-crystallization: Some impurities may have a similar structure to the desired product and can be incorporated into the crystal lattice, reducing the purity of the final product.[9]
-
Solution 1: Recrystallization. Multiple recrystallizations can help purge the incorporated impurities from the crystal lattice.
-
Solution 2: Solvent Wash. Washing the filtered crystals with a small amount of cold, fresh solvent can remove surface-adsorbed impurities.
-
Data Presentation
Effective diastereomeric resolution relies on maximizing the solubility difference between the diastereomeric salts. The choice of solvent is critical, as shown in the table below, which summarizes hypothetical screening data.
| Resolving Agent | Solvent System | Solubility Salt 1 (mg/mL) | Solubility Salt 2 (mg/mL) | Solubility Ratio (S2/S1) | Yield (%) | Diastereomeric Excess (de) (%) |
| (R)-Mandelic Acid | Ethanol | 15.2 | 45.6 | 3.0 | 45 | 85 |
| (R)-Mandelic Acid | Isopropanol | 8.5 | 51.0 | 6.0 | 52 | 92 |
| (R)-Mandelic Acid | Ethyl Acetate | 2.1 | 44.1 | 21.0 | 68 | 98 |
| (1R,2R)-Indanol | Ethyl Acetate | 5.0 | 18.5 | 3.7 | 38 | 72 |
| (1R,2R)-Indanol | Acetonitrile/MTBE | ~0.03 | 27.5 | ~917 | 85 | >99 |
Data is illustrative and based on principles from cited literature. Actual results will vary. The Indanol/Acetonitrile data is inspired by a case study where a dramatic difference in solubility provided excellent resolution.[2]
Experimental Protocols
Protocol 1: General Screening of Resolving Agents and Solvents
This protocol outlines a systematic approach to identify a promising resolving agent and solvent combination for your racemic compound.
-
Preparation: In separate vials, dissolve a known amount of your racemic compound (e.g., an acid) in a suitable solvent like methanol.
-
Addition of Resolving Agent: To each vial, add one equivalent of a different chiral resolving agent (e.g., a chiral amine). Create a grid of experiments testing several resolving agents.
-
Salt Formation: Stir the mixtures at a slightly elevated temperature (e.g., 45-50 °C) for 1-2 hours to ensure complete salt formation.
-
Solvent Removal: Evaporate the initial solvent (e.g., methanol) completely under reduced pressure. You should be left with a solid or film of the diastereomeric salt mixture in each vial.
-
Addition of Screening Solvents: To each vial containing a different salt pair, add a measured volume of a unique screening solvent or solvent mixture. This creates a 2D screening matrix (Resolving Agent vs. Solvent).
-
Equilibration: Seal the vials and agitate them (e.g., stirring or shaking) at a controlled temperature or through a defined temperature cycle (e.g., heat to 50 °C, hold, then cool slowly to room temperature). Allow the system to equilibrate for several hours (e.g., 20 hours).
-
Analysis:
-
Visually inspect each vial for the presence of solid crystals.
-
For vials containing solid, carefully draw a sample of the supernatant (the mother liquor).
-
Analyze the supernatant by a chiral method (e.g., chiral HPLC or SFC) to determine the concentration and ratio of the two diastereomers remaining in solution.
-
The most promising systems are those where the supernatant is highly enriched in one diastereomer, indicating that the other has preferentially crystallized.[2]
-
Protocol 2: Optimized Cooling Crystallization
This protocol is for a scaled-up experiment based on a promising result from the screening phase.
-
Dissolution: In a jacketed reactor vessel, dissolve the racemic compound and the selected resolving agent (in the optimized molar ratio) in the chosen solvent at an elevated temperature (T1) until all solids dissolve, forming a clear solution.[4]
-
Seeding (Optional but Recommended): Cool the solution slightly below the saturation temperature (to T1 - 1-2 °C). Add a small quantity (0.1-1% by weight) of finely ground seed crystals of the desired pure diastereomeric salt.[10]
-
Controlled Cooling: Begin cooling the solution to the final, lower temperature (T2) using a slow, linear cooling rate (e.g., 0.1-0.5 °C/min).[4] A slow rate is crucial to prevent oiling out and to promote the growth of high-purity crystals.
-
Aging: Once T2 is reached, continue to agitate the resulting slurry for a set period (e.g., 1-3 hours) to allow the crystallization to approach completion.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Gently wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor from the crystal surfaces.
-
Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40 °C) to a constant weight.[4]
-
Analysis: Determine the yield and measure the diastereomeric and/or enantiomeric excess of the final product using chiral HPLC, and characterize the crystal form (e.g., using XRD).
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the general experimental workflow for diastereomeric salt resolution and a logical troubleshooting process for common issues.
Caption: General workflow for diastereomeric salt resolution.
Caption: Troubleshooting logic for failure to crystallize.
Frequently Asked Questions (FAQs)
Q: What is the principle behind diastereomeric salt resolution? A: This technique separates a mixture of enantiomers (mirror-image molecules) by reacting them with a single, pure enantiomer of another chiral compound, known as the resolving agent.[11] This reaction creates a pair of diastereomers. Unlike the original enantiomers, diastereomers have different physical properties, most importantly, different solubilities.[1] This difference allows one diastereomer to be selectively crystallized from a solution, thus separating it from the other.[4]
Q: How do I choose a suitable resolving agent? A: The ideal resolving agent should be readily available in high enantiomeric purity, be inexpensive, and form a salt with your compound that crystallizes well.[1] The resulting diastereomeric salts must have a significant difference in solubility in a practical solvent.[1] Common resolving agents are chiral acids (like tartaric acid or mandelic acid) for resolving racemic bases, and chiral bases (like brucine or 1-phenylethanamine) for resolving racemic acids.[7][11] A screening approach is often the best way to find an effective agent for a new compound.[6]
Q: What makes a good solvent for this process? A: A good solvent will maximize the solubility difference between the two diastereomeric salts. Ideally, the desired salt should be sparingly soluble, while the undesired salt is highly soluble, leading to high recovery and purity. The solvent should also be easy to remove and should not react with the compounds. Often, a mixture of solvents is required to achieve the optimal solubility profile.[2]
Q: What is the maximum theoretical yield for a classical resolution? A: In a standard resolution, since the starting material is a 50:50 mixture of enantiomers, the maximum theoretical yield for the recovery of a single desired enantiomer is 50%.[11] However, this can be overcome if the undesired enantiomer left in the mother liquor can be isolated and racemized (converted back into the 50:50 mixture) and then recycled back into the process.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of (S)-1-(Pyridin-3-yl)ethanamine: A Comparative Approach
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, precise and unambiguous structural elucidation is paramount. (S)-1-(Pyridin-3-yl)ethanamine, a key chiral building block in medicinal chemistry, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of this compound, offering a comparative perspective against its positional isomers and discussing methodologies for determining enantiomeric purity. In the absence of publicly available experimental spectra for this specific enantiomer, this guide will leverage predictive models and data from analogous structures to provide a robust framework for analysis.
The Significance of Structural and Stereochemical Verification
This compound and its derivatives are prevalent scaffolds in the development of therapeutic agents. The precise arrangement of atoms, including the stereochemistry at the chiral center, can dramatically influence a molecule's biological activity, efficacy, and safety profile. Consequently, the ability to confirm the chemical structure and enantiomeric purity is a critical step in the drug discovery and development pipeline. NMR spectroscopy stands as a primary and indispensable tool for this purpose, providing detailed information about the molecular framework and the chemical environment of each atom.
Predicted NMR Spectral Analysis of this compound
Due to the lack of published experimental spectra for this compound, the following analysis is based on established NMR principles and predictive software, offering a reliable expectation for researchers acquiring this data.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring and the ethylamine side chain.
-
Pyridyl Protons (δ 8.5-7.2 ppm): The pyridine ring will display a characteristic set of signals in the aromatic region.
-
H-2: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom, appearing as a doublet of doublets or a broad singlet around δ 8.5 ppm.
-
H-6: Also influenced by the nitrogen, this proton is predicted to resonate around δ 8.4 ppm, likely as a doublet.
-
H-4: This proton will likely appear as a doublet of triplets or a complex multiplet around δ 7.7 ppm.
-
H-5: Expected to be the most upfield of the pyridyl protons, resonating around δ 7.2-7.3 ppm as a doublet of doublets.
-
-
Methine Proton (CH) (δ 4.1-4.3 ppm): The proton attached to the chiral carbon is expected to appear as a quartet due to coupling with the adjacent methyl protons. Its chemical shift is influenced by both the pyridine ring and the amine group.
-
Amine Protons (NH₂) (δ 1.5-2.5 ppm): These protons typically appear as a broad singlet. The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
Methyl Protons (CH₃) (δ 1.4-1.6 ppm): The methyl protons will present as a doublet, coupled to the methine proton.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule.
-
Pyridyl Carbons (δ 150-120 ppm):
-
C-2 & C-6: These carbons, being closest to the nitrogen, are expected to be the most downfield, resonating in the range of δ 148-150 ppm.
-
C-4: Predicted to appear around δ 135-138 ppm.
-
C-3 & C-5: The carbon attached to the ethylamine group (C-3) and C-5 are expected in the region of δ 123-140 ppm.
-
-
Chiral Carbon (CH) (δ 50-55 ppm): The carbon of the chiral center is anticipated to have a chemical shift in this range.
-
Methyl Carbon (CH₃) (δ 20-25 ppm): The methyl carbon signal is expected to be the most upfield.
Comparative NMR Analysis: The Importance of Isomeric Differentiation
In a synthetic setting, the formation of positional isomers is a common challenge. NMR spectroscopy is a powerful tool to distinguish between the desired 3-pyridyl isomer and the potential 2-pyridyl and 4-pyridyl side products.
| Compound | Key Predicted ¹H NMR Differences | Key Predicted ¹³C NMR Differences |
| 1-(Pyridin-3-yl)ethanamine | Complex aromatic region with four distinct signals. | Five distinct aromatic carbon signals. |
| 1-(Pyridin-2-yl)ethanamine | Simpler, more symmetrical aromatic pattern. The proton at C6 is typically the most downfield. | Fewer aromatic carbon signals due to symmetry. C2 and C6 would be distinct from C3, C4, and C5. |
| 1-(Pyridin-4-yl)ethanamine | Highly symmetrical AA'BB' or A₂B₂ aromatic pattern (two doublets). | Only three aromatic carbon signals due to symmetry (C4, C2/6, C3/5). |
This comparative data highlights the diagnostic power of NMR in confirming the correct regiochemistry of the synthesized product.
Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the comprehensive NMR analysis of a chiral amine like this compound.
Figure 1. A generalized workflow for the complete NMR analysis of a chiral amine.
Experimental Protocols for Structural and Enantiomeric Analysis
PART 1: Standard ¹H and ¹³C NMR for Structural Verification
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for labile protons like those of the amine group.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the most common type of carbon spectrum, where each unique carbon appears as a singlet.
-
Typical parameters on a 100 MHz spectrometer include a spectral width of 220-250 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
PART 2: Determination of Enantiomeric Purity using Chiral Solvating Agents
In a standard achiral solvent, the NMR spectra of (S)- and (R)-1-(Pyridin-3-yl)ethanamine are identical. To determine the enantiomeric excess (ee), a chiral environment must be introduced. The use of chiral solvating agents (CSAs) is a rapid and non-destructive method.
Methodology:
-
CSA Selection: For chiral amines, (R)- or (S)-1,1'-bi-2-naphthol (BINOL) and its derivatives are effective CSAs. The interaction between the CSA and the enantiomers of the amine forms transient diastereomeric complexes, which will have slightly different chemical shifts in the NMR spectrum.
-
Sample Preparation:
-
Prepare a solution of the amine sample in an appropriate deuterated solvent (non-polar solvents like CDCl₃ or C₆D₆ are often preferred).
-
Acquire a standard ¹H NMR spectrum of the amine alone.
-
Add a molar equivalent of the chosen CSA (e.g., (R)-BINOL) to the NMR tube.
-
-
NMR Acquisition and Analysis:
-
Re-acquire the ¹H NMR spectrum.
-
Carefully examine the spectrum for splitting of signals that were singlets (or simple multiplets) in the original spectrum. The methine proton (CH) or the methyl protons (CH₃) are often good reporters for this diastereomeric differentiation.
-
Integrate the signals corresponding to the two diastereomers. The ratio of the integrals directly corresponds to the enantiomeric ratio of the amine.
-
PART 3: Determination of Enantiomeric Purity using Chiral Derivatizing Agents
An alternative to CSAs is the use of chiral derivatizing agents (CDAs), such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). This method involves the formation of stable diastereomeric amides.
Methodology:
-
Derivatization:
-
In a separate vial, react the amine sample with a slight excess of (R)-Mosher's acid chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
After the reaction is complete (monitored by TLC or LC-MS), quench the reaction and purify the resulting diastereomeric amides.
-
-
NMR Analysis:
-
Dissolve the purified amides in a deuterated solvent and acquire a ¹H or ¹⁹F NMR spectrum.
-
¹⁹F NMR is particularly advantageous as the trifluoromethyl group provides a clean singlet for each diastereomer in a region of the spectrum that is typically free from other signals.
-
The integration of the signals for the two diastereomers provides the enantiomeric ratio.
-
Visualizing the Molecular Structure
The following diagram depicts the chemical structure of this compound with atom numbering for NMR assignment.
Figure 2. Structure of this compound with atom numbering.
Conclusion
NMR spectroscopy is an unparalleled technique for the structural and stereochemical analysis of chiral molecules like this compound. This guide provides a comprehensive framework for researchers to predict, acquire, and interpret the ¹H and ¹³C NMR spectra of this important building block. By comparing the expected spectral data with that of its positional isomers and employing established protocols for determining enantiomeric purity, scientists can ensure the quality and integrity of their compounds, a critical aspect of successful drug discovery and development. The principles and methodologies outlined herein are broadly applicable to the characterization of a wide range of chiral amines.
Determining the Enantiomeric Purity of (S)-1-(pyridin-3-yl)ethanamine: A Comparative Guide to Analytical Methods
The precise determination of the enantiomeric purity of chiral compounds is a critical aspect of drug development and chemical research. (S)-1-(pyridin-3-yl)ethanamine is a key chiral intermediate in the synthesis of various pharmaceutical agents. Ensuring its enantiomeric integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comparative overview of the primary analytical methods for determining the enantiomeric purity of this compound, offering detailed experimental protocols, performance data, and a logical workflow for researchers, scientists, and drug development professionals.
Introduction to Enantiomeric Purity Analysis
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drugs. Therefore, robust and reliable analytical methods are essential for quantifying the enantiomeric excess (e.e.) of a desired enantiomer and detecting any unwanted enantiomeric impurity. The principal techniques employed for this purpose rely on creating a chiral environment to differentiate between the enantiomers, either through chromatography with a chiral stationary phase (CSP), electrophoresis with a chiral selector, or spectroscopy with a chiral derivatizing agent.
Comparative Analysis of Key Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on various factors, including the required sensitivity, sample throughput, available instrumentation, and the specific goals of the analysis (e.g., routine quality control vs. trace-level impurity detection). The most commonly employed and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Workflow for Enantiomeric Purity Determination
The general workflow for determining the enantiomeric purity of a chiral compound involves several key steps, from sample preparation to data analysis and reporting.
Caption: General workflow for determining the enantiomeric purity of chiral amines.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for enantiomeric separations due to its versatility, robustness, and high resolution. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a broad range of chiral compounds, including amines.
Experimental Protocol:
A common approach for the chiral separation of 1-(pyridin-3-yl)ethanamine involves a normal-phase HPLC method using a polysaccharide-based CSP.
-
Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar cellulose-based column.
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane or cyclohexane and an alcohol modifier such as isopropanol (IPA) or ethanol. A small amount of an amine additive (e.g., diethylamine, DEA) is often required to improve peak shape and reduce tailing for basic analytes. A typical mobile phase composition would be n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Performance Data:
| Parameter | Typical Value |
| Retention Time (S)-enantiomer | ~ 8 min |
| Retention Time (R)-enantiomer | ~ 10 min |
| Resolution (Rs) | > 2.0 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantification (LOQ) | ~ 0.03% |
Gas Chromatography (GC)
Chiral Gas Chromatography is a high-resolution technique suitable for volatile and thermally stable compounds. For amines like 1-(pyridin-3-yl)ethanamine, derivatization is often necessary to increase volatility and improve chromatographic performance.
Experimental Protocol:
-
Derivatization: The primary amine group is typically acylated with a chiral or achiral derivatizing agent. For instance, reaction with trifluoroacetic anhydride (TFAA) can yield the corresponding trifluoroacetamide, which is more volatile.
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-DEX CB).
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Temperature Program: An initial oven temperature of around 100 °C, held for a few minutes, followed by a temperature ramp (e.g., 5 °C/min) to about 180 °C.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Injection Mode: Split or splitless, depending on the concentration.
Performance Data:
| Parameter | Typical Value |
| Retention Time (S)-derivative | Varies with derivative and column |
| Retention Time (R)-derivative | Varies with derivative and column |
| Resolution (Rs) | > 1.5 |
| Limit of Detection (LOD) | < 0.05% |
| Limit of Quantification (LOQ) | < 0.15% |
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers high separation efficiency, short analysis times, and low consumption of sample and reagents. Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins are the most commonly used chiral selectors for a wide range of compounds.
Experimental Protocol:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A low pH buffer, such as a phosphate or citrate buffer (e.g., 50 mM sodium phosphate buffer, pH 2.5).
-
Chiral Selector: A cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin, is added to the BGE at a concentration typically ranging from 10 to 30 mM.
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at around 254 nm.
Performance Data:
| Parameter | Typical Value |
| Migration Time (S)-enantiomer | ~ 5 min |
| Migration Time (R)-enantiomer | ~ 5.5 min |
| Resolution (Rs) | > 2.0 |
| Limit of Detection (LOD) | ~ 0.1% |
| Limit of Quantification (LOQ) | ~ 0.3% |
Method Comparison Summary
| Feature | Chiral HPLC | Chiral GC | Chiral CE |
| Principle | Differential partitioning with a CSP | Differential partitioning with a chiral stationary phase in a capillary column | Differential mobility in the presence of a chiral selector in the BGE |
| Sample Volatility | Not required | Required | Not required |
| Derivatization | Generally not required | Often required for amines | Not required |
| Resolution | High | Very High | Very High |
| Analysis Time | Moderate (10-20 min) | Moderate (15-30 min) | Fast (5-10 min) |
| Solvent Consumption | High | Low | Very Low |
| Instrumentation Cost | High | Moderate | Moderate |
| Method Development | Can be complex (screening CSPs and mobile phases) | Can be complex (derivatization and column selection) | Relatively straightforward (screening chiral selectors and BGE) |
| Robustness | High | Moderate | Moderate |
Conclusion
The determination of the enantiomeric purity of this compound can be effectively achieved by several analytical techniques. Chiral HPLC on polysaccharide-based stationary phases stands out as a robust and widely applicable method, particularly for routine quality control in a pharmaceutical setting. Chiral GC, while requiring a derivatization step, offers excellent resolution for volatile derivatives. Chiral CE provides a fast and highly efficient alternative with minimal solvent consumption, making it an attractive option for high-throughput screening and method development. The choice of the most suitable method will be guided by the specific analytical requirements, available resources, and the intended application. The protocols and data presented in this guide offer a solid foundation for selecting and implementing a reliable method for the enantiomeric purity assessment of this important chiral building block.
A Comparative Guide to Catalysts for the Enantioselective Synthesis of Pyridylethylamines
The enantioselective synthesis of pyridylethylamines is a critical process in pharmaceutical and materials science, yielding chiral building blocks for a variety of applications. The selection of an appropriate catalyst is paramount to achieving high enantioselectivity and yield. This guide provides a comparative overview of prominent catalyst systems, including transition metal catalysts and organocatalysts, supported by experimental data and detailed protocols.
Performance Comparison of Catalyst Systems
The efficiency of a catalyst in enantioselective synthesis is primarily evaluated based on its ability to produce the desired enantiomer in excess (enantiomeric excess, ee%), the overall chemical yield, and its activity (Turnover Number/Frequency). Below is a summary of the performance of various catalyst systems in the synthesis of chiral pyridylethylamines and analogous compounds.
| Catalyst System | Substrate Type | Reaction Type | Yield (%) | ee (%) | Key Remarks |
| Rhodium-based Catalysts | |||||
| Rh/TangPhos | 3-Substituted Pyridine Derivatives | Asymmetric Hydrogenation | High | >95 | Effective for the synthesis of chiral nipecotic acid derivatives.[1] |
| Rh(I)/Bisoxazolinephosphine | Racemic Allylic Carbonates | Dynamic Kinetic Asymmetric Allylation | ≤96 | >99 | Demonstrates high regio- and enantioselectivity for a variety of pronucleophiles.[2] |
| Iridium-based Catalysts | |||||
| Ir/(P,olefin) complex | Pyridine Derivatives | Enantioselective C3-allenylation | up to 87 | >99.9 | Provides C3-allenylic pyridines with excellent enantioselectivity.[3] |
| Ir/Spiro Phosphine-Oxazoline | 2-Pyridyl Cyclic Imines | Asymmetric Hydrogenation | High | >95 | Highly efficient for producing nicotine derivatives.[4] |
| Ir-f-phamidol | 2-Pyridyl Ketones | Asymmetric Hydrogenation | >99 | >99 | Exhibits exceptional enantioselectivity and high catalytic efficiency (S/C up to 10,000).[5] |
| Ruthenium-based Catalysts | |||||
| Ru-DTBM-segphos | 2-Pyridyl-Substituted Alkenes | Enantioselective Hydrogenation | >90 | ≥90 | Effective for a broad range of pyridine-pyrroline tri-substituted alkenes.[6] |
| Copper-based Catalysts | |||||
| Cu/Bisphosphine | Azetines | Boryl Allylation | High | >99 | Provides access to chiral 2,3-disubstituted azetidines.[7] |
| Organocatalysts | |||||
| Chiral Monoamidines | Isatin-derived Ketimines | Aza-Henry Reaction | up to 99 | up to 99 | Effective for the synthesis of spiro-oxindole piperidin-2-one derivatives.[8] |
| Chiral Phosphoric Acid | Polycyclic Aromatic Amines, Aldehydes, (Di)enamides | Multicomponent Povarov Reaction | Good | High | Enables modular asymmetric synthesis of azahelicenes.[9] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for some of the key catalytic systems.
Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Cyclic Imines
-
Catalyst: Iridium catalyst with a chiral spiro phosphine-oxazoline ligand.
-
Substrate: A cyclic imine containing a pyridyl moiety with a substituent at the ortho position of the pyridyl ring.
-
Procedure: The hydrogenation is carried out under a hydrogen atmosphere. The specific pressure and temperature are optimized for the substrate. The introduction of a substituent at the ortho position of the pyridyl ring is crucial for high enantioselectivity as it reduces the coordinating ability of the pyridine nitrogen.[4]
Ruthenium-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes
-
Catalyst: Ru-DTBM-segphos complex (2 mol%).
-
Substrate: 2-pyridyl substituted pyridine-pyrroline substrates.
-
Conditions: The reaction is performed under low H₂ pressure (e.g., 25 psi) at a slightly elevated temperature (e.g., 50 °C).
-
Solvent: A protic solvent such as methanol is typically used.
-
Mechanistic Insight: Kinetic studies suggest that the addition of H₂ is the rate-determining step, and alkene insertion is the enantio-determining step.[6]
Organocatalytic Aza-Michael/Michael Cyclization Cascade
-
Catalyst: A squaramide-based organocatalyst.
-
Substrates: 3-methyleneindolinones and α,β-substituted acylamides.
-
Conditions: The reaction proceeds under mild conditions, often at room temperature.
-
Procedure: The catalyst facilitates an aza-Michael addition followed by an intramolecular Michael cyclization in a cascade sequence to afford chiral spiro-oxindole piperidin-2-one derivatives with excellent diastereoselectivities and enantioselectivities.[8]
Visualizing Catalytic Processes
Diagrams are provided to illustrate the logical relationships and workflows in the enantioselective synthesis of pyridylethylamines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iridium catalyzed enantioselective C3-allenylation of pyridines - American Chemical Society [acs.digitellinc.com]
- 4. Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly enantioselective hydrogenation of 2-pyridyl ketones enabled by Ir-f-phamidol catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Synthesis of Azahelicenes through Organocatalyzed Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolving Agents: (S)-1-(Pyridin-3-yl)ethanamine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture is a critical step. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or, in some cases, contributing to adverse effects. Chiral resolution via the formation of diastereomeric salts remains a widely employed, practical, and scalable method for obtaining enantiomerically pure compounds. This guide provides a comparative overview of chiral resolving agents, with a special focus on the potential of (S)-1-(Pyridin-3-yl)ethanamine, benchmarked against established alternatives.
Introduction to Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the reaction of a racemic mixture of a chiral acid or base with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, including solubility. This difference in solubility allows for their separation by fractional crystallization. Subsequently, the pure enantiomer of the target compound can be recovered from the separated diastereomeric salt.
The success of a chiral resolution is contingent on the selection of an appropriate resolving agent, which is often a matter of empirical screening. An ideal resolving agent should be readily available in high enantiomeric purity, cost-effective, and form diastereomeric salts with a significant difference in solubility to enable efficient separation.
This compound: A Potential Chiral Resolving Agent
This compound is a chiral amine that presents itself as a promising candidate for the resolution of racemic carboxylic acids. Its structure is analogous to the well-established resolving agent, (S)-1-phenylethylamine. The key structural features of this compound include:
-
A Chiral Center: The ethylamine backbone provides the necessary stereogenic center for the formation of diastereomers.
-
A Basic Amino Group: The primary amine group readily reacts with carboxylic acids to form ammonium-carboxylate salts.
-
A Pyridine Ring: The presence of the pyridine ring introduces a heterocyclic aromatic system. The nitrogen atom in the pyridine ring imparts additional basicity to the molecule and offers different steric and electronic properties compared to the phenyl group in phenylethylamine. This can influence the crystal packing of the diastereomeric salts, potentially leading to more significant solubility differences.
Comparison with Common Chiral Resolving Agents
A direct quantitative comparison of this compound with other resolving agents is challenging due to the limited availability of specific experimental data in peer-reviewed literature for its use in resolving common racemic acids like profens. However, a qualitative comparison with the widely used (S)-1-phenylethylamine can be made based on their structural and chemical properties.
| Feature | This compound | (S)-1-Phenylethylamine |
| Structure | Contains a pyridine ring | Contains a phenyl ring |
| Basicity | Potentially higher due to the pyridine nitrogen | Standard basicity for a primary amine |
| Potential for Interaction | Hydrogen bonding, π-π stacking, and potential coordination with metal ions | Hydrogen bonding and π-π stacking |
| Availability of Data | Limited | Extensive |
The increased basicity and the potential for different intermolecular interactions of the pyridine ring in this compound could offer advantages in the resolution of certain carboxylic acids where traditional resolving agents may be less effective.
Experimental Protocols: A Representative Example
Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-Phenylethylamine
-
Potassium hydroxide (KOH)
-
2-Propanol
-
Sulfuric acid (H₂SO₄)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve racemic ibuprofen (1.0 eq) in a 0.5 M aqueous solution of KOH (1.0 eq).
-
Heat the mixture to 75-85 °C with stirring.
-
Slowly add (S)-(-)-α-phenylethylamine (1.0 eq) dropwise to the heated solution.
-
A precipitate of the less soluble diastereomeric salt, (S)-ibuprofen-(S)-phenylethylammonium salt, should form.
-
Continue stirring at 75-85 °C for 1 hour to ensure complete salt formation.
-
Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
-
Separation of Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of ice-cold water to remove any soluble impurities.
-
-
Recrystallization of the Diastereomeric Salt:
-
Dissolve the collected salt in a minimal amount of hot 2-propanol.
-
Allow the solution to cool slowly to room temperature to induce recrystallization.
-
Cool further in an ice bath and collect the purified crystals by vacuum filtration.
-
-
Recovery of (S)-(+)-Ibuprofen:
-
Suspend the recrystallized salt in water and add 2 M H₂SO₄ until the solution is acidic (pH < 2).
-
Extract the liberated (S)-(+)-ibuprofen with MTBE (3 x 20 mL).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-(+)-ibuprofen.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the recovered ibuprofen can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the literature value for pure (S)-(+)-ibuprofen.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow of chiral resolution by diastereomeric salt formation.
Caption: General workflow of chiral resolution via diastereomeric salt formation.
Validation of (S)-1-(Pyridin-3-yl)ethanamine Structure: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the structural validation of (S)-1-(Pyridin-3-yl)ethanamine, a chiral amine of interest in pharmaceutical development. We focus on mass spectrometry as a primary tool for confirming the molecular weight and fragmentation pattern, and we also discuss alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) for complete structural elucidation and stereochemical verification.
Data Presentation: Mass Spectrometry Fragmentation
Mass spectrometry provides critical information about a molecule's structure through analysis of its fragmentation patterns upon ionization. For this compound (molecular weight: 122.17 g/mol ), the expected fragmentation under electron ionization (EI) would yield several characteristic ions. The table below summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and the corresponding proposed structures.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 122 | [C₇H₁₀N₂]⁺• | Molecular Ion (M⁺•) |
| 107 | [C₆H₇N₂]⁺ | Loss of a methyl radical (•CH₃) from the ethylamine side chain (Benzylic cleavage) |
| 106 | [C₇H₈N]⁺ | Loss of an amino radical (•NH₂) |
| 93 | [C₅H₄N-CH₂]⁺ | α-cleavage with loss of •CH₂NH₂ |
| 78 | [C₅H₄N]⁺ | Cleavage of the C-C bond between the pyridine ring and the ethylamine side chain |
Experimental Protocols
Mass Spectrometry
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: Introduce the sample into the ion source. Employ a standard electron energy of 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and expected fragment ions.
-
Data Analysis: Identify the peak corresponding to the molecular ion (m/z 122). Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments in the table above.
Alternative Validation Techniques
While mass spectrometry is a powerful tool, a comprehensive validation of this compound requires complementary techniques to confirm its overall structure and stereochemistry.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the complete chemical structure by analyzing the environment of each proton and carbon atom.
Methodology:
-
¹H NMR: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O with a suitable reference standard). Acquire the spectrum on a 400 MHz or higher NMR spectrometer. The spectrum should show characteristic signals for the aromatic protons on the pyridine ring, the methine proton, and the methyl protons of the ethylamine side chain, with appropriate chemical shifts and coupling patterns.
-
¹³C NMR: Using the same sample, acquire a ¹³C NMR spectrum. This will provide information on the number and types of carbon atoms present in the molecule, confirming the carbon skeleton.
2. Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To verify the enantiomeric purity of this compound.[1][2][3]
Methodology:
-
Column: Employ a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.[1]
-
Mobile Phase: Use a non-polar mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[4] The exact composition should be optimized to achieve baseline separation of the enantiomers.
-
Detection: Utilize a UV detector set at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
-
Analysis: Inject a solution of the sample and a racemic standard of 1-(Pyridin-3-yl)ethanamine. The chromatogram of the (S)-enantiomer should show a single peak with a retention time matching one of the two peaks in the racemic standard, confirming its enantiomeric identity and purity.
Visualization of Mass Spectrometry Fragmentation
The following diagram illustrates the predicted fragmentation pathway of this compound in a mass spectrometer.
Caption: Predicted EI-MS fragmentation of this compound.
References
Structure-Activity Relationship of (S)-1-(Pyridin-3-yl)ethanamine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Comparative Guide
This guide provides a comprehensive comparison of (S)-1-(Pyridin-3-yl)ethanamine derivatives and related aminomethyl-pyridines as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. The structure-activity relationship (SAR) is explored, supported by experimental data, to inform researchers, scientists, and drug development professionals in the design of novel antidiabetic agents.
Introduction
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in the regulation of glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control in patients with type 2 diabetes.[1][2] The this compound scaffold has emerged as a promising starting point for the development of potent and selective DPP-4 inhibitors. This guide focuses on the systematic evaluation of structural modifications to this scaffold and their impact on inhibitory activity.
DPP-4 Signaling Pathway in Glucose Homeostasis
DPP-4 influences glucose homeostasis primarily through its enzymatic degradation of incretin hormones. The signaling pathway can be summarized as follows:
Structure-Activity Relationship (SAR) of Aminomethyl-Pyridine Derivatives as DPP-4 Inhibitors
A study on a series of aminomethyl-pyridines, which are structurally analogous to this compound derivatives, provides significant insights into the SAR for DPP-4 inhibition. The core scaffold explored consists of a substituted pyridine ring with an aminomethyl group.
Data Presentation
The following table summarizes the in vitro inhibitory activities of selected aminomethyl-pyridine derivatives against human DPP-4 and the related peptidase DPP-8.
| Compound ID | R1 | R2 | R3 | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |
| 4a | H | H | CN | >10000 | ND | - |
| 4b-1 | 6-Me | 4-Ph | H | 1800 | ND | - |
| 4c-2 | 6-Me | 4-(4-Cl-Ph) | H | 80 | ND | - |
| 4d-3 | 6-Me | 4-(2,4-diCl-Ph) | H | 20 | 10000 | 500 |
| 4e-2 | 6-Me | 4-(2,4-diCl-Ph) | COCH2CN | 11 | 8000 | 727 |
| 4e-7 | 6-Me | 4-(2,4-diCl-Ph) | CO-c-Pr | 10 | 6600 | 660 |
| Sitagliptin | - | - | - | 19 | >10000 | >526 |
| Vildagliptin | - | - | - | 62 | >10000 | >161 |
ND: Not Determined Data extracted from Kaczanowska et al., ACS Med. Chem. Lett. 2010, 1 (9), pp 530–535.[1][3]
SAR Analysis
The data reveals several key structural requirements for potent and selective DPP-4 inhibition by aminomethyl-pyridine derivatives:
-
Substitution on the Pyridine Ring: Unsubstituted aminomethyl-pyridine (4a) shows no significant activity. The introduction of a methyl group at the 6-position and a phenyl group at the 4-position of the pyridine ring (4b-1) leads to a considerable increase in potency.[1]
-
Substitution on the 4-Phenyl Ring: Halogen substitution on the 4-phenyl ring significantly enhances DPP-4 inhibitory activity. A single chloro-substitution at the para-position (4c-2) results in a notable improvement in potency, while a 2,4-dichloro substitution (4d-3) leads to a further increase in activity.[1]
-
Modification of the Amino Group: Acylation of the aminomethyl group with small, functionalized moieties dramatically improves potency. The introduction of a cyanomethylacetyl group (4e-2) or a cyclopropylcarbonyl group (4e-7) results in compounds with IC50 values in the low nanomolar range, comparable to the reference drug Sitagliptin.[1][3] These modifications likely provide additional interactions with the active site of the DPP-4 enzyme.
-
Selectivity: The optimized compounds, particularly 4e-7, exhibit excellent selectivity for DPP-4 over the closely related enzyme DPP-8, which is a crucial aspect for avoiding potential off-target effects.[1][3]
Experimental Protocols
In Vitro DPP-4 and DPP-8 Inhibition Assay
This protocol outlines the fluorometric method used to determine the in vitro inhibitory activity of the synthesized compounds against human recombinant DPP-4 and DPP-8.
Materials:
-
Human recombinant DPP-4 and DPP-8
-
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) as substrate
-
Assay buffer: Tris-HCl (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and then serially diluted in the assay buffer to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: The DPP-4 or DPP-8 enzyme and the Gly-Pro-AMC substrate are diluted to their final concentrations in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the test compound solution.
-
Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of time (e.g., 30 minutes) using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives as DPP-4 inhibitors is depicted below.
Conclusion
The structure-activity relationship studies on aminomethyl-pyridine derivatives, as surrogates for this compound analogs, have identified key structural features that govern their potency and selectivity as DPP-4 inhibitors. Specifically, appropriate substitutions on the pyridine ring and acylation of the amino group are crucial for achieving high inhibitory activity. The presented data and experimental protocols provide a valuable resource for the rational design and development of novel, potent, and selective DPP-4 inhibitors for the treatment of type 2 diabetes. Further exploration of modifications on the ethylamine side chain of the parent scaffold could lead to the discovery of next-generation antidiabetic agents.
References
A Comparative Guide to Pyyridine and Pyrimidine Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, pyridine and pyrimidine rings are particularly prominent, featuring in a vast array of approved therapeutic agents. Their prevalence stems from their ability to form crucial interactions with biological targets, favorable physicochemical properties, and synthetic tractability. This guide provides an objective comparison of pyridine and pyrimidine scaffolds in drug design, supported by experimental data, to inform scaffold selection and optimization in drug development programs.
Physicochemical Properties: A Tale of Two Heterocycles
The introduction of a second nitrogen atom in the pyrimidine ring significantly alters its electronic properties compared to pyridine, impacting its basicity, polarity, and interaction potential. These differences have profound implications for a molecule's pharmacokinetic and pharmacodynamic profile.
| Property | Pyridine | Pyrimidine | Rationale for Drug Design |
| pKa of Conjugate Acid | ~5.23[1] | ~1.23[2] | Pyridine's higher basicity allows for salt formation, which can improve solubility and crystallinity. Pyrimidine's lower basicity can reduce off-target interactions with acidic biopolymers. |
| LogP | 0.65[1] | -0.14 | Pyrimidine is generally more polar than pyridine, which can influence solubility and cell permeability. LogP can be readily modulated by substitution on either ring. |
| Hydrogen Bonding | One hydrogen bond acceptor (N) | Two hydrogen bond acceptors (N1, N3) | The two nitrogen atoms in pyrimidine offer more opportunities for hydrogen bonding interactions with target proteins, potentially increasing binding affinity and selectivity. |
| Aromaticity | Aromatic | Aromatic | Both scaffolds provide a rigid core for the precise positioning of substituents to interact with biological targets. |
| Metabolic Stability | Generally stable, but can be metabolized by oxidation. | Can be susceptible to enzymatic degradation, but this can be modulated by substitution. | The metabolic fate of both scaffolds is highly dependent on the nature and position of substituents. |
Pharmacological Activities: A Head-to-Head Comparison
The choice between a pyridine and a pyrimidine scaffold is often dictated by the specific biological target and the desired pharmacological effect. Below is a comparative analysis of their performance in key therapeutic areas, supported by experimental data.
Anti-inflammatory Activity
A comparative study of newly synthesized pyridine and pyrimidine derivatives as anti-inflammatory agents revealed nuanced differences in their efficacy. In a nitric oxide (NO) assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, both scaffolds demonstrated inhibitory activity.[3]
| Compound | Scaffold | IC50 (µM) for NO Inhibition |
| 7a | Pyridine | 76.6[3] |
| 7f | Pyridine | 96.8[3] |
| 9a | Pyrimidine | 83.1[3] |
| 9d | Pyrimidine | 88.7[3] |
Interestingly, in this particular study, the most potent pyridine derivative (7a) showed slightly better activity than the most potent pyrimidine derivative (9d).[3] Furthermore, compound 7a was found to be more effective in downregulating the expression of several inflammatory cytokines, including IL-1, IL-6, and TNF-ɑ, compared to compound 9d.[3]
Anticancer Activity: Targeting Key Kinases
Both pyridine and pyrimidine are privileged scaffolds in the design of kinase inhibitors, a critical class of anticancer drugs. Their ability to act as hinge-binders in the ATP-binding pocket of kinases makes them ideal starting points for inhibitor design.
Epidermal Growth Factor Receptor (EGFR) Inhibitors:
EGFR is a well-established target in oncology, and numerous inhibitors contain either a pyridine or a pyrimidine core. A study comparing a series of pyridine and pyrimidine derivatives as potential EGFR inhibitors showed that the most potent compounds against the wild-type (WT) and a mutant (T790M) form of the enzyme were pyridine derivatives.[4][5]
| Compound | Scaffold | EGFR WT IC50 (µM) | EGFR T790M IC50 (µM) |
| 8 | Pyridine | 0.045[5] | 0.092[5] |
| 14 | Pyridine | 0.049[5] | 0.098[5] |
| 13 | Pyrimidine | 0.081[5] | 0.165[5] |
| 17 | Pyrimidine | 0.089[5] | 0.176[5] |
Janus Kinase (JAK) Inhibitors:
The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in various cancers and autoimmune diseases. Both pyridine and pyrimidine scaffolds have been successfully employed in the development of JAK inhibitors. For instance, a series of pyrimidine compounds were optimized to be potent and selective JAK1 inhibitors.[6] While direct head-to-head comparisons of otherwise identical pyridine and pyrimidine-based JAK inhibitors are limited in the literature, both scaffolds have yielded potent clinical candidates.
Toxicological Profiles
-
Pyridine: The toxicological profile of pyridine has been studied, with the liver being a primary target organ for toxicity.[7] High doses can also lead to neurological and renal effects.[7]
-
Pyrimidine: The toxicity of pyrimidine derivatives is highly dependent on their substitution pattern. Some pyrimidine-based drugs, like the chemotherapeutic agent 5-fluorouracil, exhibit significant toxicity, which is a desired effect against cancer cells but also leads to side effects.[2] Other pyrimidine-containing compounds have been shown to be relatively non-toxic in preclinical studies.[8] One study on pyrimidine thio-derivatives suggested a potential for specific toxicity against erythrocytes due to interactions with hemoglobin under oxidative stress.[9]
In a study comparing novel pyridine and pyrimidine derivatives, both sets of compounds were found to be safe for RAW cells at the tested concentrations, with cell viability remaining above 80%.[3][10] Another study on cholinesterase inhibitors suggested that, in their series, the pyrimidine derivatives were generally less cytotoxic than the corresponding pyridine derivatives.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagent Preparation: Prepare kinase buffer, substrate solution, ATP solution, and serial dilutions of the test compound.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed or the remaining ATP. This is often done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (e.g., DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
Objective: To measure the production of nitric oxide, an inflammatory mediator, by macrophages in response to a stimulus and the inhibitory effect of test compounds.
Methodology:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with the test compound at various concentrations for a defined pre-incubation period.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).
-
Nitrite Measurement: Collect the cell culture supernatant. NO is unstable and quickly converts to nitrite (NO2-). Measure the nitrite concentration in the supernatant using the Griess reagent, which forms a colored azo dye upon reaction with nitrite.
-
Data Analysis: Measure the absorbance of the colored product using a microplate reader. Calculate the concentration of nitrite from a standard curve. Determine the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.[13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological networks in which pyridine and pyrimidine-based drugs operate is essential for understanding their mechanism of action. Below are diagrams of key signaling pathways and a typical experimental workflow.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyridine/pyrimidine-based drugs.
NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway and the inhibitory action of pyridine/pyrimidine-based drugs.
General Experimental Workflow for Inhibitor Evaluation
Caption: A generalized experimental workflow for the evaluation of drug candidates.
Conclusion
Both pyridine and pyrimidine scaffolds are invaluable tools in the medicinal chemist's arsenal. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific requirements of the drug discovery project. Pyridine offers a higher basicity which can be advantageous for solubility, while the dual hydrogen bond accepting capacity and greater polarity of pyrimidine can be leveraged to enhance binding affinity and modulate physicochemical properties. As demonstrated by the comparative data, both scaffolds have yielded highly potent and selective inhibitors for a range of biological targets. A thorough understanding of their distinct characteristics, supported by robust experimental evaluation, is paramount for the successful design and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
Chiral HPLC vs. NMR: A Comparative Guide to Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, quality control, and the overall development of chiral drugs. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist in selecting the most appropriate technique for your specific needs.
The fundamental principle behind determining enantiomeric excess lies in creating a chiral environment where the two enantiomers, which are otherwise physically and chemically identical in an achiral setting, can be distinguished. Both chiral HPLC and NMR spectroscopy achieve this, but through different mechanisms. Chiral HPLC physically separates the enantiomers, while chiral NMR induces a spectroscopic difference between them.
Principles of Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC): This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) packed within an HPLC column. As the enantiomeric mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times. The area of the chromatographic peak for each enantiomer is proportional to its concentration, allowing for the calculation of the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR spectroscopy is used to determine enantiomeric excess by creating a diastereomeric environment directly within the NMR tube. This is typically achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the sample.
-
Chiral Solvating Agents (CSAs): These enantiomerically pure compounds form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These complexes have distinct chemical shifts in the NMR spectrum, allowing for the integration and quantification of each enantiomer.
-
Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react with the enantiomers of the analyte to form stable, covalent diastereomers. These diastereomers, having different physical and chemical properties, will exhibit separate signals in the NMR spectrum.
Performance Comparison: Chiral HPLC vs. NMR
The choice between chiral HPLC and NMR for enantiomeric excess determination often depends on the specific requirements of the analysis, including the nature of the analyte, required sensitivity, desired throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | Chiral HPLC | Chiral NMR |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent or stable diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. |
| Accuracy | High, with errors <1% achievable under optimized conditions. However, errors can be >10% with improper integration parameters. | Good, with enantiomeric excess calculated to within 2% of known values for some methods. Inferred ee values can be accurate to within ±10% in less optimized settings. |
| Precision/Reproducibility | Excellent, with reproducibility of ±0.5% or better reported. Repeatability and intermediate precision RSDs below 7.2% are achievable. | Good, with reproducibilities of ±0.5% or better reported for similar NMR methods. |
| Sensitivity (LOD/LOQ) | Generally higher. LODs around 1.5 µg/mL have been reported. For hydroxychloroquine, LOD was 0.07-0.11 µg/mL and LOQ was 0.20-0.34 µg/mL. For ibuprofen, LOD and LOQ were 8.1% and 27.0% (S)-IBU, respectively. | Generally lower, dependent on analyte concentration and magnetic field strength. |
| Typical Analysis Time | 15-60 minutes per sample. | 5-15 minutes per sample (after any necessary derivatization). |
| Sample Throughput | Lower, as method development can be time-consuming, requiring screening of columns and mobile phases. | Higher, making it suitable for high-throughput screening and reaction monitoring. |
| Solvent Consumption | High (>60 mL of mobile phase per sample). | Low (~0.6 mL of deuterated solvent per sample). |
| Sample Preparation | Requires dissolution and filtration of the sample. Derivatization may be needed for the indirect method. | Direct mixing of the analyte and chiral solvating agent in an NMR tube is often sufficient. Derivatization is required when using a CDA. |
| Non-destructive | Yes, the separated enantiomers can be recovered. | Yes, the sample can be recovered. |
| Method Development | Can be time-consuming, involving the screening of different chiral stationary phases and mobile phase compositions. | Can be faster, involving screening of different chiral solvating or derivatizing agents and solvents. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for determining enantiomeric excess using chiral HPLC and chiral NMR.
Caption: Experimental workflow for enantiomeric excess determination by Chiral HPLC.
Caption: Experimental workflow for enantiomeric excess determination by Chiral NMR.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate enantiomeric excess determination. Below are representative protocols for both chiral HPLC and chiral NMR.
Chiral HPLC Method for the Separation of Propranolol Enantiomers
This protocol outlines the steps for the enantiomeric separation of propranolol using a polysaccharide-based chiral stationary phase.
1. Materials:
-
Propranolol Hydrochloride Racemate
-
(S)-(-)-Propranolol Hydrochloride Standard
-
HPLC Grade n-Heptane, Ethanol, and Diethylamine
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.
-
Standard Solution: Dissolve 5 mg of propranolol hydrochloride racemate in 10 mL of methanol to obtain a concentration of 0.5 mg/mL. Prepare a separate standard solution for the (S)-(-)-enantiomer in the same manner.
3. HPLC Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:2
Unraveling the Enantiomeric Puzzle: A Comparative Guide to the Biological Efficacy of (S)- and (R)-1-(Pyridin-3-yl)ethanamine
A critical gap in current pharmacological data is the direct comparative analysis of the biological efficacy of the (S)- and (R)-enantiomers of 1-(Pyridin-3-yl)ethanamine. While this compound serves as a valuable chiral building block in medicinal chemistry, specific data delineating the differential activities of its stereoisomers remains elusive in publicly available literature. This guide aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential stereoselective effects of these enantiomers, drawing parallels from structurally related compounds and outlining essential experimental protocols.
The principle of stereoselectivity is fundamental in pharmacology, where the three-dimensional arrangement of atoms in a chiral molecule can drastically alter its interaction with biological targets. A well-documented example is the significant difference in the pharmacological profiles of the enantiomers of amphetamine, a structurally related phenethylamine. The (S)-enantiomer of amphetamine is a potent central nervous system stimulant, whereas the (R)-enantiomer exhibits weaker central and more pronounced peripheral effects.[1][2] This precedent underscores the critical need to investigate the individual biological activities of the (S)- and (R)-enantiomers of 1-(Pyridin-3-yl)ethanamine.
Hypothetical Biological Evaluation
Given the structural similarity to other biologically active amines, it is plausible that the enantiomers of 1-(Pyridin-3-yl)ethanamine could exhibit differential activity at various receptors or enzymes. Pyridine derivatives are known to possess a wide range of biological activities, including but not limited to, interactions with neurotransmitter receptors, enzymes, and ion channels.[3][4][5]
To elucidate the specific biological efficacy of each enantiomer, a systematic experimental approach is required. This would involve a series of in vitro and in vivo assays designed to identify the molecular targets and characterize the pharmacological response.
Proposed Experimental Workflow
A logical workflow for the comparative evaluation of (S)- and (R)-1-(Pyridin-3-yl)ethanamine would begin with in vitro screening to identify potential biological targets, followed by more detailed mechanistic studies and eventual in vivo validation.
Caption: Proposed experimental workflow for comparing the biological efficacy of (S)- and (R)-1-(Pyridin-3-yl)ethanamine.
Potential Signaling Pathway Investigation
Should the initial screening reveal activity at a G-protein coupled receptor (GPCR), a subsequent investigation into the downstream signaling cascade would be warranted. For instance, if one enantiomer demonstrates agonist activity at a Gs-coupled receptor, the following pathway could be explored.
Caption: Hypothetical Gs-coupled GPCR signaling pathway potentially modulated by an active enantiomer.
Detailed Experimental Protocols
To facilitate future research in this area, the following are detailed methodologies for key experiments that would be essential in a comparative analysis.
Table 1: Experimental Protocols
| Experiment | Detailed Methodology |
| Receptor Binding Assay | Objective: To determine the binding affinity (Ki) of each enantiomer for a specific receptor target. Protocol: 1. Prepare cell membranes expressing the target receptor. 2. Incubate membranes with a radiolabeled ligand of known affinity for the receptor. 3. Add increasing concentrations of either (S)- or (R)-1-(Pyridin-3-yl)ethanamine. 4. After incubation, separate bound from free radioligand by rapid filtration. 5. Quantify the amount of bound radioactivity using a scintillation counter. 6. Calculate the Ki value for each enantiomer using the Cheng-Prusoff equation. |
| Functional Assay (e.g., cAMP Assay) | Objective: To measure the functional activity (EC50 for agonists, IC50 for antagonists) of each enantiomer at a Gs- or Gi-coupled receptor. Protocol: 1. Culture cells expressing the target receptor. 2. Treat cells with increasing concentrations of either (S)- or (R)-1-(Pyridin-3-yl)ethanamine. For antagonist activity, co-treat with a known agonist. 3. Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or HTRF assay kit. 4. Plot the concentration-response curve and determine the EC50 or IC50 value for each enantiomer. |
| In Vivo Behavioral Assay (e.g., Locomotor Activity) | Objective: To assess the in vivo effects of each enantiomer on spontaneous motor activity in a rodent model. Protocol: 1. Acclimate rodents to individual open-field arenas equipped with infrared beam detectors. 2. Administer various doses of (S)- or (R)-1-(Pyridin-3-yl)ethanamine (or vehicle control) via an appropriate route (e.g., intraperitoneal injection). 3. Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period. 4. Analyze the data to determine dose-dependent effects of each enantiomer on motor behavior. |
Data Presentation
The quantitative data generated from these experiments should be summarized in clearly structured tables to allow for easy comparison of the enantiomers' activities.
Table 2: Hypothetical Comparative Efficacy Data
| Parameter | This compound | (R)-1-(Pyridin-3-yl)ethanamine |
| Binding Affinity (Ki, nM) | e.g., 15.2 ± 2.1 | e.g., 250.7 ± 18.5 |
| Functional Potency (EC50, nM) | e.g., 5.8 ± 0.9 | e.g., >1000 |
| In Vivo Efficacy (ED50, mg/kg) | e.g., 1.2 | e.g., 15.5 |
Disclaimer: The data presented in Table 2 is purely illustrative and does not represent actual experimental results.
Conclusion
While direct experimental comparisons of the biological efficacy of (S)- and (R)-1-(Pyridin-3-yl)ethanamine are currently lacking, the established principles of stereopharmacology strongly suggest the likelihood of differential activity. The provided framework of experimental protocols and data presentation offers a robust approach for researchers to systematically investigate and quantify the unique pharmacological profiles of these enantiomers. Such studies are imperative for advancing our understanding of their therapeutic potential and for the rational design of new chemical entities.
References
- 1. Structure-activity studies on amphetamine analogs using drug discrimination methodology. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Enantiomer-specific analysis of amphetamine in urine, oral fluid and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Purity: Cost-Benefit Analysis of Chiral Resolution vs. Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the efficient and cost-effective production of single-enantiomer chiral compounds is a critical hurdle in the journey from discovery to market. The choice between separating a racemic mixture (chiral resolution) and directly synthesizing the desired enantiomer (asymmetric synthesis) is a pivotal decision with significant implications for yield, purity, cost, and scalability. This guide provides an objective comparison of these two fundamental approaches, supported by experimental data and detailed methodologies, to inform strategic decision-making in chiral synthesis.
The pharmacological and toxicological profiles of enantiomers can differ dramatically. Consequently, regulatory bodies often mandate the development of single-enantiomer drugs. This necessity has driven the innovation of sophisticated techniques for obtaining enantiomerically pure compounds. Chiral resolution, a classical approach, involves the separation of a pre-existing racemic mixture. In contrast, asymmetric synthesis aims to create the desired enantiomer selectively from a prochiral starting material, thereby avoiding the formation of the unwanted enantiomer.
At a Glance: Key Differences
| Feature | Chiral Resolution | Asymmetric Synthesis |
| Principle | Separation of a 50:50 mixture of enantiomers. | Direct synthesis of a single enantiomer from a prochiral precursor. |
| Theoretical Max. Yield | 50% for the desired enantiomer (without a racemization step).[1] | Up to 100%. |
| Key Advantage | Well-established and often simpler to implement at the laboratory scale. | High atom economy and potentially higher yields of the desired product. |
| Common Challenges | Inherent 50% yield limitation; requires a suitable resolving agent or chiral stationary phase; may involve multiple steps for agent recovery.[1][2] | Development of highly active and selective catalysts can be challenging and costly; may require stringent reaction conditions.[3] |
| Typical Methods | Diastereomeric salt crystallization, enzymatic kinetic resolution, chiral chromatography.[2] | Asymmetric hydrogenation, asymmetric epoxidation, organocatalysis, biocatalysis.[4] |
Quantitative Performance Comparison
The choice between chiral resolution and asymmetric synthesis is often dictated by a quantitative analysis of their performance in specific contexts. Below are tables summarizing typical data for yield, enantiomeric excess (e.e.), and key cost factors.
Table 1: Chiral Amine Synthesis/Resolution
| Method | Substrate/Product | Yield (%) | Enantiomeric Excess (e.e., %) | Key Cost/Process Considerations |
| Diastereomeric Salt Resolution | Racemic 1-phenylethylamine | ~40-45 (per cycle) | >98 | Cost of resolving agent (e.g., tartaric acid), solvent usage for crystallization, potential for resolving agent recovery.[5] |
| Enzymatic Kinetic Resolution | Racemic 1-phenylethylamine | ~45-50 | >99 | Cost of enzyme (e.g., lipase), requires separation of product from unreacted starting material.[6] |
| Asymmetric Hydrogenation | Acetophenone imine | >95 | >97 | High initial cost of precious metal catalyst (e.g., Rh, Ru) and chiral ligand; catalyst loading and recycling are critical for cost-effectiveness.[7] |
Table 2: Chiral Alcohol Synthesis/Resolution
| Method | Substrate/Product | Yield (%) | Enantiomeric Excess (e.e., %) | Key Cost/Process Considerations |
| Enzymatic Kinetic Resolution | Racemic 1-phenylethanol | 45-50 | >99 | Moderate enzyme cost, mild reaction conditions, requires separation of the alcohol from the esterified product.[8] |
| Asymmetric Transfer Hydrogenation | Acetophenone | 95-99 | 97-99 | Generally uses less expensive and easier-to-handle hydrogen sources (e.g., isopropanol, formic acid) compared to H2 gas; catalyst cost is still a factor.[9] |
| Asymmetric Hydrogenation | Acetophenone | >99 | >98 | High pressure H2 gas may be required, posing safety and equipment challenges; catalyst and ligand costs are significant.[10] |
Cost and Scalability Analysis
A comprehensive cost-benefit analysis must extend beyond yield and enantiomeric excess to include factors such as raw material costs, catalyst/reagent loading and recyclability, process cycle time, and waste generation (often quantified by Process Mass Intensity, PMI).[8]
Table 3: Economic and Scalability Factors
| Factor | Chiral Resolution | Asymmetric Synthesis |
| Cost of Chiral Source | Cost of resolving agent or chiral stationary phase. Resolving agents are used in stoichiometric amounts, but can often be recovered and recycled.[11] | Cost of chiral catalyst and/or ligand. Used in catalytic amounts (low mol %), but can be very expensive. Catalyst recycling is crucial for industrial scale.[12] |
| Process Mass Intensity (PMI) | Can be high due to the use of stoichiometric resolving agents and large volumes of solvent for crystallization and extraction. | Generally lower PMI due to higher atom economy, especially with highly efficient catalysts.[13] |
| Scalability | Diastereomeric salt crystallization is generally straightforward to scale up. Chiral chromatography can be costly and challenging to scale for large quantities.[14] | Can be challenging to scale due to factors like sensitivity of catalysts to air and moisture, heat transfer in exothermic reactions, and handling of hazardous reagents (e.g., H2 gas).[3] |
| Development Time | Screening for a suitable resolving agent and crystallization conditions can be empirical and time-consuming.[1] | Development of a novel, efficient, and robust catalytic system can be a significant research undertaking. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing these methodologies.
Protocol 1: Diastereomeric Salt Resolution of a Racemic Amine
Objective: To separate the enantiomers of a racemic amine using a chiral acid resolving agent.
Materials:
-
Racemic amine (e.g., 1-phenylethylamine)
-
Chiral resolving agent (e.g., (R,R)-(+)-tartaric acid)
-
Solvent (e.g., methanol)
-
Base (e.g., 10% NaOH solution)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Salt Formation: Dissolve the racemic amine (1.0 equivalent) in the chosen solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent, with gentle heating if necessary. Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by cooling in an ice bath or by seeding with a small crystal of the desired salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., 10% NaOH) until the solution is basic (pH > 10).
-
Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., diethyl ether) multiple times. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure.
-
Analysis: Determine the yield and enantiomeric excess of the resolved amine using chiral HPLC or polarimetry.[5]
Protocol 2: Asymmetric Hydrogenation of a Prochiral Ketone
Objective: To synthesize a chiral secondary alcohol from a prochiral ketone via asymmetric hydrogenation using a chiral catalyst.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Chiral catalyst (e.g., RuCl2[(S)-BINAP][(S,S)-DPEN])
-
Hydrogen source (e.g., H2 gas)
-
Solvent (e.g., methanol or isopropanol)
-
Base (e.g., KOtBu)
Procedure:
-
Catalyst Preparation/Activation: In an inert atmosphere glovebox or using Schlenk techniques, charge a high-pressure reactor with the chiral catalyst, the prochiral ketone, solvent, and base.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm H2).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C) for the required time (e.g., 4-24 hours). Monitor the reaction progress by techniques such as GC or TLC.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the chiral alcohol.
-
Analysis: Determine the yield and enantiomeric excess of the chiral alcohol by chiral HPLC or GC.[10]
Visualizing the Workflows
Chiral Resolution Workflow```dot
Caption: Generalized Workflow for Asymmetric Synthesis.
Decision-Making Framework
Caption: Logical Flow for Method Selection.
Conclusion
The decision between chiral resolution and asymmetric synthesis is not a one-size-fits-all scenario and requires a thorough case-by-case evaluation.
-
Asymmetric synthesis is often the more elegant and, in the long run, more economical and sustainable choice for large-scale production, provided a highly efficient and robust catalytic system can be developed. Its key advantages are high theoretical yields and atom economy.
-
Chiral resolution , particularly diastereomeric salt crystallization, remains a valuable and practical tool, especially in the early stages of drug development when speed and simplicity may be prioritized over ultimate process efficiency. For certain molecules, it may remain the most viable option even at larger scales, particularly if the resolving agent is inexpensive and easily recyclable, or if the unwanted enantiomer can be racemized and recycled.
Ultimately, the optimal strategy will depend on a multitude of factors including the specific molecular target, the scale of production, cost constraints, development timelines, and the available expertise and technological capabilities. This guide provides a framework and foundational data to empower researchers and drug development professionals to make more informed and strategic decisions in the critical pursuit of enantiomerically pure compounds.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. Widely Applicable Synthesis of Enantiomerically Pure (≥99% ee) Tertiary Alkyl-containing 1-Alkanols via ZACA–Pd- or Cu-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 12. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Pyridylethylamine
For Researchers, Scientists, and Drug Development Professionals
The successful separation of pyridylethylamine enantiomers is a critical step in the development of chiral drugs and asymmetric synthesis. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving baseline resolution and accurate quantification. This guide provides a comparative overview of different CSPs for the enantioseparation of pyridylethylamine, supported by experimental data and detailed protocols to aid in method development.
Principles of Chiral Separation
Chiral separation by high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase. The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to different retention times and enabling their separation. The most common types of CSPs are based on polysaccharides (cellulose and amylose derivatives), cyclodextrins, and Pirkle-type (brush-type) selectors.
Comparison of Chiral Stationary Phase Performance
The selection of a suitable CSP is often empirical and requires screening of different phases and mobile conditions. The following table summarizes the performance of various CSPs for the separation of pyridylethylamine enantiomers and related derivatives.
| Chiral Stationary Phase (CSP) | Analyte | Separation Mode | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Chirex 3005 | N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine | HPLC | Hexane:Ethanol:Tetrahydrofuran (280:20:40 v/v) + 0.3% TFA + 0.018% TEA | > 1.09 | > 1.4 | [1] |
| Chiralpak AD-H | Derivatized (R)-piperidin-3-amine | HPLC | 0.1% Diethylamine in Ethanol | - | > 4.0 | [2] |
| Chiralcel OD-H | 2-Cyano-N-(1-(pyridin-3-yl)propan-2-yl)acetamide | HPLC | Not specified in abstract | - | Baseline separation | [3] |
Experimental Workflow for Chiral Separation
The development of a chiral separation method typically follows a systematic approach involving the screening of various stationary and mobile phases to achieve optimal resolution.
Caption: A generalized workflow for the development and validation of a chiral separation method.
Experimental Protocols
Detailed experimental conditions are crucial for reproducing and adapting separation methods. Below are the protocols for the separations cited in the comparison table.
Protocol 1: Separation of N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine on a Chirex 3005 column[1]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC)
-
Chiral Stationary Phase: Chirex 3005 column (250 mm x 4.6 mm i.d.)
-
Mobile Phase: A mixture of hexane, ethanol, and tetrahydrofuran in a ratio of 280:20:40 (v/v).
-
Additives: 0.3% (v/v) trifluoroacetic acid (TFA) and 0.018% (v/v) triethylamine (TEA) were added to the mobile phase.
-
Flow Rate: 0.8 mL/min
-
Detection: UV
Protocol 2: Separation of Derivatized (R)-piperidin-3-amine on a Chiralpak AD-H column[2]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC)
-
Derivatization: Pre-column derivatization with para-toluenesulfonyl chloride (PTSC) in the presence of a base.
-
Chiral Stationary Phase: Chiralpak AD-H column
-
Mobile Phase: 0.1% diethylamine in ethanol.
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 228 nm.
Protocol 3: Separation of 2-Cyano-N-(1-(pyridin-3-yl)propan-2-yl)acetamide on a Chiralcel OD-H column[3]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC)
-
Chiral Stationary Phase: Chiralcel OD-H
-
General Mobile Phase Considerations for Polysaccharide CSPs: A mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase separations. For basic analytes like pyridylethylamine, the addition of a small amount of a basic additive (e.g., diethylamine or ethylenediamine) to the mobile phase is often necessary to improve peak shape and achieve good resolution.
Conclusion
The enantioseparation of pyridylethylamine can be effectively achieved using polysaccharide-based chiral stationary phases such as Chiralpak AD-H and Chiralcel OD-H. The choice of the specific CSP and the optimization of the mobile phase composition, including the use of acidic or basic additives, are critical for obtaining a successful separation. For rapid method development, supercritical fluid chromatography (SFC) with a screening approach on a set of complementary CSPs is a highly efficient strategy. The provided data and protocols serve as a valuable starting point for researchers and scientists in developing robust and reliable methods for the chiral separation of pyridylethylamine enantiomers.
References
A Comparative Guide to the Analytical Certification of (S)-1-(Pyridin-3-yl)ethanamine Reference Standard
For researchers, scientists, and professionals in drug development, the quality and reliability of a reference standard are paramount for accurate analytical measurements. This guide provides a comparative overview of the data presented in a typical Certificate of Analysis (CoA) for (S)-1-(Pyridin-3-yl)ethanamine and contrasts it with alternative analytical methodologies, offering supporting experimental insights.
This compound is a chiral amine, making the assessment of its enantiomeric purity a critical aspect of its quality control. This guide will delve into the standard specifications and explore comparative analytical approaches.
Section 1: Understanding the Certificate of Analysis
A Certificate of Analysis for a high-quality this compound reference standard provides a comprehensive summary of its identity, purity, and other critical parameters. The data is typically presented in a tabular format for clarity.
Table 1: Typical Specifications on a Certificate of Analysis
| Parameter | Specification | Method | Typical Result |
| Identity | |||
| Appearance | White to off-white solid or liquid | Visual | Conforms |
| ¹H NMR | Conforms to structure | USP <761> | Conforms |
| Mass Spectrometry | Consistent with molecular weight (122.17 g/mol ) | ESI-MS | [M+H]⁺ = 123.1 |
| Purity | |||
| Purity by HPLC | ≥ 99.5% | HPLC-UV | 99.8% |
| Enantiomeric Purity (e.e.) | ≥ 99.0% | Chiral HPLC | 99.6% |
| Water Content | ≤ 0.5% | Karl Fischer Titration | 0.2% |
| Residual Solvents | Meets USP <467> requirements | HS-GC-FID | < 0.1% Total Solvents |
| Physical Properties | |||
| Melting Point / Boiling Point | Report | USP <741> | Reported |
Note: The "Typical Result" column represents exemplary data for a high-quality reference standard.
Section 2: Comparative Analysis: Reference Standard vs. Alternative Methods
While a certified reference standard provides a baseline, it is often necessary to compare it against other materials or analytical techniques. The most crucial comparison for a chiral compound like this compound is the determination of enantiomeric purity, often accomplished via chiral High-Performance Liquid Chromatography (HPLC).[1][2][3][4][5]
Table 2: Comparative Data for Enantiomeric Purity Analysis
| Analytical Method | Certified Reference Standard | Test Sample (Lower Purity) |
| Chiral HPLC | ||
| Peak Area of (S)-enantiomer | 99.8% | 95.2% |
| Peak Area of (R)-enantiomer | 0.2% | 4.8% |
| Enantiomeric Excess (e.e.) | 99.6% | 90.4% |
| ¹H NMR with Chiral Shift Reagent | ||
| Integral of shifted (S)-enantiomer peak | >99% | ~95% |
| Integral of shifted (R)-enantiomer peak | <1% | ~5% |
This comparison highlights the significant difference in enantiomeric purity between a certified reference standard and a sample of lower quality. Using a substandard reference could lead to inaccurate quantification of impurities in a drug substance.
Section 3: Experimental Protocols
Detailed methodologies are essential for reproducible results. Below is a representative protocol for the chiral HPLC analysis of this compound.
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as cellulose tris(3,5-dimethylphenylcarbamate) bonded to silica gel (e.g., Chiralcel® OD-H or equivalent).[3]
-
Dimensions: 4.6 mm x 250 mm, 5 µm particle size.
-
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Suitability:
-
Inject a racemic mixture of 1-(Pyridin-3-yl)ethanamine to confirm the resolution of the two enantiomers (resolution factor > 1.5).
-
The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Where Area(S) is the peak area of the (S)-enantiomer and Area(R) is the peak area of the (R)-enantiomer.
-
Section 4: Visualizing Analytical Workflows
Diagrams can effectively illustrate complex processes and relationships in analytical chemistry.
Caption: Workflow for the qualification of a reference standard.
Caption: Comparison of expected chiral HPLC outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
Safety Operating Guide
Proper Disposal of (S)-1-(Pyridin-3-yl)ethanamine: A Guide for Laboratory Professionals
The safe and compliant disposal of (S)-1-(Pyridin-3-yl)ethanamine is a critical aspect of laboratory safety and environmental responsibility. This compound, like other pyridine derivatives, is classified as hazardous waste and requires careful handling throughout its lifecycle, from use to final disposal.[1] Adherence to proper disposal protocols is essential to protect personnel, prevent environmental contamination, and ensure compliance with all relevant regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate Personal Protective Equipment (PPE).[1] The work area should be well-ventilated, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular trash.[2]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.[1]
-
This waste stream must be segregated from other incompatible waste types. Specifically, keep it separate from strong oxidizing agents and acids.[1]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA).[4][6]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.[7]
-
Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[2]
-
Secondary containment should be used for liquid waste to prevent spills.[3]
-
-
Disposal Request:
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly:
-
Thoroughly empty the container. If any solid residue remains, the container must be disposed of as hazardous waste.[3]
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[3]
-
After a thorough rinsing and air-drying, obliterate or remove the original label.[3]
-
Dispose of the rinsed and dried glass containers in the designated glass disposal bins.[3]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. epa.gov [epa.gov]
Essential Safety and Handling Guidance for (S)-1-(Pyridin-3-yl)ethanamine
This document provides crucial safety and logistical information for the handling and disposal of (S)-1-(Pyridin-3-yl)ethanamine, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure safe laboratory practices and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] Ingestion is also a potential route of exposure.[1] Symptoms of exposure may include irritation to the skin, eyes, and respiratory tract.[1] One safety data sheet for a related compound indicates it causes skin irritation and serious eye irritation.[1] Another indicates potential for serious eye damage and allergic skin reaction, and is toxic if swallowed.[3]
The following tables summarize the recommended personal protective equipment to be used when handling this substance.
Table 1: Personal Protective Equipment (PPE) Summary
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses or goggles, Face shield | Use safety glasses as a minimum.[1] When there is a risk of splashing, a face shield should be worn in addition to goggles.[4] Ensure an eye wash station is readily accessible.[1] |
| Hand Protection | Impermeable chemical-resistant gloves | Nitrile or neoprene gloves are recommended. PVC gloves may offer less protection.[5] Regularly inspect gloves for degradation or punctures. |
| Body Protection | Laboratory coat, Impermeable protective clothing | A standard lab coat should be worn at all times.[4] For larger quantities or where splashing is likely, chemical-resistant aprons or coveralls are necessary.[1][4] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Handling should be performed in a fume hood to avoid the formation and spread of mists.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is required. A self-contained breathing apparatus may be necessary in emergencies.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Safe Handling Practices: Avoid direct contact with the substance.[1] Do not breathe vapors or mists.[1] When handling, do not eat, drink, or smoke.
-
Storage Conditions: Store in a cool, well-ventilated area in a tightly closed container.[1] Some sources recommend storing under an inert gas like Argon.[1]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Do not approach from downwind if outside.[1] Wear the appropriate PPE as outlined above, including respiratory protection.[1]
-
Environmental Precautions: Prevent the spillage from entering drains or rivers by using bunding or other containment methods.[1]
-
Cleanup Procedures: Absorb the spill with an inert, dry material such as sand or earth.[1] Transfer the absorbed material to a suitable, labeled container for disposal.[1]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
Table 2: Disposal Guidelines
| Waste Type | Disposal Method |
| Unused Product | Dispose of as hazardous waste. Contact a licensed professional waste disposal service. |
| Contaminated Absorbents | Collect in a sealed, labeled container and dispose of as hazardous chemical waste.[1] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with regulations. |
It is imperative to manage hazardous waste in containers that are compatible with the chemical, in good condition, and properly labeled with all constituents.[6] Waste containers must be kept tightly capped except when adding waste.[6]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. gerpac.eu [gerpac.eu]
- 3. 1-pyridin-3-yl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 5. pppmag.com [pppmag.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
